1-Aminoethylphosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminoethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKEDQPSEGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346480 | |
| Record name | 1-(Aminoethyl)phosphonic acid | |
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Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | 1-Aminoethylphosphonic acid | |
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CAS No. |
6323-97-3 | |
| Record name | 1-(Aminoethyl)phosphonic acid | |
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| Record name | 6323-97-3 | |
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| Record name | 1-(Aminoethyl)phosphonic acid | |
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| Record name | (1-Aminoethyl)phosphonic Acid | |
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| Record name | 1-AMINOETHYLPHOSPHONIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure of 1-Aminoethylphosphonic Acid
Introduction
1-Aminoethylphosphonic acid, a phosphonic acid analogue of the amino acid alanine, represents a class of compounds with significant interest in medicinal chemistry and biochemistry.[1][2] Unlike its carboxylic acid counterpart, the presence of a phosphonic acid group imparts unique physicochemical and biological properties, including resistance to hydrolysis by peptidases and the ability to act as a transition-state analogue inhibitor for various enzymes.[2][3] This guide provides a detailed examination of the molecular structure of this compound, offering insights for researchers in drug development and related scientific fields. The molecule is also known by synonyms such as Alanine phosphonate and L-Ala(P) for specific stereoisomers.[4][5]
Chemical Identity and Core Structure
This compound is an organophosphorus compound with the chemical formula C₂H₈NO₃P.[4] Its structure is characterized by a central ethyl backbone where one carbon atom (C1) is bonded to both an amino group (-NH₂) and a phosphonic acid group (-P(O)(OH)₂), and the other carbon (C2) is part of a methyl group (-CH₃).
Key Structural Features:
-
Phosphonic Acid Group: The replacement of alanine's carboxyl group with a phosphonic acid group is the defining feature. This group is tetrahedral, with the phosphorus atom bonded to one carbon, one oxygen via a double bond, and two hydroxyl groups. This moiety is significantly more acidic than a carboxylic acid and can exist in various protonation states depending on the pH.
-
Amino Group: A primary amine (-NH₂) attached to the C1 carbon gives the molecule its basic character and allows it to form peptide-like bonds.[6]
-
Ethyl Backbone: A simple two-carbon chain provides the framework for the functional groups.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-aminoethyl)phosphonic acid.[4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (1-aminoethyl)phosphonic acid | [4] |
| Molecular Formula | C₂H₈NO₃P | [4][7][8] |
| Molecular Weight | 125.06 g/mol | [7][8] |
| CAS Number | 6323-97-3 (racemic) | [4] |
| 66068-76-6 ((S)-enantiomer) | [7] | |
| 60687-36-7 ((R)-enantiomer) | [8] | |
| Canonical SMILES | CC(N)P(=O)(O)O | [4] |
Stereochemistry and Chirality
The C1 carbon of this compound is a stereocenter because it is attached to four different groups: a hydrogen atom, a methyl group, an amino group, and a phosphonic acid group.[9] This chirality means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers.[9][10]
-
(S)-(+)-1-Aminoethylphosphonic acid: This enantiomer is often referred to as D-Ala(P).
-
(R)-(-)-1-Aminoethylphosphonic acid: This enantiomer is often referred to as L-Ala(P) and is a synthetic analogue of L-alanine.[8][11]
The stereochemistry is critical to the molecule's biological activity. For instance, in the synthesis of antibacterial phosphonopeptides, the L-stereochemistry (R-configuration) is generally required for both the amino acid and the phosphonic acid analogue to achieve potent activity.[6] The specific arrangement of groups around the chiral center dictates how the molecule fits into the active site of enzymes, influencing its efficacy as an inhibitor.[1]
Caption: General structure of this compound highlighting the chiral center.
Zwitterionic Nature
Like amino acids, this compound exists predominantly as a zwitterion in the solid state and in neutral aqueous solutions.[12][13] A zwitterion is a molecule that has both a positive and a negative charge, yet its overall net charge is zero.[12] This occurs through an internal acid-base reaction:
-
The acidic proton from one of the phosphonic acid's hydroxyl groups (-OH) is transferred to the basic amino group (-NH₂).
-
This results in a negatively charged phosphonate group (-P(O)(O⁻)OH) and a positively charged ammonium group (-NH₃⁺).
This dipolar nature significantly influences the molecule's properties, such as its high melting point (the (S)-enantiomer decomposes at 290 °C), solubility in water, and low solubility in nonpolar organic solvents.[13] The specific charge of the molecule is pH-dependent; it will carry a net positive charge in strongly acidic solutions and a net negative charge in strongly alkaline solutions.[13]
Structural Confirmation and Analysis
The structure of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the hydrogen atoms in the molecule, showing characteristic signals for the methyl (-CH₃), methine (-CH), and amino (-NH₂) protons.[14]
-
¹³C NMR: Identifies the two distinct carbon environments.
-
³¹P NMR: This is a particularly powerful technique for organophosphorus compounds, showing a characteristic chemical shift that confirms the presence and electronic environment of the phosphonic acid group.[15]
-
-
Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds, the P=O double bond, and the P-O-H bonds of the phosphonic acid group.
Experimental Protocol: Synthesis of N-Protected α-Aminoethylphosphonates
A common route to synthesizing derivatives of this compound involves the reaction of N-protected α-amino acids.[16] The following is a generalized protocol based on the enantioselective synthesis from 1-(N-acylamino)alkylphosphonium salts.[16]
Objective: To synthesize dimethyl N-protected α-aminoethylphosphonate.
Materials:
-
1-(N-acylamino)ethyltriphenylphosphonium tetrafluoroborate (starting material)
-
Dimethyl phosphite
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate chiral organocatalyst
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the starting 1-(N-acylamino)ethyltriphenylphosphonium salt in a suitable solvent mixture, such as toluene with a small amount of dichloromethane to improve solubility.
-
Addition of Reagents: Add dimethyl phosphite to the solution.
-
Base and Catalyst Addition: Introduce the chiral organocatalyst followed by the addition of potassium hydroxide (KOH) as a base. The base is crucial for facilitating the reaction and improving yield.[16]
-
Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow the reaction to proceed to completion.
-
Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent. The crude product is then purified using column chromatography to isolate the desired dimethyl N-protected α-aminoethylphosphonate.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry. Enantiomeric excess can be determined using chiral HPLC.
Caption: Workflow for the synthesis and analysis of N-protected aminoethylphosphonates.
Biological Significance and Applications
The structural similarity of this compound to alanine allows it to act as an antimetabolite, interfering with metabolic pathways that utilize alanine.[1][17]
-
Enzyme Inhibition: It is a known inhibitor of several enzymes, particularly those involved in bacterial cell wall synthesis, such as alanine racemase.[1][10] This inhibitory action is the basis for the antibacterial properties of phosphonopeptides like Alafosfalin, which incorporates L-Ala-L-Ala(P).[6] The phosphonic acid group mimics the tetrahedral transition state of peptide bond cleavage, binding tightly to the enzyme's active site.[2]
-
Drug Development: Its unique structure serves as a scaffold for developing various therapeutic agents. By incorporating it into peptides, researchers can create compounds with enhanced stability and potent biological activity.[6][18]
-
Biochemical Research: The molecule is used as a chemical probe to study enzyme mechanisms and metabolic pathways.[17][18] For example, its metabolism can generate acetylphosphinate, which is a potent inhibitor of the pyruvate dehydrogenase complex.[17]
Conclusion
The structure of this compound is a compelling example of rational drug design, where the isosteric replacement of a carboxyl group with a phosphonic acid group imparts unique and advantageous properties. Its core features—the phosphonic acid moiety, the primary amine, and its inherent chirality—combine to create a versatile building block for enzyme inhibitors and other bioactive compounds. A thorough understanding of its stereochemistry, zwitterionic nature, and chemical properties is essential for researchers and scientists aiming to leverage this molecule in drug discovery and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97709, 1-(Aminoethyl)phosphonic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181769, (S)-(1-aminoethyl)phosphonic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185992, this compound, (R)-.
- Głowacka, I. E., Chrzanowska, M., & Mikołajczyk, M. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(12), 3326. [Link]
- Leason, M., Cunliffe, D., & Parkin, D. (1992). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. The Biochemical journal, 286 ( Pt 2), 351–358. [Link]
- Kafarski, P., & Lejczak, B. (1991). BIOLOGICAL ACTIVITY OF AMINOPHOSPHONIC ACIDS.
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]
- Natural Micron Pharm Tech. (n.d.). Aminoethylphosphinic Acid.
- Wiley-VCH GmbH. (n.d.). (R)-(-)-(1-Aminoethyl)phosphonic acid. In SpectraBase.
- Mehta, S., & Singh, S. (2020). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 5(49), 31441–31454. [Link]
- Chambers, J. R., & Isbell, A. F. (1964). The Synthesis of Amino-substituted Phosphonic Acids. I. The Journal of Organic Chemistry, 29(4), 832-836. [Link]
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339, (2-Aminoethyl)phosphonic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240714).
- CAS. (n.d.). (S)-(1-Aminoethyl)phosphonic acid. In CAS Common Chemistry.
- Różalski, M., & Dembkowski, Ł. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 25(1), 108-142. [Link]
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- Wikipedia contributors. (n.d.). Zwitterion. In Wikipedia.
- Peck, S. C., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(16), 1307-1316. [Link]
- Grembecka, J., et al. (2001). Inhibition of Aminopeptidases by Phosphonic Acid and Phosphinic Acid Analogues of Aspartic and Glutamic Acids.
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An In-depth Technical Guide to the Chemical Properties of 1-Aminoethylphosphonic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Aminoethylphosphonic acid (1-AEP), also known as alanine phosphonate, is a synthetic organophosphorus compound and a structural analog of the amino acid alanine.[1][2] In this molecule, the typical carboxylic acid group of alanine is replaced by a phosphonic acid moiety.[3] This substitution imparts unique chemical and biological properties, making 1-AEP a subject of significant interest in medicinal chemistry and drug development.[4] Its primary role is as an inhibitor of enzymes involved in amino acid metabolism, particularly in bacterial cell wall biosynthesis.[3][5] This guide provides a comprehensive overview of the core chemical properties of 1-AEP, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and the analytical methodologies crucial for its study.
Physicochemical and Structural Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. As a phosphonic acid analog of alanine, it exists as a chiral molecule with (R) and (S) enantiomers, each exhibiting distinct biological activities.[6][7]
Molecular Structure
The structure of 1-AEP features a central carbon atom bonded to an amino group (-NH2), a methyl group (-CH3), a hydrogen atom, and a phosphonic acid group (-P(O)(OH)2). This arrangement makes it a chiral compound.
graph "1-Aminoethylphosphonic_Acid_Structure" {
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node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];
// Define nodes for atoms
C1 [label="C", pos="0,0!"];
N1 [label="H₂N", pos="-1.2,0.6!"];
C2 [label="H₃C", pos="0,-1.2!"];
H1 [label="H", pos="-0.8,-0.7!"];
P1 [label="P", pos="1.2,0.6!"];
O1 [label="O", pos="1.2,1.8!"];
O2 [label="HO", pos="2.4,0!"];
O3 [label="OH", pos="2.0,1.2!"];
// Define bonds
C1 -- N1 [len=1.2];
C1 -- C2 [len=1.2];
C1 -- H1 [len=1.2];
C1 -- P1 [len=1.2];
P1 -- O1 [style=bold, len=1.2];
P1 -- O2 [len=1.2];
P1 -- O3 [len=1.2];
// Invisible nodes for positioning O=P bond correctly
P1 -- O1 [style=invis, len=0.8]; // Adjust length as needed
}
Caption: Generalized workflow for the synthesis of 1-AEP derivatives.
Chemical Reactivity
The reactivity of 1-AEP is dictated by its two primary functional groups: the amino group and the phosphonic acid group.
-
Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation to form amides. This is a key step in the synthesis of phosphonopeptides, where 1-AEP is coupled with other amino acids.[5]
-
Phosphonic Acid Group: The phosphonic acid moiety can be esterified. It is also responsible for the molecule's ability to chelate metal ions and to act as a transition-state analog inhibitor of certain enzymes.[2][8] Its acidic nature governs its solubility and ionization state in aqueous solutions.
Applications in Research and Drug Development
The unique structural properties of 1-AEP make it a valuable tool for researchers. As a close structural mimic of alanine, it acts as an antagonist and can inhibit enzymes involved in amino acid metabolism.[3]
-
Antibacterial Agents: The most prominent application is in the development of antibacterial agents.[2] Di- and tripeptides containing a C-terminal 1-AEP residue, such as alafosfalin, inhibit bacterial cell wall biosynthesis.[5] These phosphonopeptides are transported into the bacterial cell where they are cleaved, releasing 1-AEP to inhibit alanine racemase, an essential enzyme for peptidoglycan synthesis.[2]
-
Enzyme Inhibition Studies: 1-AEP and its enantiomers are used as probes to study the mechanism and stereospecificity of enzymes like alanine racemase.[2]
-
Biochemical Research: As a specialty organophosphorus compound, it serves as a valuable building block for synthesizing experimental drug candidates and for studying enzyme-substrate interactions.[4]
Experimental Protocol: Analysis by LC-MS/MS
The analysis of highly polar compounds like 1-AEP in complex matrices (e.g., biological fluids, food) presents a challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification. The following is an exemplary protocol adapted from methodologies for similar polar analytes.[9][10][11]
Objective: To quantify this compound in an aqueous matrix (e.g., urine) using isotope dilution LC-MS/MS.
Materials:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₂, ¹⁵N-1-Aminoethylphosphonic acid)
-
Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Polypropylene centrifuge tubes (15 mL)
-
LC-MS/MS system with ESI source
Methodology:
-
Sample Preparation:
-
Pipette 250 µL of the urine sample into a 15 mL polypropylene tube.[10]
-
Add the isotopically labeled internal standard to a final concentration of 5 ng/mL.
-
Fortify calibration and quality control samples with the analytical standard to achieve the desired concentrations.[10]
-
Vortex the sample vigorously and allow it to equilibrate for 30 minutes at room temperature.[10]
-
Solid Phase Extraction (SPE):
-
Precondition an SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.[10]
-
Load the entire sample mixture onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove interferences.
-
Elute the analyte and internal standard with 2 mL of a methanol/water solution containing a small percentage of ammonia to deprotonate the amine.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).[10]
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specific ion-exchange column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient program starting at high organic content (e.g., 95% B) and ramping down to elute the polar analyte.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+) or Negative (ESI-) mode. Negative mode is often effective for phosphonates.[6]
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-AEP: Precursor ion [M-H]⁻ m/z 124 -> Product ion (e.g., [PO3]⁻ m/z 79)
-
Internal Standard: Monitor the corresponding mass shift for the labeled analog.
-
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the concentration of 1-AEP in the unknown samples using the regression equation from the calibration curve. The use of an isotopically labeled internal standard corrects for matrix effects and variations in extraction recovery.[9]
Conclusion
This compound represents a fascinating intersection of amino acid chemistry and organophosphorus chemistry. Its properties as an alanine mimic have established it as a critical component in the development of antibacterial phosphonopeptides and as a tool for probing enzyme mechanisms. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective application in research and drug discovery. The analytical methods outlined provide the necessary framework for its accurate quantification, enabling further exploration of its biological roles and therapeutic potential.
References
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (n.d.). National Institutes of Health.
- 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709. (n.d.). PubChem.
- Biological Activity of Aminophosphonic Acids. (1992). Taylor & Francis Online.
- (R)-(-)-(1-Aminoethyl)phosphonic acid. (n.d.). SpectraBase.
- This compound, (R)- | C2H8NO3P | CID 185992. (n.d.). PubChem.
- (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769. (n.d.). PubChem.
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 677–683.
- (R)-2-Amino-1-hydroxyethylphosphonic Acid. (2024). MDPI.
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- The Synthesis of Amino-substituted Phosphonic Acids. I. (1950). ACS Publications.
- Biological Activity of Aminophosphonic Acids and Their Short Peptides. (2021). ResearchGate.
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- Analytical methods to determine phosphonic and amino acid group-containing pesticides. (n.d.). Wiley Online Library.
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- A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2019). MDPI.
- Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. (2009). USGS Publications Warehouse.
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1-Aminoethylphosphonic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 1-Aminoethylphosphonic Acid
Introduction
This compound (1-AEPA) is a synthetic organophosphorus compound and a structural analogue of the amino acid alanine.[1] Its structure, which incorporates a phosphonic acid moiety in place of a carboxylic acid, imparts unique chemical and biological properties. This makes it a molecule of significant interest in medicinal chemistry and drug development, particularly in the design of peptide mimetics and enzyme inhibitors.[1][2] As a chiral molecule, 1-AEPA exists as two distinct enantiomers, (R)-(-)-1-Aminoethylphosphonic acid and (S)-(+)-1-Aminoethylphosphonic acid, as well as a racemic mixture.[3][4] Understanding the fundamental physical properties of 1-AEPA is a critical prerequisite for its effective application in research and development, governing everything from formulation and delivery to its interaction with biological systems.
This guide provides a comprehensive overview of the core physical properties of 1-AEPA, grounded in experimental data and established scientific principles. We will delve into its structural characteristics, solubility, acid-base behavior, and spectroscopic profile, offering not just data, but the field-proven insights necessary for its practical application.
Molecular Structure and Identification
The foundational properties of 1-AEPA are derived directly from its molecular structure. It features a central phosphorus atom bonded to an ethyl group at the first carbon, which also holds an amino group. The phosphorus atom is further bonded to two hydroxyl groups and one oxygen atom via a double bond, forming the phosphonic acid functional group.
Caption: Chemical structure of this compound.
Key identifiers for the different forms of 1-AEPA are crucial for sourcing and regulatory purposes.
| Identifier | Racemic (DL) | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Reference |
| IUPAC Name | This compound | [(1S)-1-aminoethyl]phosphonic acid | [(1R)-1-aminoethyl]phosphonic acid | [3][4][5] |
| CAS Number | 6323-97-3 | 66068-76-6 | 60687-36-7 | [3][5][6] |
| Molecular Formula | C₂H₈NO₃P | C₂H₈NO₃P | C₂H₈NO₃P | [3][5][6] |
| Molecular Weight | 125.06 g/mol | 125.06 g/mol | 125.06 g/mol | [3][5][6] |
| SMILES | CC(N)P(=O)(O)O | CP(O)(O)=O | CP(O)(O)=O | [1][5][6] |
Core Physicochemical Properties
Physical Appearance
In its solid state, 1-AEPA is typically a white to off-white crystalline solid.[5][6][7] The visual appearance can vary slightly depending on the purity and the specific isomeric form.
Melting Point
This compound exhibits a high melting point, which is characteristic of compounds with strong intermolecular forces, such as the hydrogen bonding and ionic interactions present in its zwitterionic solid state. The melting point is accompanied by decomposition. For the (S)-(+)-enantiomer, the melting point is documented at 290 °C (dec.) .[6]
Solubility Profile
The solubility of a compound is a critical parameter for any application involving solutions, from reaction chemistry to drug formulation. As a zwitterionic molecule containing both a basic amino group and an acidic phosphonic acid group, 1-AEPA's solubility is highly dependent on the nature of the solvent.
-
Aqueous Solubility : 1-AEPA is generally described as soluble in water.[7] This is due to the high polarity of the phosphonic acid and amino groups, which can readily form hydrogen bonds with water molecules. The solubility of phosphonic acids is significantly enhanced under basic conditions, which lead to deprotonation and the formation of a more soluble salt.[8][9] Conversely, in highly acidic solutions, the solubility may decrease.[8] While specific quantitative data for 1-AEPA is sparse, the related isomer 2-aminoethylphosphonic acid is soluble in water at 50 mg/mL.
-
Organic Solvent Solubility : Like most phosphonic acids, 1-AEPA is expected to have poor solubility in non-polar organic solvents.[10] It may show limited solubility in polar protic solvents like common alcohols.[10]
The pH-dependent nature of its solubility is a key experimental consideration. For researchers struggling to dissolve the compound in a neutral aqueous buffer, a slight increase in pH can dramatically improve solubilization by favoring the deprotonated, more polar phosphonate species.[10]
Acid-Base Properties (pKa Values)
1-AEPA is a polyprotic acid, capable of donating three protons. It has two acidic protons on the phosphonic acid group and one on the ammonium group. The acid dissociation constants (pKa) dictate the charge state of the molecule at a given pH, which in turn influences its solubility, binding to targets, and chromatographic behavior.
The ionization states of 1-AEPA across a pH range can be visualized as follows:
Caption: Predominant ionization states of 1-AEPA at different pH ranges.
Optical Activity
As a chiral molecule, the enantiomers of 1-AEPA rotate plane-polarized light in opposite directions. This property is fundamental for identifying and characterizing the specific enantiomer.
-
(S)-(+)-1-Aminoethylphosphonic acid : [α]²⁰/D +4.8° (c = 5 in H₂O)[6]
-
(R)-(-)-1-Aminoethylphosphonic acid : [α]²⁰/D −4.8 ± 0.5° (c = 5% in H₂O)[1]
The equal and opposite specific rotation values are a strong indicator of the enantiomeric relationship and the high purity of the separated isomers.
Spectroscopic and Crystallographic Profile
Spectroscopic analysis is indispensable for confirming the identity and structure of 1-AEPA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the protons in the molecule. For the racemic form in D₂O, characteristic signals appear around 3.37 ppm (for the CH proton) and 1.44 ppm (for the CH₃ protons).[13]
-
¹³C NMR : Confirms the carbon framework.[5]
-
³¹P NMR : This is a particularly powerful technique for phosphorus-containing compounds, showing a single resonance characteristic of the phosphonic acid group.[5]
-
-
Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. Characteristic absorption bands for 1-AEPA include those for P=O, P-O, O-H (from the phosphonic acid), and N-H (from the amino group).[4][5]
-
Crystal Structure : X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Crystallographic data is available for the (R)-enantiomer, confirming its absolute configuration and revealing details of the intermolecular hydrogen bonding network.[3]
Data Summary and Protocols
For ease of reference, the key quantitative physical properties of 1-AEPA are summarized below.
Table 1: Summary of Physical Properties of this compound
| Property | Value | Isomer | Reference |
|---|---|---|---|
| Molecular Weight | 125.06 g/mol | All | [3][5][6] |
| Melting Point | 290 °C (dec.) | (S)-(+) | [6] |
| Appearance | White solid | All | [5][6] |
| Specific Rotation [α]²⁰/D | +4.8° (c=5, H₂O) | (S)-(+) | [6] |
| -4.8° (c=5, H₂O) | (R)-(-) | [1] | |
| Predicted pKₐ₁ | ~1.1 - 2.5 | All | [8][11] |
| Predicted pKₐ₂ | ~5.3 - 7.1 | All | [8][11] |
| Predicted pKₐ₃ | ~10.8 | All |[11] |
Protocol 1: Experimental Determination of Aqueous Solubility
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of 1-AEPA in a buffered aqueous solution at a specific temperature.
Materials:
-
This compound
-
Calibrated analytical balance
-
Buffered solution (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and detector (or other quantitative analysis method)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Prepare a series of standard solutions of 1-AEPA of known concentrations in the chosen buffer to generate a calibration curve.
-
Equilibration: Add an excess amount of solid 1-AEPA to a known volume of the buffer in a sealed flask. This ensures that a saturated solution is formed.
-
Incubation: Place the flask in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the flask to stand to let undissolved solid settle. For a more complete separation, centrifuge an aliquot of the suspension at high speed.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method (or alternative technique) to determine the concentration of dissolved 1-AEPA.
-
Calculation: Use the determined concentration and the dilution factor to calculate the solubility of 1-AEPA in the buffer, typically expressed in mg/mL or mol/L.
Protocol 2: Determination of pKa Values by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants by monitoring pH changes during titration.
Objective: To determine the three pKa values of 1-AEPA.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or a burette
-
Standardized hydrochloric acid solution (e.g., 0.1 M HCl)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH), carbonate-free
-
Stir plate and stir bar
-
Beaker
Methodology:
-
Solution Preparation: Accurately weigh a sample of 1-AEPA and dissolve it in a known volume of deionized, CO₂-free water.
-
Initial Acidification: Add a precise amount of standardized HCl to the solution to fully protonate both the amino and phosphonate groups, bringing the starting pH to below 2.
-
Titration Setup: Place the beaker on a stir plate, immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.
-
Titration: Begin titrating the solution with the standardized NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the volume of NaOH added and the corresponding pH value.
-
Data Collection: Continue the titration until the pH rises above 12 to ensure all three deprotonation events are observed.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the three equivalence points from the steepest parts of the curve (or by analyzing the first derivative of the curve).
-
The pKa values are determined from the pH at the half-equivalence points. The pH at the halfway point to the first equivalence point is pKₐ₁; the pH halfway between the first and second equivalence points is pKₐ₂; and the pH halfway between the second and third equivalence points is pKₐ₃.
-
Conclusion
This compound is a molecule whose utility is deeply rooted in its distinct physical properties. Its zwitterionic character, high melting point, pH-dependent aqueous solubility, and three distinct pKa values are all critical parameters that dictate its behavior in both chemical and biological systems. The availability of specific enantiomers with defined optical activity further expands its potential in stereospecific applications. The comprehensive data and robust experimental protocols provided in this guide equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and effectively utilize this compound in their work.
References
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Synthesis of 1-Aminoethylphosphonic Acid: A Technical Guide
Abstract
1-Aminoethylphosphonic acid, a phosphonic acid analog of the amino acid alanine, is a molecule of significant interest in medicinal chemistry and drug development due to its role as a peptidomimetic and enzyme inhibitor. This technical guide provides an in-depth overview of the core synthetic strategies for the preparation of this compound. We will explore the mechanistic underpinnings and provide detailed, field-proven experimental protocols for the most prevalent synthetic routes: the Kabachnik-Fields reaction, the Pudovik reaction, and modern one-pot methodologies. A comparative analysis of these methods, along with guidance on product characterization and stereoselective approaches, is included to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of this important compound.
Introduction: The Significance of this compound
This compound is a non-proteinogenic amino acid analog where the carboxylic acid group of alanine is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties, most notably a tetrahedral geometry at the phosphorus center, which can mimic the transition state of peptide bond hydrolysis.[1] This structural feature makes it a potent inhibitor of various enzymes, including proteases and peptidases, and has led to its investigation in the development of novel therapeutics, including antibacterial and antiviral agents.[2] The biological activity is often stereospecific, necessitating the development of asymmetric synthetic routes to access enantiomerically pure forms of the molecule.[3]
This guide will delve into the primary synthetic pathways, offering both the theoretical framework and practical, step-by-step methodologies for the successful laboratory synthesis of this compound.
Major Synthetic Routes: A Mechanistic Overview
The synthesis of α-aminophosphonates, including the diethyl ester precursor to this compound, is dominated by two classical name reactions: the Kabachnik-Fields reaction and the Pudovik reaction. Both pathways converge on the formation of a crucial C-P bond.
The Kabachnik-Fields Reaction: A Three-Component Condensation
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde (acetaldehyde), an amine (ammonia or an amine equivalent), and a dialkyl phosphite (typically diethyl phosphite).[4][5] The reaction can proceed through two possible mechanistic pathways, the choice of which is often dictated by the nature of the reactants and the reaction conditions.[6][7]
-
Imine Pathway: The reaction initiates with the formation of an imine (N-ethylideneamine) from the condensation of acetaldehyde and ammonia. This is followed by the nucleophilic addition of diethyl phosphite to the imine, yielding the diethyl (1-aminoethyl)phosphonate. This pathway is generally favored.[7][8]
-
α-Hydroxyphosphonate Pathway: Alternatively, the diethyl phosphite can first add to the carbonyl group of acetaldehyde to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by ammonia affords the final product.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 1: Mechanistic pathways of the Kabachnik-Fields reaction for the synthesis of this compound.
The Pudovik Reaction: A Two-Component Addition
The Pudovik reaction is a more direct, two-component approach that involves the addition of a dialkyl phosphite to a pre-formed imine.[9] For the synthesis of diethyl (1-aminoethyl)phosphonate, this would involve the reaction of N-ethylideneamine with diethyl phosphite. This method offers the advantage of potentially higher yields and cleaner reactions as the imine can be prepared and purified separately.[10] The reaction is often catalyzed by Lewis acids or bases.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 2: The Pudovik reaction for the synthesis of diethyl (1-aminoethyl)phosphonate.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and a deeper understanding of the process.
Protocol 1: One-Pot Kabachnik-Fields Synthesis of Diethyl (1-aminoethyl)phosphonate
This one-pot procedure is advantageous for its operational simplicity and avoidance of isolating the intermediate imine.[11]
Materials:
-
Acetaldehyde (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Diethyl phosphite (1.0 equiv)
-
Anhydrous ethanol
-
Lewis acid catalyst (e.g., Al(OTf)₃, 5 mol%) (optional, can improve yield and reaction time)[9]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Add ammonium acetate and stir until dissolved.
-
Cool the solution in an ice bath and slowly add acetaldehyde. Causality: Acetaldehyde is volatile and the reaction is exothermic; cooling prevents evaporation and controls the reaction rate.
-
Add diethyl phosphite to the mixture.
-
If using a catalyst, add it at this stage.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Self-validation: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the diethyl phosphite starting material (δ ≈ 7-8 ppm) and the appearance of the product peak (δ ≈ 25-28 ppm) indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Causality: This removes any unreacted acidic components and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure diethyl (1-aminoethyl)phosphonate.
Protocol 2: Pudovik Reaction for the Synthesis of Diethyl (1-aminoethyl)phosphonate
This two-step protocol involves the pre-formation of the imine, which can lead to a cleaner reaction and higher yield of the final product.
Step 1: Synthesis of N-ethylideneamine (Imine)
Due to the instability of simple imines, they are often generated in situ or used immediately without isolation. For the purpose of a distinct Pudovik reaction, a more stable imine derivative might be used, or the imine is generated and immediately reacted.
Step 2: Addition of Diethyl Phosphite
Materials:
-
N-ethylideneamine (generated in situ from acetaldehyde and ammonia) (1.0 equiv)
-
Diethyl phosphite (1.0 equiv)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Base catalyst (e.g., triethylamine, DBU) or Lewis acid catalyst (e.g., Mg(ClO₄)₂) (optional)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the in-situ generated N-ethylideneamine in the anhydrous solvent.
-
Add the catalyst (if any).
-
Slowly add diethyl phosphite to the solution at room temperature. Causality: The addition should be controlled to manage any exothermicity.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Self-validation: Monitor the reaction by TLC or ³¹P NMR as described in Protocol 1.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (if a base catalyst was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of Diethyl (1-aminoethyl)phosphonate to this compound
The final step in the synthesis is the hydrolysis of the diethyl ester to the free phosphonic acid. Acidic hydrolysis is a common and effective method.[12]
Materials:
-
Diethyl (1-aminoethyl)phosphonate (1.0 equiv)
-
Concentrated hydrochloric acid (excess)
Procedure:
-
In a round-bottom flask, add diethyl (1-aminoethyl)phosphonate.
-
Add a significant excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 6-12 hours. Causality: The high temperature and acidic conditions are necessary to cleave the stable phosphonate ester bonds.Self-validation: The reaction can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the phosphonic acid (typically a downfield shift).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure.
-
The crude this compound hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To obtain the free amino acid, the hydrochloride salt can be passed through an ion-exchange column or neutralized with a suitable base (e.g., propylene oxide).
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on several factors, including the desired scale, purity requirements, and available starting materials.
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Kabachnik-Fields | One-pot, three-component reaction | 60-85%[9][13] | Operational simplicity, time-efficient | Can result in side products, may require catalyst for high yield |
| Pudovik Reaction | Two-component addition to a pre-formed imine | 70-95%[14] | Potentially higher yields and cleaner reaction | Requires synthesis/in-situ generation of the imine |
| One-Pot (Catalyst-Free) | Three-component reaction without an external catalyst | 50-80%[11] | Green chemistry approach, avoids metal catalysts | May require higher temperatures and longer reaction times |
Asymmetric Synthesis: Accessing Chiral this compound
The biological activity of this compound is often enantiomer-dependent.[3] Asymmetric synthesis can be achieved through several strategies:
-
Use of Chiral Auxiliaries: A chiral amine can be used in the Kabachnik-Fields reaction to induce diastereoselectivity. The chiral auxiliary is then cleaved in a subsequent step.
-
Chiral Catalysts: Enantioselective Pudovik reactions can be performed using chiral Lewis acid or Brønsted acid catalysts.[11]
-
Resolution: Racemic this compound or its ester precursor can be resolved into its enantiomers using chiral resolving agents.
Product Characterization
The identity and purity of the synthesized diethyl (1-aminoethyl)phosphonate and this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl groups (triplet and quartet), the CH group coupled to both the amino group and phosphorus, and the methyl group.
-
¹³C NMR: Will show distinct signals for the carbons in the ethyl and aminoethyl moieties.
-
³¹P NMR: A single peak in the proton-decoupled spectrum is indicative of a pure compound. The chemical shift is characteristic of the phosphonate ester or phosphonic acid.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, C-H, P=O, and P-O-C bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Conclusion
The synthesis of this compound is readily achievable through well-established organophosphorus chemistry, primarily via the Kabachnik-Fields and Pudovik reactions. The choice of method will be guided by the specific needs of the researcher, with one-pot procedures offering convenience and two-step Pudovik reactions potentially providing higher purity and yields. The final hydrolysis step is a robust transformation to yield the desired phosphonic acid. For applications in drug discovery and development, the exploration of asymmetric synthetic routes is crucial to access enantiomerically pure this compound. This guide provides a solid foundation for the successful synthesis and characterization of this important molecule.
References
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- Sobhani, S., & Tashrifi, Z. (2009). Al(OTf)3 as an Efficient Catalyst for One-Pot Synthesis of Primary Diethyl 1-Aminophosphonates Under Solvent-Free Conditions.
- A Comparative Analysis of Phosphonate Synthesis Methods for Researchers. (2025). BenchChem.[14]
- DL-1-(Aminoethyl)phosphonic acid(6323-97-3) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Application Notes & Protocols: Pudovik Reaction for the Synthesis of α-Aminophosphon
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.[6]
- Kabachnik-Fields Reaction. (n.d.). Organic Chemistry Portal.[5]
- One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. (2022). Molecules, 27(11), 3593.[15]
- Asymmetric Synthesis of Chiral Aminophosphonic Acids. (2025). BenchChem.[3]
- Application Notes and Protocols for the Synthesis of α-Aminophosphonates using Trimethyl Phosphite. (2025). BenchChem.[13]
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules, 26(20), 6205.[16]
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- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2021). Molecules, 26(16), 4793.[17]
- 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. (2018). De Gruyter.[18]
- Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. (1982). Journal of Medicinal Chemistry, 25(2), 163-170.
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A Technical Guide to the Biological Activity of 1-Aminoethylphosphonic Acid: Mechanisms and Methodologies
Abstract
1-Aminoethylphosphonic acid, a synthetic phosphonic acid structural analogue of the amino acid alanine, represents a cornerstone in the study of antimetabolites.[1][2] By mimicking alanine, it competitively inhibits key enzymes involved in essential metabolic pathways, most notably in bacterial cell wall biosynthesis.[3][4] This guide provides an in-depth exploration of its primary antibacterial mechanism, which relies on a "Trojan horse" delivery as a phosphonopeptide prodrug to inhibit intracellular targets like alanine racemase.[2][4][5] We will dissect the experimental workflows and specific protocols required to quantify its biological activity, from determining minimum inhibitory concentrations (MIC) to performing in vitro enzyme inhibition assays. Furthermore, this guide will touch upon its expanded roles in plant growth regulation and as a modulator of other metabolic enzymes, offering a comprehensive technical resource for researchers in microbiology, drug discovery, and biochemistry.
Introduction: The Molecular Mimicry of this compound
Chemical Structure and Properties
This compound (Ala(P)) is a quintessential example of a biomimetic. It replaces the planar carboxylic acid group of alanine with a tetrahedral phosphonic acid moiety (-PO₃H₂).[1] This substitution is isosteric and isoelectronic, allowing it to be recognized by enzymes that normally bind alanine. Crucially, the phosphorus-carbon bond is resistant to hydrolysis, rendering it a stable antagonist. The molecule exists as two stereoisomers, (R)- and (S)-1-aminoethylphosphonic acid, with its biological activity often being stereospecific.[2][6][7]
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₂H₈NO₃P | [8] |
| Molecular Weight | 125.06 g/mol | [8] |
| CAS Number (Racemic) | 6323-97-3 | [8] |
| CAS Number (R-enantiomer) | 60687-36-7 | [2][9] |
| CAS Number (S-enantiomer) | 66068-76-6 | [6] |
The Principle of Antimetabolite Action
The efficacy of this compound stems from its function as an antimetabolite. An antimetabolite is a chemical that inhibits the use of a metabolite, which is another chemical that is part of normal metabolism. In this case, Ala(P) acts as an antagonist of both L-alanine and D-alanine.[2][4] Enzymes that have alanine as a substrate can bind to Ala(P); however, due to the stable P-C bond and tetrahedral geometry, the enzyme is unable to complete its catalytic cycle. This leads to competitive inhibition, effectively shutting down the metabolic pathway.[10]
Primary Biological Activity: Antibacterial Action via Cell Wall Synthesis Inhibition
The most extensively documented biological activity of this compound is its antibacterial effect.[2][3] This activity is not inherent to the molecule itself in isolation, as it is a polar zwitterion with poor membrane permeability. Instead, its success relies on a sophisticated prodrug strategy.
The "Trojan Horse" Strategy: Phosphonopeptide Prodrugs
To overcome the bacterial cell wall and membrane, this compound is synthesized into a di- or tripeptide, with Ala(P) at the C-terminus.[4][7] A classic example is Alafosfalin (L-Alanyl-L-1-aminoethylphosphonic acid).[4][7] Bacteria possess active transport systems (oligopeptide permeases) to internalize peptides as nutrients.[5] These systems mistakenly recognize the phosphonopeptide and transport it into the cytoplasm. Once inside, intracellular peptidases cleave the peptide bond, releasing a high concentration of the active this compound "warhead".[4][5] This strategy bypasses the permeability barrier and delivers the inhibitor directly to its intracellular targets.
Mechanism of Action: Inhibition of Key Enzymes
Once released inside the bacterium, this compound primarily targets enzymes essential for the synthesis of peptidoglycan, the rigid macromolecule that comprises the bacterial cell wall.
-
2.2.1 Target 1: Alanine Racemase (EC 5.1.1.1) : This is the principal target. Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine.[2][4] D-alanine is a crucial and indispensable component of the pentapeptide side chains of peptidoglycan. By competitively inhibiting this enzyme, Ala(P) depletes the intracellular pool of D-alanine, halting cell wall construction.[5] The (R)-enantiomer of Ala(P) is a particularly potent inhibitor, forming a stable external aldimine with the PLP cofactor at the enzyme's active site.[2]
-
2.2.2 Target 2: D-Alanine:D-Alanine Ligase (EC 6.3.2.4) : This enzyme, also known as D-Ala-D-Ala synthetase, catalyzes the formation of the D-Ala-D-Ala dipeptide, another essential precursor for peptidoglycan synthesis. Ala(P) can also act as a mimetic of D-alanine at this step, further disrupting the pathway.[4]
Resulting Phenotype: Bactericidal and Synergistic Effects
The inhibition of peptidoglycan synthesis compromises the structural integrity of the bacterial cell wall. In a hypotonic environment, this leads to uncontrolled water influx, cell lysis, and ultimately, bacterial death. This makes phosphonopeptides bactericidal agents.
Furthermore, this mechanism shows strong synergy with other cell wall synthesis inhibitors, particularly β-lactam antibiotics (e.g., penicillins, cephalosporins).[2] Studies have demonstrated that combining a phosphonopeptide like L-norvalyl-L-1-aminoethylphosphonic acid with a β-lactam such as nocardicin A results in potent synergistic activity against problematic Gram-negative bacteria like Pseudomonas aeruginosa.[11][12]
Methodologies for Assessing Antibacterial Activity
Evaluating a novel phosphonopeptide requires a systematic workflow to characterize its efficacy and mechanism.
Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and high-throughput approach.
Causality: This assay is the foundational step to determine the potency and spectrum of the compound. By testing against a panel of clinically relevant bacteria, we can identify which species are susceptible. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations can interfere with the activity of some antimicrobials.
Methodology:
-
Preparation: Prepare a stock solution of the phosphonopeptide in sterile water or an appropriate buffer. Serially dilute the compound in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Reading: Incubate the plate at 35-37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Protocol: In Vitro Alanine Racemase Inhibition Assay
This assay directly measures the ability of this compound (or its precursor) to inhibit its primary enzyme target.
Causality: This experiment validates the proposed mechanism of action. A potent compound should exhibit a low IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity). This assay uses a coupled-enzyme system for detection: L-alanine is converted to D-alanine by the racemase, and the resulting D-alanine is then oxidized by D-amino acid oxidase, producing hydrogen peroxide, which is detected via a colorimetric reaction with horseradish peroxidase (HRP).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme: Purified recombinant alanine racemase.
-
Substrate: L-alanine.
-
Inhibitor: this compound, serially diluted.
-
Coupling System: D-amino acid oxidase, HRP, and a chromogenic substrate (e.g., Amplex Red).
-
-
Reaction Setup: In a 96-well plate, combine the assay buffer, alanine racemase, and varying concentrations of the inhibitor. Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.
-
Initiation and Detection: Initiate the reaction by adding L-alanine and the coupling system reagents.
-
Measurement: Monitor the increase in absorbance (at 570 nm for Amplex Red) or fluorescence over time using a plate reader. The rate of reaction is proportional to the uninhibited enzyme activity.
-
Calculation: Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Interpretation: From Raw Data to Actionable Insights
The results from these assays provide quantitative measures of the compound's biological activity.
| Assay | Metric | Example Result (Alafosfalin) | Interpretation |
| MIC Assay | MIC (µg/mL) | E. coli: 4, S. aureus: 16 | Potent against Gram-negative bacteria, moderately active against Gram-positive. |
| Enzyme Assay | IC₅₀ (µM) | Alanine Racemase: 25 µM | Confirms direct and potent inhibition of the target enzyme. |
Expanded Biological Activities and Applications
While its antibacterial properties are most prominent, the biological activity of this compound is not limited to bacteria.
Plant Growth Regulation and Herbicidal Potential
Aminophosphonates, as a class, are well-known for their herbicidal properties, with glyphosate being the most famous example.[13][14] (S)-(+)-1-Aminoethylphosphonic acid has been specifically identified as a plant growth regulator that can enhance crop yield by promoting root development and nutrient uptake.[6] This activity is likely due to its ability to mimic plant hormones or interfere with specific metabolic pathways in plants, such as those involved in amino acid synthesis.[6][14]
Inhibition of Other Metabolic Enzymes
Research has shown that 1-aminoethylphosphinate (a related analogue) can be metabolized via transamination to acetylphosphinate.[15] This metabolite is a potent, time-dependent inhibitor of the pyruvate dehydrogenase complex, a critical enzyme linking glycolysis to the citric acid cycle.[15] This finding suggests that the metabolic fate of this compound could lead to the inhibition of other fundamental enzymes, broadening its potential biological impact.
Therapeutic Potential in Drug Development
The ability of this compound to act as a stable amino acid mimetic makes it a valuable scaffold in medicinal chemistry.[16] Its derivatives are being explored for various therapeutic applications, including potential neuroprotective effects and as modulators in different metabolic pathways.[6] Its use as a building block for peptidomimetics allows for the creation of compounds with enhanced stability and activity compared to their natural peptide counterparts.[1]
Conclusion and Future Directions
This compound is a powerful molecular probe and therapeutic scaffold whose biological activity is rooted in the elegant principle of molecular mimicry. Its primary role as an antibacterial agent, delivered via a sophisticated phosphonopeptide prodrug system, has paved the way for novel antibiotic designs. The detailed methodologies provided herein offer a robust framework for researchers to evaluate and characterize such compounds.
Future research should focus on designing next-generation phosphonopeptides with broader antibacterial spectrums, improved pharmacokinetic profiles, and the ability to overcome emerging resistance mechanisms. Furthermore, a deeper investigation into its non-antibacterial activities, particularly in neuromodulation and as a regulator of plant and mammalian metabolism, could unlock new therapeutic and biotechnological applications for this versatile molecule.
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1-Aminoethylphosphonic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of molecular biology and pharmaceutical development, the strategic mimicry of endogenous molecules offers a powerful tool for modulating biological processes. 1-Aminoethylphosphonic acid is a prime example of such a molecule. It is a synthetic organophosphorus compound and a structural analog of the amino acid alanine.[1][2] This guide provides an in-depth exploration of this compound, its biochemical significance, and its applications as a research tool and a precursor in drug discovery.
At its core, this compound is an amino acid analog where the characteristic carboxylic acid group is replaced by a phosphonic acid moiety (-PO(OH)₂).[1][2] This substitution is isosteric, maintaining a similar tetrahedral geometry and negative charge at physiological pH. However, the phosphorus-carbon bond is significantly more resistant to hydrolysis than the corresponding carbon-carbon bond in natural amino acids.[2][3] This inherent stability makes it an excellent candidate for designing inhibitors of enzymes that metabolize amino acids.[1][2]
The primary utility of this compound stems from its ability to act as an antagonist of alanine, particularly targeting enzymes crucial for bacterial cell wall synthesis.[4] This has positioned it as a key molecule in the development of novel antibacterial agents.[5] This guide will delve into the physicochemical properties, synthesis, and mechanism of action of this compound, with a focus on its role as an inhibitor of alanine racemase. We will also present detailed protocols for its synthesis and characterization, providing researchers with the practical knowledge needed to leverage this compound in their work.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its application in experimental settings. Both the racemic mixture and its individual enantiomers are commercially available, typically as a white crystalline powder.[6][7][]
| Property | Value | Source |
| Molecular Formula | C₂H₈NO₃P | [9][10] |
| Molecular Weight | 125.06 g/mol | [9][10] |
| CAS Number (Racemic) | 6323-97-3 | [] |
| CAS Number (R-enantiomer) | 60687-36-7 | [10] |
| CAS Number (S-enantiomer) | 66068-76-6 | [7] |
| Melting Point | 283-284 °C (racemic, dec.) | [] |
| Appearance | White solid/crystalline powder | [][9] |
| Solubility | Soluble in water | [6] |
Synthesis and Characterization
Synthesis of this compound
The synthesis of α-aminophosphonates like this compound can be achieved through various methods, with the Kabachnik-Fields and Pudovik reactions being common approaches.[2] These methods typically involve the condensation of an aldehyde, an amine, and a phosphite. For enantiomerically pure forms, asymmetric synthesis strategies are employed.[11]
Experimental Protocol: Synthesis via Kabachnik-Fields Reaction
This protocol describes a general, robust method for synthesizing racemic this compound.
Materials:
-
Acetaldehyde
-
Ammonia (aqueous solution)
-
Diethyl phosphite
-
Hydrochloric acid (concentrated)
-
Toluene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Imine Formation: In a round-bottom flask, combine acetaldehyde and an aqueous solution of ammonia. Stir the mixture at room temperature to form the corresponding imine. This step is foundational, as the imine is the electrophilic component in the subsequent reaction.
-
Nucleophilic Addition: Slowly add diethyl phosphite to the reaction mixture. The reaction is often exothermic and should be controlled with an ice bath. The phosphite acts as the nucleophile, attacking the imine carbon to form the C-P bond.
-
Reaction Completion: Once the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux. This step hydrolyzes the diethyl phosphonate esters to the final phosphonic acid. This deprotection step is crucial for obtaining the final, biologically active form of the molecule.
-
Purification: After cooling, the product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The final product should be a white crystalline solid.
Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation. The ³¹P NMR spectrum should show a characteristic signal for the phosphonic acid group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[12]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the N-H, C-H, and P=O bonds.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[13]
Mechanism of Action: Alanine Racemase Inhibition
The primary mechanism by which this compound exerts its biological effects is through the inhibition of alanine racemase (Alr).[4] This enzyme is a crucial component of bacterial cell wall biosynthesis, catalyzing the conversion of L-alanine to D-alanine.[4] D-alanine is an essential building block for the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[4] Since alanine racemase is absent in humans, it represents an excellent target for selective antibacterial drugs.[4]
This compound acts as a potent inhibitor of this enzyme.[14] The (R)-enantiomer, also referred to as L-1-aminoethylphosphonic acid, is a particularly effective time-dependent inactivator of alanine racemases from Gram-positive bacteria.[14][15]
The inhibition process involves several key steps:
-
Formation of an External Aldimine: this compound enters the active site of alanine racemase and forms a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor.[14][16]
-
Inhibition of Catalysis: The phosphonate group of the inhibitor interacts with key catalytic residues within the active site.[14] This interaction renders these residues unavailable for the proton abstraction step required for racemization.[14]
-
Stable Complex Formation: The resulting enzyme-inhibitor complex is very stable, effectively inactivating the enzyme.[14][16] Denaturation of the enzyme releases the intact inhibitor, indicating an irreversible but non-covalent inhibition mechanism.[15]
The inhibition can be reversible and competitive in some Gram-negative bacteria, while it is irreversible in a time-dependent manner in many Gram-positive bacteria.[5]
Diagram of Alanine Racemase Inhibition
Caption: Inhibition of Alanine Racemase by this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development.
Antibacterial Drug Discovery
The most significant application of this compound is in the development of antibacterial agents.[1][6] It is a key component of the phosphonopeptide antibiotic alafosfalin.[5] Alafosfalin is a dipeptide consisting of L-alanine and L-1-aminoethylphosphonic acid.[5] It is actively transported into bacterial cells via peptide permeases, where it is cleaved by intracellular peptidases to release this compound.[5] This "Trojan horse" strategy allows the inhibitor to accumulate to high concentrations within the bacterial cell, leading to effective inhibition of peptidoglycan synthesis.[5]
Enzyme Mechanism Studies
As a stable analog of a tetrahedral transition state, this compound is an excellent tool for studying the mechanisms of enzymes that process amino acids.[17] Its ability to form stable complexes with enzymes like alanine racemase allows for detailed structural studies, such as X-ray crystallography and solid-state NMR, providing insights into enzyme-substrate interactions and catalytic mechanisms.[14][16]
Agrochemicals and Plant Science
Derivatives of aminophosphonic acids, including this compound, have applications as plant growth regulators.[18] They can influence nutrient uptake and enhance resilience to environmental stressors.[18] The S-enantiomer, in particular, has been noted for its role in promoting root development.[18]
Workflow for Synthesis and Purity Verification
Caption: Workflow for Synthesis and Quality Control.
Conclusion and Future Outlook
This compound stands as a testament to the power of isosteric replacement in molecular design. Its role as a stable analog of alanine has cemented its importance in the study of enzyme mechanisms and the development of novel antibacterial agents. The inhibition of alanine racemase remains a clinically relevant strategy, and this compound continues to be a foundational scaffold for the design of new inhibitors. Future research may focus on developing novel phosphonopeptides with improved transport properties and resistance to bacterial degradation mechanisms. Furthermore, its application in agrochemicals and as a versatile building block in organic synthesis ensures its continued relevance across multiple scientific disciplines.[18][19]
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The Mechanism of Action of 1-Aminoethylphosphonic Acid: A Technical Guide to a Potent Bacterial Enzyme Inhibitor
Abstract
1-Aminoethylphosphonic acid (1-AEP), a synthetic analogue of the amino acid alanine, stands as a testament to the power of targeted enzyme inhibition in the development of antimicrobial agents.[1][2][3] Its primary mechanism of action, the potent and specific inactivation of bacterial alanine racemase, has been a subject of extensive research, revealing a sophisticated interplay of molecular mimicry and enzymatic chemistry. This technical guide provides an in-depth exploration of the multifaceted mechanism through which 1-AEP exerts its antibacterial effects. We will dissect the role of its molecular target, alanine racemase, in bacterial physiology, detail the step-by-step process of enzyme inhibition, and discuss the clever prodrug strategies employed to deliver this inhibitor to its site of action. Furthermore, this guide will furnish researchers and drug development professionals with detailed experimental protocols to study this and similar inhibitory interactions, supported by visual diagrams to elucidate complex pathways and workflows.
Part 1: The Molecular Target - Alanine Racemase: A Keystone of Bacterial Cell Wall Synthesis
The efficacy of any antimicrobial agent is intrinsically linked to the importance of its molecular target to the pathogen's survival. 1-AEP's target, alanine racemase, is a crucial enzyme in the biosynthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and protecting against osmotic stress.[1][4]
Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible isomerization of L-alanine to D-alanine.[1] This enzymatic conversion is of paramount importance as D-alanine is a fundamental building block of peptidoglycan, the primary component of the bacterial cell wall.[1][4] The absence of a similar pathway in humans makes alanine racemase an ideal and specific target for antibacterial drug design.[1][4]
The catalytic cycle of alanine racemase, like other PLP-dependent enzymes, proceeds through the formation of a Schiff base (internal aldimine) between the PLP cofactor and a lysine residue in the enzyme's active site. Upon binding of the L-alanine substrate, a transaldimination reaction occurs, forming an external aldimine. A catalytic base in the active site then abstracts the α-proton from L-alanine, generating a planar quinonoid intermediate. Reprotonation at the α-carbon from the opposite face yields the D-alanine external aldimine, which then undergoes another transaldimination to release D-alanine and regenerate the internal aldimine.
Caption: The catalytic cycle of alanine racemase.
Part 2: The Inhibitory Mechanism of this compound: A Molecular Trojan Horse
1-AEP's success as an inhibitor lies in its ability to act as a molecular mimic of L-alanine, effectively hijacking the initial steps of the alanine racemase catalytic cycle before trapping the enzyme in a stable, inactive state.
As a synthetic analogue of L-alanine, (R)-1-Aminoethylphosphonic acid (L-Ala-P) readily enters the active site of alanine racemase.[1][2] It then proceeds to form an external aldimine with the PLP cofactor in a manner analogous to the natural substrate.[1][2][4][5] However, this is where the catalytic journey is abruptly halted.
The key to the inhibitory potency of 1-AEP lies in the substitution of the carboxylate group of alanine with a phosphonate group. This phosphonate moiety engages in critical interactions with catalytic residues within the active site, rendering them incapable of proceeding with the racemization reaction.[1][2][4] Furthermore, the resulting aldimine is oriented in a conformation that is unfavorable for the crucial α-proton abstraction step.[2][4] This combination of factors leads to the formation of an exceptionally stable external aldimine derivative, which is neither racemized nor efficiently hydrolyzed.[2][5][6] This effectively sequesters the enzyme in an inactive state, leading to a time-dependent and potent inactivation.[2]
Caption: The mechanism of alanine racemase inhibition by 1-AEP.
Part 3: The Prodrug Strategy: Alaphosphin - Breaching the Bacterial Defenses
A significant hurdle in antibiotic development is ensuring the efficient delivery of the active compound into the bacterial cell. 1-AEP is often administered in the form of a phosphonopeptide prodrug, most notably alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid).[1][4] This strategy cleverly utilizes the bacteria's own transport systems.
Alaphosphin is readily transported into the bacterial cell via peptide permeases.[1][4] Once inside the cytoplasm, intracellular aminopeptidases cleave the peptide bond, releasing the active inhibitor, 1-AEP.[1][4] This targeted delivery system enhances the intracellular concentration of the inhibitor, leading to a more potent antibacterial effect.
Caption: The intracellular activation of the prodrug alaphosphin.
Part 4: Experimental Evidence and Methodologies
The elucidation of 1-AEP's mechanism of action has been underpinned by a variety of experimental techniques. Key among these are enzyme inhibition assays and structural biology studies.
Experimental Protocol: Alanine Racemase Inhibition Assay (Coupled Enzyme Spectrophotometric Assay)
This assay provides a continuous monitoring method to determine the activity of alanine racemase and the potency of its inhibitors. The production of L-alanine from D-alanine is coupled to the activity of L-alanine dehydrogenase, which catalyzes the oxidative deamination of L-alanine to pyruvate with the concomitant reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the alanine racemase activity.[4][5]
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+ (coenzyme for L-alanine dehydrogenase)
-
This compound (inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or cuvettes
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of D-alanine, and NAD+.
-
Inhibitor Addition: Add varying concentrations of 1-AEP to the reaction mixture. A control with no inhibitor should also be prepared.
-
Enzyme Addition: Add L-alanine dehydrogenase to the mixture.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of alanine racemase.
-
Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC50 value for 1-AEP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: X-ray Crystallography of the Enzyme-Inhibitor Complex
X-ray crystallography has been instrumental in providing a detailed, atomic-level understanding of how 1-AEP interacts with the active site of alanine racemase.[7]
General Workflow:
-
Protein Expression and Purification: Overexpress and purify alanine racemase using standard chromatographic techniques.
-
Co-crystallization or Soaking:
-
Co-crystallization: Crystallize the purified alanine racemase in the presence of 1-AEP.
-
Soaking: Soak pre-formed crystals of alanine racemase in a solution containing 1-AEP.
-
-
X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron radiation source.
-
Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex using molecular replacement and subsequent refinement.
-
Structural Analysis: Analyze the refined structure to identify the specific interactions between 1-AEP and the amino acid residues in the active site of alanine racemase.
Part 5: Broader Biological Context and Future Directions
While the primary and most well-characterized mechanism of action of 1-AEP is the inhibition of alanine racemase, the broader class of aminophosphonic acids has been shown to exhibit inhibitory activity against other enzymes, including peptidases, proteases, and lipases.[1][7][8] This suggests the potential for developing other targeted inhibitors based on the phosphonate scaffold.
The detailed understanding of the 1-AEP-alanine racemase interaction provides a solid foundation for the rational design of new, more potent, and specific antibacterial agents. Future research may focus on modifying the 1-AEP structure to enhance its binding affinity, improve its pharmacokinetic properties, or overcome potential resistance mechanisms.
Conclusion
This compound serves as a paradigm for mechanism-based enzyme inhibition in antibacterial drug discovery. Its action as a synthetic analogue of L-alanine, leading to the formation of a stable, inactive complex with alanine racemase, effectively shuts down a critical pathway for bacterial cell wall biosynthesis. The successful implementation of a prodrug strategy further highlights the sophistication of its design. The continued study of 1-AEP and related compounds holds significant promise for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
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- Copié, V., et al. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(14), 4966-4970. [Link]
- Stamper, C. G. F., Morollo, A. A., & Ringe, D. (1998). Reaction of Alanine Racemase with this compound Forms a Stable External Aldimine. American Chemical Society. [Link]
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- Stamper, C. G., Morollo, A. A., & Ringe, D. (1998). Reaction of alanine racemase with this compound forms a stable external aldimine. Biochemistry, 37(29), 10438-10445. [Link]
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A Technical Guide to the Natural Occurrence of 1-Aminoethylphosphonic Acid
Abstract
1-Aminoethylphosphonic acid (1-AEP), a naturally occurring organophosphorus compound, represents a significant departure from the canonical phosphate esters that dominate biochemistry. Characterized by a highly stable carbon-phosphorus (C-P) bond, 1-AEP is the phosphonic acid analog of the amino acid alanine.[1] First identified in rumen protozoa, its discovery unveiled a vast and diverse class of natural products known as phosphonates.[1] This technical guide provides a comprehensive overview of the biosynthesis, distribution, biological significance, and analytical methodologies pertaining to 1-AEP. It is intended for researchers, scientists, and professionals in drug development who are engaged with natural product chemistry, microbial metabolism, and the discovery of novel bioactive compounds.
Introduction: The Carbon-Phosphorus Bond in Nature
The vast majority of phosphorus in biological systems exists within phosphate esters (P-O-C bonds), which are fundamental to the structure of nucleic acids, lipids, and the transfer of metabolic energy. In contrast, phosphonates are defined by the presence of a direct, covalent carbon-phosphorus (C-P) bond. This bond is nearly isosteric to the phosphate ester linkage but is exceptionally resistant to chemical and enzymatic hydrolysis, withstanding harsh treatments like boiling in strong acids.[2]
This compound (1-AEP), and its more commonly referenced isomer 2-aminoethylphosphonic acid (2-AEP or ciliatine), are among the most fundamental and widespread of these natural phosphonates.[1] Their discovery and subsequent characterization have illuminated a significant, yet often overlooked, component of the global phosphorus cycle and a source of unique biochemical structures. This guide focuses on the natural occurrence and biochemistry of these foundational aminophosphonates, with a primary emphasis on the biosynthetic pathways leading to their formation.
The Biosynthetic Pathway of Aminophosphonates
The formation of the C-P bond is an energetically demanding process that is initiated by a unique enzymatic rearrangement. The biosynthesis of AEP from the glycolytic intermediate phosphoenolpyruvate (PEP) is a concise and elegant pathway requiring just three key enzymes.[2]
Key Enzymatic Steps:
-
Phosphoenolpyruvate Mutase (PEPM): This enzyme catalyzes the initial and most critical step: the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (PnPy). This reaction converts a labile P-O-C bond into a stable C-P bond.[3]
-
Phosphonopyruvate Decarboxylase: PnPy is then decarboxylated to produce phosphonoacetaldehyde (PAA).
-
Aminotransferase: The final step involves the transamination of PAA, typically using an amino acid like glutamate as the amino donor, to yield 2-aminoethylphosphonate (AEP).[4] Further enzymatic modifications can lead to related compounds like 1-AEP.
The elucidation of this pathway provides a clear mechanistic basis for the production of phosphonates across diverse life forms.
Caption: The core biosynthetic pathway of 2-aminoethylphosphonate (AEP).
Distribution and Prevalence in Natural Systems
AEP and its derivatives are remarkably widespread, having been identified in organisms ranging from bacteria to complex invertebrates. Their presence is particularly notable in marine ecosystems.
| Organism Group | Form of Occurrence & Significance | References |
| Bacteria | Synthesized de novo; can also be catabolized as a source of phosphorus, carbon, and nitrogen, indicating a widespread ability to cleave the C-P bond. | [5][6] |
| Protozoa | First discovered in rumen ciliates (ciliatine); abundant in protists like Tetrahymena, where it comprises up to 30% of membrane phosphonolipids. | [1][2] |
| Marine Invertebrates | Highly abundant in phyla such as Cnidaria (e.g., sea anemones) and Mollusca (e.g., snails, bivalves), often as major components of membrane phosphonolipids and phosphonoglycans. | [1][7] |
| Higher Organisms | Detected in tissues of vertebrates, including humans, but believed to be assimilated from dietary sources rather than synthesized de novo. | [1] |
The prevalence of phosphonates in marine environments is substantial, with estimates suggesting they constitute 20-30% of the high-molecular-weight dissolved organic phosphorus pool in the world's oceans.[2] This underscores their critical role in global phosphorus biogeochemistry.
Biological Roles and Functional Significance
The unique stability of the C-P bond imparts specific properties to the macromolecules that incorporate AEP.
-
Structural Integrity: When integrated into membrane lipids (phosphonolipids) and glycans, the C-P bond provides significant resistance to degradation by phospholipases and glycosidases that would readily cleave standard ester bonds.[2] This may confer a protective advantage in harsh environments or against enzymatic attack.
-
Metabolic Plasticity: For many marine microorganisms, aminophosphonates represent a crucial, accessible reservoir of phosphorus, a frequently limiting nutrient.[8] Bacteria have evolved sophisticated transport and catabolic systems to mineralize AEP, releasing inorganic phosphate and ammonia, thereby playing a key role in nutrient cycling.[4][6][8]
-
Bioactivity and Enzyme Inhibition: While AEP itself has limited direct bioactivity, it serves as a structural motif in more complex natural products. As an analog of alanine, 1-AEP and its derivatives can act as enzyme inhibitors. For instance, enantiomers of 1-AEP have been shown to inactivate alanine racemase, an enzyme crucial for bacterial cell wall synthesis.[1][9] This principle underpins the antibacterial activity of synthetic phosphonopeptides like Alafosfalin, which incorporates a 1-AEP moiety.[10]
Analytical Methodologies for Detection and Quantification
The analysis of 1-AEP and related aminophosphonates in complex biological and environmental matrices presents a significant challenge due to their high polarity, low volatility, and lack of a strong chromophore.[11][12] Effective analysis almost invariably requires a combination of specialized sample preparation, chromatographic separation, and sensitive detection.
Sample Preparation and Extraction
A critical first step is the efficient extraction of these polar analytes from the sample matrix. The "Quick Polar Pesticides" (QuPPe) method, originally developed for pesticide residue analysis, has been adapted for phosphonates.[13]
Key Considerations:
-
Solvent Choice: Extraction is typically performed with acidified methanol to ensure the analytes remain in their protonated, soluble form.[13]
-
Matrix Effects: Co-extraction of matrix components, particularly metal cations, can lead to the formation of complexes with the phosphonate group, resulting in poor recovery. The addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) during extraction is a proven strategy to mitigate this issue by sequestering metal ions and freeing the analyte.[13]
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC) is the cornerstone of AEP analysis.
-
Derivatization: To overcome the lack of a native chromophore or fluorophore, pre- or post-column derivatization is a common and effective strategy. The most widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the primary amine group of AEP to yield a highly fluorescent derivative, enabling sensitive detection.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for unequivocal identification and quantification. It offers superior sensitivity and specificity, often eliminating the need for derivatization. However, achieving good chromatographic retention on standard reversed-phase columns remains a challenge. Specialized techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) are often employed.[14]
Representative Analytical Workflow: HPLC with Pre-Column Derivatization
Caption: General workflow for the analysis of 1-AEP from complex matrices.
Protocol: Quantification of 1-AEP by HPLC-FLD after FMOC-Cl Derivatization
I. Principle: This protocol describes the extraction of 1-AEP from a biological matrix, followed by derivatization of its primary amine group with FMOC-Cl and subsequent quantification using reversed-phase HPLC with fluorescence detection (FLD).
II. Materials:
-
Methanol (HPLC grade), Formic Acid, Hydrochloric Acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetone)
-
Borate buffer (pH 9.0)
-
Oasis MCX Solid Phase Extraction (SPE) cartridges
-
1-AEP analytical standard
III. Procedure:
-
Extraction: a. Homogenize 1 g of the sample with 10 mL of an extraction solution (Methanol with 1% formic acid and 10 mM EDTA).[13] b. Vortex vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes. c. Collect the supernatant.
-
Solid Phase Extraction (SPE) Cleanup: a. Precondition an Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of water.[14] b. Load the supernatant from step 1c onto the cartridge. c. Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol. d. Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: a. Reconstitute the dried extract in 100 µL of borate buffer (pH 9.0). b. Add 100 µL of FMOC-Cl solution and vortex immediately.[11] c. Allow the reaction to proceed at room temperature for 15 minutes. d. Quench the reaction by adding 20 µL of a primary amine solution (e.g., glycine).
-
HPLC-FLD Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: Acetonitrile. c. Mobile Phase B: 20 mM Phosphate buffer (pH 7.0). d. Gradient: A suitable gradient starting from 20% A to 80% A over 20 minutes. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 20 µL. g. Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.
-
Quantification: a. Prepare a calibration curve using the 1-AEP analytical standard subjected to the same derivatization procedure. b. Quantify the sample concentration by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
This compound and its isomers are fundamental components of a vast, naturally occurring class of phosphonate compounds. Their robust C-P bond provides unique structural stability, while their biosynthesis represents a fascinating enzymatic innovation. The widespread presence of aminophosphonates, particularly in marine environments, highlights their integral role in microbial metabolism and the global phosphorus cycle.
Future research will likely focus on several key areas:
-
Discovery of Novel Phosphonates: Genome mining and advanced analytical techniques will continue to uncover new phosphonate natural products with potentially valuable bioactive properties.[15]
-
Elucidation of Biological Function: While structural and metabolic roles are partially understood, the full spectrum of biological functions for phosphonolipids and phosphonoglycans remains an active area of investigation.
-
Enzymology: A deeper understanding of the enzymes involved in phosphonate biosynthesis and catabolism could open avenues for biotechnological applications, including bioremediation and the biocatalytic production of organophosphorus compounds.
The study of 1-AEP continues to provide critical insights into the diversity of biochemical strategies employed by life and offers a promising frontier for the discovery of novel chemical entities.
References
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]
- Sarkar, M., Hamilton, C. J., & Fairlamb, A. H. (2003). Properties of Phosphoenolpyruvate Mutase, the First Enzyme in the Aminoethylphosphonate Biosynthetic Pathway in Trypanosoma cruzi. Journal of Biological Chemistry, 278(43), 42538–42544. [Link]
- Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65–94. [Link]
- Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.
- Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. [Link]
- Harkness, D. R. (1966). Bacterial growth on aminoalkylphosphonic acids. Journal of Bacteriology, 92(3), 623–627. [Link]
- Cook, A. M., Daughton, C. G., & Alexander, M. (1978). Phosphonate utilization by bacteria. Journal of Bacteriology, 133(1), 85–90. [Link]
- Ju, K. S., et al. (2015). Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes. Proceedings of the National Academy of Sciences, 112(39), 12175-12180. [Link]
- Rovida, S., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry, 60(16), 1305–1314. [Link]
- Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Natural Micron Pharm Tech. (n.d.). Aminoethylphosphinic Acid. [Link]
- Li, Y., et al. (2015). A highly sensitive pre-column derivatization HPLC method for simultaneous determination of glyphosate (GLYP) and its major metabolite aminomethylphosphonic acid (AMPA) in soybean samples. Analytical Methods, 7(4), 1433-1439. [Link]
- Labry, C., et al. (2021). Transporter characterisation reveals aminoethylphosphonate mineralisation as a key step in the marine phosphorus redox cycle. The ISME Journal, 15, 2449–2460. [Link]
- Schäfer, A. K., Vetter, W., & Anastassiades, M. (2024). Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS. Journal of Agricultural and Food Chemistry, 72(3), 1649-1659. [Link]
- Gavriil, E., et al. (2023). Marine Invertebrate Antimicrobial Peptides and Their Potential as Novel Peptide Antibiotics. Marine Drugs, 21(9), 503. [Link]
- Ponnarong, N., et al. (2021). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 18(16), 8694. [Link]
- Nowack, B. (2003). Environmental chemistry of phosphonates.
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1-Aminoethylphosphonic acid derivatives and analogs
An In-Depth Technical Guide to 1-Aminoethylphosphonic Acid Derivatives and Analogs
Foreword
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both therapeutic efficacy and robust "drug-like" properties is relentless. Among the most successful and versatile of these scaffolds are the aminophosphonic acids. As structural mimics of natural amino acids, they provide a chemically stable and sterically influential alternative that has proven invaluable in modulating biological processes. This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthesis, characterization, and application of this compound derivatives and their analogs. Herein, we explore not just the "how," but the fundamental "why," grounding our discussion in mechanistic principles and field-proven methodologies.
The Strategic Value of Aminophosphonates in Drug Discovery
The strategic advantage of α-aminophosphonic acids stems from their role as bioisosteres of α-amino acids.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic profiles.[3][4]
The key distinction lies in replacing the planar, sp²-hybridized carboxylic acid group (-COOH) with a tetrahedral, sp³-hybridized phosphonic acid moiety [-P(O)(OH)₂].[5] This seemingly subtle change has profound consequences:
-
Transition-State Mimicry : The tetrahedral geometry of the phosphonate group closely mimics the high-energy tetrahedral transition state of peptide bond hydrolysis.[6][7] This allows aminophosphonate-containing molecules to act as potent inhibitors of enzymes that process amino acids and peptides, such as proteases and peptidases.[6][8]
-
Enhanced Metabolic Stability : The carbon-phosphorus (C-P) bond is exceptionally stable and resistant to cleavage by common metabolic enzymes like phosphatases, which readily hydrolyze the phosphorus-oxygen (P-O) bond in phosphates.[6][9] This inherent stability can significantly prolong the in vivo half-life of a drug candidate.
This combination of features has led to the development of aminophosphonate derivatives with a vast range of biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[9][10][11]
Core Synthetic Strategies: From Racemates to Enantiopure Compounds
The biological activity of α-aminophosphonates is critically dependent on the absolute configuration of the α-carbon.[10][12] Therefore, the development of stereoselective synthetic methods is not merely an academic exercise but a prerequisite for creating effective therapeutic agents.
The Workhorse: The Kabachnik-Fields Reaction
The most fundamental and widely used method for preparing α-aminophosphonates is the Kabachnik-Fields reaction.[7] It is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[13] Its enduring utility lies in its operational simplicity and the broad availability of starting materials.
Causality of the Mechanism: The reaction pathway is dictated by the relative reactivity of the components. Typically, the amine and carbonyl compound first condense to form a Schiff base (imine) or an enamine intermediate. The dialkyl phosphite, existing in equilibrium with its more nucleophilic trivalent tautomer, then adds across the C=N double bond of the imine in a nucleophilic fashion to yield the α-aminophosphonate product.[7]
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An In-depth Technical Guide to the Function of the Phosphonate Group in 1-Aminoethylphosphonic Acid
Abstract
1-Aminoethylphosphonic acid (AEP), the phosphonate analogue of the amino acid alanine, represents a cornerstone in the study of bioactive organophosphorus compounds. Its biological activities are almost exclusively dictated by the unique physicochemical properties of its phosphonate moiety. This technical guide delves into the core functions of the phosphonate group, elucidating its role as a versatile bioisostere for phosphate, carboxylate, and transition-state intermediates. We will explore how its inherent stability, tetrahedral geometry, and metal-chelating capabilities are leveraged to achieve potent and specific enzyme inhibition, forming the basis for its application in antibacterial and agrochemical development. This document provides researchers, scientists, and drug development professionals with a detailed examination of the underlying chemical principles, biological consequences, and key experimental methodologies relevant to AEP and related aminophosphonates.
Introduction to Aminophosphonates: The Primacy of the C-P Bond
Organophosphorus compounds are ubiquitous in biology, most commonly as phosphate esters (P-O-C), which form the backbone of nucleic acids and are central to energy metabolism (e.g., ATP). Phosphonates distinguish themselves by a direct, highly stable carbon-phosphorus (C-P) bond.[1][2][3] This fundamental structural difference imparts significant resistance to chemical and enzymatic hydrolysis compared to the labile P-O bond of phosphates.[4]
This compound: A Structural Analogue of Alanine
This compound (AEP), often referred to as alanine phosphonate (Ala(P)), is a synthetic analogue of the natural amino acid L-alanine.[5][6] In AEP, the carboxylate group of alanine is replaced by a phosphonic acid group.[7][8] This substitution is the key to its biological activity, allowing it to act as an antagonist of alanine in various metabolic pathways.[8]
The Core Directive: Multifaceted Functions of the Phosphonate Moiety
The phosphonate group's utility in medicinal chemistry stems from its ability to act as a sophisticated chemical mimic, its distinct charge and coordination properties, and its inherent stability.
Bioisosterism: The Art of Molecular Mimicry
The concept of bioisosterism, where one functional group is replaced by another to create a new compound with similar biological properties, is central to the function of the phosphonate group.[9][10] It can effectively mimic three distinct chemical entities.
-
Phosphate Mimicry: The phosphonate group is a non-hydrolyzable isostere of the phosphate group.[9][11] This stability allows phosphonate-containing molecules to act as competitive inhibitors for enzymes that process phosphate substrates, binding to the active site without being turned over.[2][9] This is a cornerstone of their use in developing antiviral drugs like Tenofovir and Cidofovir.[2][11]
-
Carboxylate Mimicry: The phosphonate group is tetrahedral, similar to the sp2-hybridized carboxylate group, and it carries a negative charge at physiological pH.[12] This allows it to serve as a structural and electronic mimic of the carboxylate moiety in amino acids and other substrates.[7][13]
-
Transition-State Analogue: During the enzymatic hydrolysis of peptides and esters, a transient, high-energy tetrahedral intermediate is formed. The stable tetrahedral geometry of the phosphonate group effectively mimics this transition state.[9][13] This mimicry often results in extremely tight binding to the enzyme's active site, leading to potent inhibition.[7][10]
Caption: Bioisosteric roles of the phosphonate group in AEP.
Metal Chelation
The phosphonate group is an effective chelating agent, capable of binding tightly to di- and trivalent metal ions.[1][14] This property arises from the negatively charged oxygen atoms, which can coordinate with metal cations, forming stable complexes.[12][15] This function is critical not only in industrial applications like water softening but also in biological systems where metalloenzymes are potential targets.[2][16] The ability of AEP to form complexes with metal ions like copper(II) has been well-studied.[5]
Physicochemical Properties and Drug Delivery Challenges
At physiological pH (~7.4), the phosphonic acid group is typically deprotonated, carrying a negative charge.[17] While this anionic character is crucial for mimicking phosphates and carboxylates in enzyme active sites, it poses a significant challenge for drug delivery, as the high polarity and negative charge severely limit passive diffusion across cellular membranes.[17] This has led to the development of prodrug strategies, where the phosphonate is masked with lipophilic, cleavable groups to enhance cell permeability.[11][17]
| Property | Phosphate Ester | Phosphonate | Rationale & Significance |
| Core Bond | P-O-C | P-C | The P-C bond is resistant to enzymatic (e.g., phosphatase) and chemical hydrolysis.[4] |
| Hydrolytic Stability | Low (Labile) | High (Stable) | Confers metabolic stability, making phosphonates ideal for enzyme inhibitors with longer in-vivo half-lives. |
| pKa (Second) | ~6.7 | ~7.5 | Affects the net charge at physiological pH and interactions within enzyme active sites. |
| Bond Angle (O-P-O) | ~109.5° | N/A (C-P=O) | The tetrahedral geometry is key to mimicking transition states and phosphate groups.[12] |
Table 1: Comparative properties of phosphate esters versus phosphonates.
Functional Consequences: From Enzyme Inhibition to Biological Activity
The chemical properties of the phosphonate group translate directly into potent biological effects, primarily through the mechanism of enzyme inhibition.
Mechanism of Action: Competitive Enzyme Inhibition
AEP and its derivatives typically function as competitive inhibitors.[18] They compete with the natural substrate for binding to the enzyme's active site. Because the phosphonate cannot undergo the catalytic reaction, the enzyme is rendered inactive while the inhibitor is bound.[4]
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An In-depth Technical Guide to 1-Aminoethylphosphonic Acid: From Core Properties to Advanced Applications in Drug Discovery
This guide provides an in-depth exploration of 1-aminoethylphosphonic acid, a pivotal molecule in the field of medicinal chemistry and drug development. As a structural analog of the amino acid alanine, it serves as a versatile building block for creating novel therapeutic agents, particularly in the realm of antibacterial and enzyme-inhibiting compounds. This document will delve into its chemical identity, stereoisomers, synthesis, biological activities, and practical applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a non-proteinogenic amino acid analog where the typical carboxylic acid group is substituted by a phosphonic acid moiety. This substitution profoundly influences its steric and electronic properties, making it a valuable tool for mimicking transition states of enzymatic reactions.
The molecule exists in three primary forms, each with a distinct Chemical Abstracts Service (CAS) number:
-
Racemic Mixture (DL-1-Aminoethylphosphonic acid): A 1:1 mixture of the D and L enantiomers.
-
(R)-(-)-1-Aminoethylphosphonic acid (L-Ala(P)): The L-enantiomer, which is a synthetic analog of L-alanine.[1]
-
(S)-(+)-1-Aminoethylphosphonic acid (D-Ala(P)): The D-enantiomer.[2]
A summary of their key identifiers and properties is presented below:
| Property | DL-1-Aminoethylphosphonic acid | (R)-(-)-1-Aminoethylphosphonic acid | (S)-(+)-1-Aminoethylphosphonic acid |
| CAS Number | 6323-97-3[] | 60687-36-7[1][4] | 66068-76-6[2] |
| Synonyms | (±)-1-Aminoethylphosphonic acid | L-(-)-1-Aminoethylphosphonic acid, L-Ala(P)[1] | D-(+)-1-Aminoethylphosphonic acid, D-Ala(P)[2] |
| Molecular Formula | C₂H₈NO₃P | C₂H₈NO₃P[1][4] | C₂H₈NO₃P[2] |
| Molecular Weight | 125.06 g/mol | 125.06 g/mol [1][4] | 125.06 g/mol [2] |
| Appearance | White solid | White solid | White solid |
| Linear Formula | CH₃CH(NH₂)P(O)(OH)₂ | CH₃CH(NH₂)P(O)(OH)₂ | CH₃CH(NH₂)P(O)(OH)₂[2] |
The tetrahedral geometry of the phosphonic acid group, in contrast to the planar carboxyl group of natural amino acids, is a critical feature that underpins its biological activity. This structural difference allows it to act as a potent inhibitor of enzymes that process amino acids.[5]
Synthesis of this compound
The synthesis of α-aminophosphonic acids, including this compound, is a well-established area of organic chemistry. Several synthetic routes have been developed, often involving multi-step processes.[5][6][7] A common and effective method is the Kabachnik-Fields reaction , which is a one-pot synthesis involving an amine, a carbonyl compound, and a dialkyl phosphite.
Below is a conceptual workflow for the synthesis of this compound derivatives, which can be adapted for specific stereoisomers through the use of chiral auxiliaries or catalysts.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The biological significance of this compound lies in its ability to act as an antagonist to its corresponding amino acid, alanine.[8] This antagonism allows it to inhibit enzymes involved in amino acid metabolism, a property that has been extensively exploited in the development of antibacterial agents.[8]
The primary mechanism of action involves the inhibition of enzymes crucial for bacterial cell wall biosynthesis.[9] Alanine racemase, an enzyme that converts L-alanine to D-alanine (an essential component of peptidoglycan), is a key target. (R)-(-)-1-aminoethylphosphonic acid has been shown to form a stable external aldimine with alanine racemase, effectively inactivating the enzyme.
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molecular weight of 1-Aminoethylphosphonic acid
An In-Depth Technical Guide to 1-Aminoethylphosphonic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid analogue of significant interest in pharmaceutical and biochemical research. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and extend to its stereochemistry, synthesis, and advanced analytical methodologies. Furthermore, this guide explores the compound's applications as an enzyme inhibitor and a building block for novel therapeutic agents, grounded in its unique biomimetic capabilities. The protocols and insights herein are curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven expertise.
Molecular Identity and Physicochemical Properties
This compound, also known as alanine phosphonate, is a synthetic analogue of the amino acid alanine where the carboxylic acid group is replaced by a phosphonic acid moiety.[1][2][3] This substitution imparts unique chemical and biological properties, making it a valuable tool in medicinal chemistry.[3][4] The phosphonic acid group is a stable mimic of the phosphate group or the transition state of carboxylate ester hydrolysis, allowing it to act as a potent enzyme inhibitor.[4]
The molecular formula for this compound is C₂H₈NO₃P, and its molecular weight is 125.06 g/mol .[1][5][6][7][8] This value is a cornerstone for all stoichiometric calculations, solution preparations, and analytical quantifications involving this compound.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular Structure of this compound.
Key Physicochemical Data
The essential properties of this compound are summarized in the table below. It is crucial to note the existence of different forms of this compound: a racemic mixture and two distinct enantiomers, (R)- and (S)-, each with a unique CAS Registry Number.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₈NO₃P | [5][7][9] |
| Molecular Weight | 125.06 g/mol | [5][6][7][8] |
| Exact Mass | 125.02418011 Da | [1][5][9] |
| Physical Description | White solid | [1] |
| IUPAC Name | (1-aminoethyl)phosphonic acid | [1] |
| CAS Number (Racemic) | 6323-97-3 | [1] |
| CAS Number (R)-enantiomer | 60687-36-7 | [5][7] |
| CAS Number (S)-enantiomer | 66068-76-6 | [6][9] |
| Melting Point | 290 °C |
Synthesis Pathway: An Overview
The synthesis of α-aminophosphonates is a well-established field in organic chemistry, driven by their biological importance. A common and effective strategy involves the Michaelis-Arbuzov-type reaction, which creates the crucial carbon-phosphorus bond.[10] This approach often starts from N-protected α-amino acids, which are converted into reactive intermediates suitable for nucleophilic attack by a phosphorus-containing reagent.[10]
General Experimental Protocol for Synthesis
The following protocol outlines a generalized, two-step synthesis for producing 1-(N-acylamino)alkylphosphonates, which can then be deprotected to yield the final this compound. This protocol is based on methodologies described for creating N-protected α-aminoethylphosphonates.[10]
Causality: The rationale is to first convert a stable N-acyl-α-amino acid into a more reactive electrophile (a phosphonium salt). This salt then readily undergoes a reaction with a phosphite nucleophile to form the desired C-P bond, a cornerstone of the phosphonate structure.
Step 1: Formation of 1-(N-acylamino)ethyltriphenylphosphonium Salt
-
Starting Material: Begin with an N-protected alanine derivative (e.g., N-acetyl-alanine).
-
Electrochemical Activation: The N-acyl-α-amino acid undergoes an electrochemical decarboxylative α-methoxylation.[10] This step replaces the carboxyl group with a methoxy group, creating an N-(1-methoxyethyl)carbamate intermediate. The electrochemical method is chosen for its mild conditions and high efficiency.
-
Salt Formation: The intermediate is then treated with triphenylphosphine and a tetrafluoroborate source (e.g., HBF₄) in an appropriate solvent. This transforms the methoxy group into a triphenylphosphonium group, yielding the reactive 1-(N-acylamino)ethyltriphenylphosphonium tetrafluoroborate salt.[10] This salt is more stable for storage than other intermediates and is highly reactive in the subsequent step.
Step 2: Michaelis-Arbuzov-type Reaction to Form the Phosphonate
-
Reaction Setup: Dissolve the phosphonium salt from Step 1 in a suitable solvent mixture (e.g., a mix of toluene and dichloromethane to ensure solubility).[10]
-
Nucleophilic Addition: Add a dialkyl phosphite (e.g., dimethyl phosphite) to the solution. This phosphite will act as the phosphorus nucleophile.
-
Base Catalysis: Introduce a base, such as potassium hydroxide (KOH), to facilitate the reaction.[10] The base deprotonates the phosphite, increasing its nucleophilicity and driving the reaction towards a higher yield.
-
Reaction and Workup: Allow the reaction to proceed at room temperature for several days, monitoring by an appropriate method (e.g., TLC or LC-MS).[10] Upon completion, perform a standard aqueous workup and purification by column chromatography to isolate the desired dimethyl N-protected α-aminoethylphosphonate.
-
Deprotection (Hydrolysis): The final step involves the hydrolysis of the ester and N-acyl groups to yield this compound. This is typically achieved by heating with a strong acid, such as hydrochloric acid.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methodologies
The analysis of highly polar compounds like this compound in complex matrices (e.g., biological fluids, environmental samples) presents significant challenges.[11][12] Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography columns. Therefore, specialized analytical techniques are required for accurate quantification.
Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a powerful method for this purpose.[11] An alternative, widely used approach involves a derivatization step to make the analyte more amenable to separation by liquid chromatography (LC) or gas chromatography (GC).[12][13]
Protocol: LC-MS/MS Analysis with Derivatization
This protocol describes a self-validating system for the quantification of this compound in an aqueous matrix, such as urine, using isotope dilution and derivatization prior to LC-MS/MS analysis.[13][14]
Causality: Derivatization with a reagent like FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) masks the polar amine group, increasing the compound's hydrophobicity.[12] This allows for better retention on a C18 column. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and trustworthiness of the results.[13][14]
Step 1: Sample Preparation and Fortification
-
Aliquot: Transfer a precise volume (e.g., 250 µL) of the sample into a polypropylene tube.[14]
-
Internal Standard Spiking: Add a known amount of an isotope-labeled internal standard (e.g., ¹³C₂, ¹⁵N-1-Aminoethylphosphonic acid). This is the key to accurate quantification via isotope dilution.
-
Fortification (for QC/Validation): For quality control or method validation, spike separate samples with known concentrations of a certified this compound standard.[14]
Step 2: Derivatization
-
Buffering: Adjust the sample pH to an alkaline condition (e.g., pH 9) using a borate buffer. This is essential for the efficient reaction of the FMOC-Cl with the primary amine.
-
Reagent Addition: Add the derivatizing agent, FMOC-Cl, dissolved in a water-miscible organic solvent like acetonitrile.
-
Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).[14]
-
Quenching: Quench the reaction by adding an acid (e.g., formic acid) to lower the pH. This stops the derivatization and prepares the sample for LC injection.[11]
Step 3: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol or acetonitrile. The gradient is optimized to separate the derivatized analyte from matrix interferences.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the native analyte and the isotope-labeled internal standard to ensure specificity and accurate quantification.
Applications in Research and Drug Development
The structural similarity of this compound to alanine allows it to interact with biological systems in unique ways, making it a valuable molecule in drug discovery.[4][15]
-
Enzyme Inhibition: As a stable analogue of alanine, it can act as a competitive inhibitor for enzymes that process this amino acid. A notable example is its ability to inhibit alanine racemase, an enzyme crucial for bacterial cell wall synthesis.[2] This makes it a lead compound for developing novel antibacterial agents.
-
Antibacterial Phosphonopeptides: Di- to tetrapeptides that incorporate this compound at the C-terminus have demonstrated potent bactericidal activity.[2] They can also act synergistically with established antibiotics like penicillins, potentially overcoming resistance mechanisms.[2]
-
Drug Design and Prodrugs: The phosphonic acid group is a key pharmacophore in medicinal chemistry.[15][16] It is used to design biomolecule analogues and prodrugs with improved bioavailability and selectivity.[15] Its ability to mimic phosphates or carboxylates allows for the rational design of inhibitors for a wide range of enzymes.[4]
-
Coordination Chemistry: The phosphonate group is an effective chelating agent for metal ions. This compound can be used to prepare copper(II) heteroligand complexes, which are studied for their stability and coordination modes in solution.[2]
Safety and Handling
This compound is classified as an irritant. Based on GHS classifications, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5][17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a chemical fume hood.[18] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Avoid creating dust. Do not get the compound in the eyes, on skin, or on clothing.[18] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19]
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[17][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[17][18]
-
Conclusion
This compound, with a precise molecular weight of 125.06 g/mol , is far more than a simple chemical. It stands as a pivotal molecule in the fields of biochemistry and medicinal chemistry. Its identity as an amino acid analogue provides a strategic advantage for inhibiting bacterial enzymes and designing novel phosphonopeptide antibiotics. Understanding its synthesis, handling its stereochemistry, and employing robust analytical methods are essential for harnessing its full potential. This guide provides the foundational and technical knowledge for researchers to confidently and effectively utilize this compound in their drug development and scientific discovery endeavors.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-Aminoethylphosphonic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Aminoethylphosphonic acid, a key phosphonate analogue of the amino acid alanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents available solubility data, and offers detailed, field-proven experimental protocols for its empirical determination. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for laboratory applications.
Introduction: The Significance of this compound
This compound (1-AEP), also known as alanine phosphonate, is a synthetic compound of significant interest in biochemical and pharmaceutical research. As a structural analogue of alanine, where the carboxylic acid group is replaced by a phosphonic acid moiety, it serves as a valuable tool for studying enzyme mechanisms and as a building block for phosphonopeptides with potential therapeutic applications, including antibacterial agents.[1] Understanding its solubility is a critical first step in the design of experiments, formulation development, and synthesis of novel compounds.
This guide will explore the physicochemical properties that dictate the solubility of 1-AEP and provide robust methodologies for its quantitative assessment.
Theoretical Framework: Factors Influencing the Solubility of this compound
The solubility of this compound is governed by its molecular structure and the interplay of various physicochemical factors. Its zwitterionic nature, the polarity of the solvent, the pH of the medium, and the temperature are the primary determinants of its behavior in solution.
The Zwitterionic Character
Similar to proteinogenic amino acids, 1-AEP exists predominantly as a zwitterion in solid form and in neutral aqueous solutions. The presence of a basic amino group (-NH₂) and an acidic phosphonic acid group (-P(O)(OH)₂) allows for intramolecular proton transfer, resulting in a molecule with both a positive (NH₃⁺) and a negative charge. This high polarity is a key reason for its generally good solubility in polar solvents like water and poor solubility in nonpolar organic solvents.
The Critical Role of pH
The pH of the solvent system has a profound impact on the net charge of the 1-AEP molecule and, consequently, its solubility.
-
At Low pH (Acidic Conditions): The phosphonate group is protonated, and the amino group remains protonated (NH₃⁺). The molecule carries a net positive charge, which enhances its interaction with polar water molecules, generally leading to increased solubility.
-
At the Isoelectric Point (pI): At a specific pH, the net charge of the molecule is zero. At this point, intermolecular electrostatic repulsion is at a minimum, which can lead to aggregation and a decrease in solubility.
-
At High pH (Basic Conditions): The phosphonic acid group is deprotonated, and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge, which, similar to acidic conditions, tends to increase its solubility in polar solvents.
This pH-dependent solubility is a critical consideration in experimental design, particularly in buffer selection for biochemical assays or in crystallization procedures.[2][3][4][5]
Solvent Polarity and Temperature Effects
The principle of "like dissolves like" is central to understanding the solubility of 1-AEP. Its polar, zwitterionic nature dictates that it will be most soluble in polar solvents. In contrast, its solubility in nonpolar organic solvents is expected to be very low.
Temperature also plays a role, with solubility generally increasing with temperature for most solid solutes, as the dissolution process is often endothermic.
Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility | Source / Comments |
| Water | 20 | ≥ 50 g/L (for the (R)-enantiomer) | Based on a reported optical activity measurement at a concentration of 5%.[1] |
| Water | Not Specified | Soluble | General observation for amino acids and phosphonic acids.[6] |
| Methanol | Not Specified | Expected to be sparingly soluble to insoluble | Based on the high polarity of 1-AEP and general trends for amino acids. |
| Ethanol | Not Specified | Expected to be sparingly soluble to insoluble | Similar to methanol; the related 2-AEP is reported as insoluble.[7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Expected to be sparingly soluble to insoluble | The related 2-AEP is reported as insoluble.[7] |
| Aqueous Acid (e.g., dil. HCl) | Not Specified | Expected to be more soluble than in neutral water | Due to the formation of the cationic species.[6] |
| Aqueous Base (e.g., dil. NaOH) | Not Specified | Expected to be more soluble than in neutral water | Due to the formation of the anionic species.[6] |
Note on 2-Aminoethylphosphonic acid: This isomer has a reported aqueous solubility of 50 mg/mL (50 g/L).[8]
Experimental Protocols for Solubility Determination
Given the limited published data, empirical determination of the solubility of 1-AEP in specific solvent systems is often necessary. The following protocols are robust, self-validating methods for this purpose.
Gravimetric Method for Solubility Determination
This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.[9][10][11]
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration time with agitation is crucial to ensure the solution is truly saturated.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Filtration: Using a fine-pore filter ensures that no undissolved microcrystals are carried over into the aliquot, which would artificially inflate the measured solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the sealed container in a constant temperature bath (e.g., a shaking water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. Pass the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Evaporation: Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.
-
Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Calculation: The solubility is calculated as the mass of the dried solute divided by the volume of the solvent aliquot.
Workflow Diagram:
Caption: Gravimetric solubility determination workflow.
Spectrophotometric Method using Ninhydrin
This colorimetric assay is highly sensitive and suitable for determining the concentration of amino acids, including 1-AEP, especially at low concentrations where the gravimetric method may be less accurate.[12][13][14] The method relies on the reaction of ninhydrin with the primary amino group of 1-AEP to produce a deep purple compound (Ruhemann's purple), which can be quantified by measuring its absorbance at 570 nm.[12][15]
Causality Behind Experimental Choices:
-
Standard Curve: A standard curve is essential for relating absorbance to concentration. It must be prepared with the same solvent matrix as the unknown sample to account for any matrix effects.
-
Heating: The reaction requires heating to proceed to completion in a reasonable timeframe.
-
pH Control: The reaction is typically carried out under controlled pH conditions to ensure reproducibility.[16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Ninhydrin Reagent: Prepare a solution of ninhydrin (e.g., 0.35 g in 100 mL of a suitable solvent like a 1:1 mixture of acetone and butanol).[13]
-
Standard Solutions: Prepare a series of standard solutions of 1-AEP of known concentrations in the solvent of interest.
-
-
Sample Preparation: Prepare a saturated solution of 1-AEP as described in the gravimetric method (Steps 1-4). Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Reaction:
-
Pipette a known volume (e.g., 1 mL) of each standard solution, the diluted sample, and a solvent blank into separate test tubes.
-
Add a specific volume of the ninhydrin reagent (e.g., 0.5 mL) to each tube.
-
Mix thoroughly and heat in a boiling water bath for a defined period (e.g., 15-20 minutes).[13]
-
Cool the tubes to room temperature.
-
Add a diluent (e.g., 5 mL of 50% ethanol) to each tube and mix.
-
-
Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer, with the solvent blank used to zero the instrument.
-
Calculation:
-
Plot the absorbance of the standard solutions versus their concentrations to create a standard curve.
-
Use the equation of the line from the standard curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which is the solubility.
-
Workflow Diagram:
Caption: Spectrophotometric solubility determination workflow.
Conclusion
While a comprehensive public dataset on the solubility of this compound is limited, a strong theoretical understanding of its zwitterionic and amphoteric nature allows for reliable predictions of its behavior in different solvent systems. Its solubility is expected to be highest in polar solvents and highly dependent on pH, with minima near its isoelectric point. For drug development and research applications requiring precise solubility data, the detailed gravimetric and spectrophotometric protocols provided in this guide offer robust and validated methods for its empirical determination. Adherence to these methodologies will ensure the generation of accurate and reproducible data, facilitating further research and development involving this important alanine analogue.
References
- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).
- PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound, (R)-. National Center for Biotechnology Information.
- PubChem. (n.d.). (S)-(1-aminoethyl)phosphonic acid. National Center for Biotechnology Information.
- Yemm, E. W., & Cocking, E. C. (1955). The Determination of Amino-Acids with Ninhydrin. Analyst, 80(948), 209-213.
- Wang, N. S. (n.d.). Amino Acid Assay. University of Maryland.
- Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
- Virtual Labs. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin. Amrita Vishwa Vidyapeetham.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method.
- ResearchGate. (n.d.). Solubility of amino acids and diglycine in aqueous–alkanol solutions.
- Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Ferreira, O., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Bowden, N. A. (2018).
- ResearchGate. (n.d.). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Exley, K., et al. (2019). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 16(18), 3369.
- MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- U.S. Pharmacopeia. (n.d.). Description and Solubility.
- National Center for Biotechnology Information. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- National Center for Biotechnology Information. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water.
- ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Aminoethylphosphonic Acid
Abstract
(R)-1-Aminoethylphosphonic acid is a crucial chiral building block and a structural analogue of (D)-alanine, exhibiting significant potential in medicinal chemistry and drug development. Its synthesis in enantiomerically pure form is of paramount importance. This application note provides a comprehensive guide to a highly efficient and stereoselective synthesis of (R)-1-Aminoethylphosphonic acid. The strategy hinges on a modern catalytic approach: the asymmetric transfer hydrogenation (ATH) of a prochiral α-oxophosphonate to generate a chiral α-hydroxyphosphonate intermediate with excellent enantiopurity. Subsequent stereoinvertive azidation via a Mitsunobu reaction, followed by reduction and deprotection, affords the target molecule. This guide offers a detailed, step-by-step protocol, explains the rationale behind key experimental choices, and presents data in a clear, accessible format for researchers in synthetic chemistry and drug discovery.
Introduction: The Significance of Chiral Aminophosphonates
α-Aminophosphonic acids are structural mimics of α-amino acids, where a phosphonic acid moiety [-P(O)(OH)₂] replaces the carboxylic acid group [-COOH]. This substitution imparts unique biochemical properties, such as resistance to peptidases and the ability to act as transition-state analogue inhibitors of enzymes like proteases and synthetases.[1] Consequently, these compounds are integral to the design of novel therapeutics, including antibacterial, anticancer, and antihypertensive agents.[1][2]
The biological activity of α-aminophosphonates is critically dependent on their stereochemistry at the α-carbon. (R)-1-Aminoethylphosphonic acid, the phosphonic analogue of (D)-alanine, is a key chiral intermediate. Accessing this enantiomer in high purity is essential for developing stereochemically defined drugs. Classical resolution methods are often inefficient, creating a demand for robust asymmetric synthetic routes. Among the most powerful strategies are catalytic asymmetric reactions, which offer high efficiency and atom economy.[3] This note details a state-of-the-art method employing asymmetric transfer hydrogenation (ATH), a technique renowned for its operational simplicity and high enantioselectivity.[4][5]
Synthetic Strategy Overview
The selected synthetic pathway is a robust, multi-step sequence designed for high yield and exceptional enantiocontrol. The core of the strategy is the creation of the chiral center using a well-established catalytic system.
The overall workflow can be summarized in four key stages:
-
Synthesis of Prochiral Precursor: Preparation of diethyl 1-oxoethylphosphonate, the substrate for the key asymmetric step.
-
Asymmetric Transfer Hydrogenation (ATH): Catalytic reduction of the α-oxophosphonate using a Noyori-type chiral ruthenium catalyst to produce (R)-diethyl 1-hydroxyethylphosphonate with high enantiomeric excess (ee).
-
Stereoinvertive Azidation: Conversion of the chiral alcohol to an azide with inversion of configuration using a Mitsunobu reaction. This step is crucial for establishing the desired (S)-configuration at the carbon center, which, after reduction, will yield the target (R)-amino group based on Cahn-Ingold-Prelog priority rules.
-
Reduction and Deprotection: Reduction of the azide to the primary amine, followed by hydrolysis of the diethyl phosphonate esters to yield the final (R)-1-Aminoethylphosphonic acid.
Below is a graphical representation of the synthetic workflow.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl (1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Chiral α-Amino Phosphonic Acids
An Application Guide to the Enantioselective Synthesis of (S)-1-Aminoethylphosphonic Acid
(S)-1-Aminoethylphosphonic acid is a chiral phosphonic acid analogue of the natural amino acid (S)-alanine. α-Amino phosphonic acids and their derivatives are of significant interest to researchers in medicinal chemistry and drug development because they act as potent mimics of α-amino acids.[1] This structural analogy allows them to function as enzyme inhibitors, with applications as antibacterial, antiviral, and anticancer agents.[2][3] The biological activity is critically dependent on the absolute configuration at the α-carbon, making enantioselective synthesis not just an academic challenge but a practical necessity for developing effective therapeutics.[4]
This document serves as a detailed guide for researchers, outlining and comparing key methodologies for the asymmetric synthesis of (S)-1-Aminoethylphosphonic acid. It moves beyond simple procedural lists to explain the underlying principles and rationale for each approach, providing field-proven insights and detailed, actionable protocols.
Strategic Approaches to Asymmetric Synthesis
The enantioselective synthesis of α-amino phosphonates can be broadly achieved through several core strategies. The choice of method often depends on factors such as desired scale, available starting materials, and the required level of enantiopurity.
Caption: Overview of major synthetic routes.
Method 1: Asymmetric Catalytic Hydrogenation
This approach is one of the most direct methods for installing the chiral center. It involves the hydrogenation of a prochiral dehydro-α-aminophosphonate precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium. The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.
Causality and Rationale: The success of this method hinges on the precise coordination of the substrate to the chiral metal complex. The pioneering work by Schöllkopf and others demonstrated that N-acyl dehydro-α-aminophosphonates are excellent substrates.[5] The N-acyl group acts as a crucial coordinating moiety, locking the substrate into a specific conformation upon binding to the chiral catalyst, thereby ensuring high facial selectivity during the hydrogenation step.
Protocol 1: Asymmetric Hydrogenation of N-[1-(dimethoxyphosphoryl)ethenyl]formamide
This protocol is adapted from the principles established in the synthesis of L-α-amino phosphonic acids.[5]
Caption: Asymmetric hydrogenation workflow.
Materials and Reagents:
-
N-[1-(dimethoxyphosphoryl)ethenyl]formamide
-
[Rh(COD)((+)-DIOP)]+BF4- (Chiral Rhodium Catalyst)
-
Ethanol (Anhydrous)
-
Hydrogen Gas (High Purity)
-
6M Hydrochloric Acid
-
Palladium on Carbon (for deprotection if necessary)
Protocol Steps:
-
Catalyst Preparation & Reaction Setup: In a glovebox, charge a high-pressure reaction vessel with the N-formyl substrate (1.0 eq) and the chiral rhodium catalyst (0.5 - 2.0 mol%).
-
Solvent Addition: Add anhydrous ethanol via cannula to dissolve the reactants.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the vinyl protons.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product is the N-formyl protected phosphonate.
-
Deprotection: Add 6M HCl to the crude product and heat the mixture to reflux for 4-6 hours to hydrolyze both the formyl group and the phosphonate esters.
-
Isolation: Cool the mixture and concentrate it to dryness. The resulting solid can be purified by recrystallization from a water/ethanol mixture to yield (S)-1-Aminoethylphosphonic acid.
-
Validation: Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
| Parameter | Value/Condition | Source |
| Catalyst | Rhodium-(+)-DIOP complex | [5] |
| Substrate | N-formyl dehydrophosphonate | [5] |
| Pressure | ~50 psi H₂ | [5] |
| Temperature | Room Temperature | [5] |
| Typical ee | ~76% | [5] |
Method 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This robust strategy relies on temporarily incorporating a chiral molecule (an auxiliary) into the substrate. This auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, creating a new chiral center with high diastereoselectivity. The auxiliary is then cleaved to reveal the desired enantiopure product.
Causality and Rationale: The use of a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine is a classic and effective strategy.[6][7] The bulky phenyl group of the auxiliary sterically blocks one face of the C=N double bond. Consequently, the nucleophilic addition of a phosphite reagent occurs preferentially from the less hindered face, leading to the formation of one diastereomer in high excess.[8] The predictability of this facial bias makes this a trustworthy method.
Protocol 2: Diastereoselective Addition of Triethyl Phosphite to a Chiral Imine
This protocol is based on well-established procedures for the synthesis of α-amino phosphonates using chiral imines.[6][7][9]
Caption: Chiral auxiliary-based workflow.
Materials and Reagents:
-
Acetaldehyde
-
(S)-(-)-1-Phenylethylamine
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Triethyl phosphite
-
Titanium tetrachloride (TiCl₄) or other suitable Lewis acid
-
Dichloromethane (DCM, Anhydrous)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
6M Hydrochloric Acid
Protocol Steps:
-
Chiral Imine Formation: Dissolve (S)-1-phenylethylamine (1.0 eq) in anhydrous toluene. Add acetaldehyde (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours. After cooling, dry the solution over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the crude chiral imine, which is often used immediately.
-
Diastereoselective Phosphite Addition: Dissolve the crude imine in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere. Add triethyl phosphite (1.2 eq). Slowly add a solution of TiCl₄ in DCM (1.1 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude diastereomeric phosphonate adduct. The diastereomeric ratio (d.r.) can be determined by ³¹P NMR.
-
Purification: Purify the major diastereomer by flash column chromatography on silica gel.
-
Auxiliary Removal (Hydrogenolysis): Dissolve the purified phosphonate in methanol. Add 10% Pd/C catalyst. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (TLC monitoring). This step cleaves the chiral phenylethyl group.
-
Ester Hydrolysis: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. Add 6M HCl and reflux for 4-6 hours.
-
Isolation: Cool and concentrate the solution to dryness. Purify the final product by recrystallization to afford enantiomerically enriched (S)-1-Aminoethylphosphonic acid.
| Parameter | Value/Condition | Source |
| Chiral Auxiliary | (S)-1-Phenylethylamine | [6][7] |
| Phosphite Source | Triethyl phosphite | [6][9] |
| Lewis Acid | TiCl₄, TFA, etc. | [10] |
| Typical d.r. | >90:10 | [8] |
| Final ee | >95% (after purification) | [9] |
Method 3: Organocatalytic Enantioselective Hydrophosphonylation
This modern approach utilizes small, chiral organic molecules as catalysts, avoiding the need for transition metals or stoichiometric chiral auxiliaries. Chiral Brønsted acids, particularly those derived from BINOL, have emerged as powerful catalysts for this transformation.
Causality and Rationale: The chiral phosphoric acid catalyst functions as a bifunctional activator.[4] The acidic proton of the catalyst protonates and activates the imine substrate, making it more electrophilic. Simultaneously, the conjugate base (the chiral phosphate anion) coordinates and orients the incoming dialkyl phosphite nucleophile. This dual activation within a well-defined chiral pocket ensures that the phosphite adds to a specific face of the imine, leading to high enantioselectivity.[2]
Protocol 3: Chiral Phosphoric Acid-Catalyzed Addition to an Imine
This protocol describes a general method for the enantioselective hydrophosphonylation of an N-protected imine, a common strategy in modern organocatalysis.[2][4]
Caption: Organocatalytic hydrophosphonylation.
Materials and Reagents:
-
N-aryl or N-carbamoyl imine of acetaldehyde
-
Diethyl phosphite
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst
-
Toluene or Xylene (Anhydrous)
-
Molecular Sieves (4Å)
-
Reagents for deprotection (e.g., TFA, H₂, Pd/C)
-
6M Hydrochloric Acid
Protocol Steps:
-
Reaction Setup: To a flame-dried flask under nitrogen, add the chiral phosphoric acid catalyst (5 mol%) and freshly activated 4Å molecular sieves.
-
Reagent Addition: Add anhydrous toluene, followed by the N-protected imine (1.0 eq). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add diethyl phosphite (1.5 eq).
-
Reaction: Stir the mixture at the specified temperature for 24-72 hours. Monitor the reaction progress and enantioselectivity by taking aliquots and analyzing via TLC and chiral HPLC.
-
Work-up: Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting N-protected phosphonate ester by flash column chromatography.
-
Deprotection and Hydrolysis: Cleave the N-protecting group under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz). Subsequently, hydrolyze the phosphonate esters using 6M HCl under reflux.
-
Isolation: Concentrate the acidic solution and purify the final product by recrystallization or ion-exchange chromatography to obtain (S)-1-Aminoethylphosphonic acid.
| Parameter | Value/Condition | Source |
| Catalyst | Chiral Phosphoric Acid (e.g., TRIP) | [2] |
| Catalyst Loading | 1-10 mol% | |
| Substrate | N-protected imine | [2] |
| Temperature | -30 °C to Room Temperature | |
| Typical ee | 85-99% | [7] |
Conclusion
The enantioselective synthesis of (S)-1-Aminoethylphosphonic acid can be successfully achieved through multiple robust strategies. Asymmetric hydrogenation offers a direct catalytic route, while chiral auxiliary-mediated methods provide high diastereoselectivity and are often very reliable. Modern organocatalytic approaches represent an efficient and metal-free alternative, frequently delivering excellent enantioselectivity with low catalyst loadings. The optimal choice will depend on the specific requirements of the research or development program, including scale, cost, and desired enantiopurity. Each method described herein provides a self-validating system for the synthesis of this important chiral building block.
References
- Title: Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Deriv
- Title: Asymmetric Synthesis of α-Amino Phosphonic Acids Using Stable Imino Phosphonate as a Universal Precursor Source: Wiley Online Library URL:[Link]
- Title: Asymmetric Synthesis of α-Amino Phosphonic Acids by Diastereoselective Addition of Trimethyl Phosphite onto Chiral Oxazolidines Source: ACS Public
- Title: Asymmetric Synthesis of α-Amino Phosphonic Acid Deriv
- Title: Asymmetric synthesis of (α-amino)phosphonic acid amphiphiles using chiral P–H spirophosphoranes Source: RSC Publishing URL:[Link]
- Title: Aminomethylenephosphonic Acids Syntheses and Applications (A Review)
- Title: Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate Source: NIH National Center for Biotechnology Inform
- Title: Asymmetric synthesis of α‐aminophosphonic acids, I enantioselective synthesis of L‐(1‐aminoethyl)phosphonic acid by asymmetric catalytic hydrogenation of N‐[1‐(dimethoxyphosphoryl)ethenyl]formamide Source: Wiley Online Library URL:[Link]
- Title: An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives Source: NIH National Center for Biotechnology Inform
- Title: Enantioselective synthesis of α-aminopropargylphosphonates Source: NIH National Center for Biotechnology Inform
- Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: NIH National Center for Biotechnology Inform
- Title: Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives Source: NIH National Center for Biotechnology Inform
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- 4. Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1’-Binaphthol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metaphactory [semopenalex.org]
- 6. mdpi.com [mdpi.com]
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- 8. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Robust HPLC Method for the Chiral Separation of 1-Aminoethylphosphonic Acid Enantiomers
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of 1-aminoethylphosphonic acid enantiomers. As the phosphonic analogue of the amino acid alanine, the stereochemistry of this compound can be critical to its biological activity and function, particularly in drug development and biochemical research[1][2]. The direct resolution of its enantiomers without derivatization presents a significant analytical challenge due to their identical physical properties in an achiral environment and lack of a strong native chromophore. This application note provides a primary protocol based on ligand-exchange chromatography (LEC), a proven and effective strategy for this class of compounds. We further discuss alternative methods, principles of method development, full protocol validation, and troubleshooting to provide researchers with a self-validating and reliable analytical system.
Introduction and a Tale of Two Molecules
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of a biological system[3]. Consequently, regulatory agencies and the pharmaceutical industry place a high premium on the accurate analysis of enantiomeric purity[4][5]. This compound, a structural mimic of alanine, is a key building block in medicinal chemistry. The ability to resolve and quantify its (R)- and (S)-enantiomers is paramount for understanding its structure-activity relationship (SAR) and ensuring the quality of stereochemically pure active pharmaceutical ingredients (APIs).
Conventional HPLC on achiral stationary phases cannot distinguish between enantiomers. Therefore, chiral chromatography becomes an indispensable tool. The primary challenge with this compound is twofold: achieving chiral recognition and detecting the molecule, which lacks a UV-absorbing aromatic ring. This guide addresses both challenges by presenting a direct method that simplifies the workflow and minimizes potential sources of error.
The Strategic Approach: Direct vs. Indirect Separation
Two primary strategies exist for resolving enantiomers via HPLC:
-
Indirect Method: This approach involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers[6][7]. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). While effective, this method adds complexity, requiring an extra reaction step and subsequent cleanup. It also introduces the risk of racemization during the derivatization process and requires a CDA of absolute enantiopurity[7].
-
Direct Method: This superior strategy employs a chiral stationary phase (CSP) that directly interacts with the enantiomers, forming transient, diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times and, thus, separation. The direct approach is faster, eliminates potential side reactions, and is the preferred method for its simplicity and reliability.
This application note will focus on the direct method, as it represents the most efficient and robust pathway to resolving this compound enantiomers.
Causality in Method Development: Selecting the Right Tools
The success of a direct chiral separation hinges on the selection of an appropriate CSP and mobile phase. The choice is not arbitrary but is dictated by the analyte's chemical structure.
Chiral Stationary Phase (CSP) Selection
This compound is a small, polar, zwitterionic molecule. This structure guides our CSP selection towards phases that excel at resolving underivatized amino acids.
-
Primary Recommendation: Ligand-Exchange (LE) CSPs: This is the most established and specific technique for underivatized α-amino acids and their analogues. The Phenomenex Chirex® 3126 phase, for example, is explicitly cited for the successful separation of this compound with a high separation factor[4].
-
Mechanism: The CSP consists of a chiral ligand (often an amino acid derivative) complexed with a metal ion (typically Cu²⁺) bonded to the silica surface. The analyte enantiomers displace the mobile phase solvent and form transient, diastereomeric ternary complexes with the stationary phase. The enantiomer that forms the more stable complex is retained longer, leading to separation.
-
-
Strong Alternative: Macrocyclic Glycopeptide CSPs: Phases based on selectors like teicoplanin (e.g., Astec® CHIROBIOTIC® T) are exceptionally versatile for polar and ionic compounds. They possess multiple chiral centers and functional groups (ionic, hydroxyl, amide) that enable several modes of interaction (hydrogen bonding, ionic interactions, inclusion complexation). This multimodal interaction capability makes them powerful tools for resolving underivatized amino acids directly from aqueous or polar organic mobile phases[8].
Mobile Phase and Detection Considerations
-
Mobile Phase: For ligand-exchange chromatography, the mobile phase is deceptively simple: an aqueous solution of a metal salt, most commonly copper (II) sulfate. The concentration of the salt can be adjusted to optimize resolution. A small amount of organic modifier is sometimes added, but for highly polar analytes, a purely aqueous phase is often sufficient.
-
Detection: The lack of a strong chromophore in this compound necessitates alternative detection methods to standard UV-Vis.
-
Mass Spectrometry (MS): The ideal choice. It provides unparalleled sensitivity and specificity. The recommended mobile phase is volatile and fully compatible with ESI-MS.
-
Evaporative Light Scattering Detector (ELSD): A good universal alternative for non-volatile analytes when MS is unavailable.
-
Refractive Index Detector (RID): Can be used but suffers from low sensitivity and is incompatible with gradient elution.
-
Post-Column Derivatization: An advanced technique where a derivatizing agent that adds a fluorescent or UV-active tag (e.g., o-phthalaldehyde, OPA) is mixed with the column effluent before it reaches the detector[9]. This adds complexity but can significantly enhance sensitivity.
-
Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the chiral separation of this compound.
Visualizing the Workflow
The overall analytical process follows a clear and logical sequence, from sample receipt to final data reporting.
Caption: Experimental workflow from preparation to final analysis.
Protocol 1: Direct Separation via Ligand-Exchange Chromatography (Primary Method)
This protocol is optimized for robust and reproducible separation of this compound enantiomers.
A. Equipment and Reagents
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: Mass Spectrometer (preferred) or ELSD.
-
Chiral Column: Phenomenex Chirex® 3126 (D)-penicillamine (or equivalent ligand-exchange column), 250 x 4.6 mm, 5 µm.
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O), analytical grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Racemic this compound standard.
-
Volumetric flasks, pipettes, and autosampler vials.
B. Solutions Preparation
-
Mobile Phase: Prepare a 1 mM aqueous solution of Copper (II) Sulfate. Dissolve 249.7 mg of CuSO₄·5H₂O in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve in 10 mL of the mobile phase. This serves as the stock solution.
-
Working Standard (50 µg/mL): Dilute the stock solution appropriately with the mobile phase for injections.
C. HPLC Conditions
| Parameter | Setting | Causality & Notes |
| Column | Chirex® 3126, 250 x 4.6 mm, 5 µm | Specifically designed for underivatized amino acids via ligand exchange[4]. |
| Mobile Phase | 1 mM aq. Copper (II) Sulfate | The Cu²⁺ ion is essential for forming the diastereomeric complexes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. May be optimized (0.8-1.2 mL/min). |
| Column Temp. | 25 °C | Temperature can affect complex stability; maintaining a constant temperature is key. |
| Injection Vol. | 10 µL | Can be adjusted based on detector sensitivity and sample concentration. |
| Detector | MS or ELSD | Required for detection of this non-UV active compound. |
D. Protocol Steps
-
System Setup: Install the chiral column and flush the system with HPLC-grade water, followed by the mobile phase, for at least 30 minutes or until the baseline is stable.
-
System Suitability Test (SST): Inject the working standard solution (50 µg/mL) six consecutive times. The system is deemed ready for analysis if it meets the criteria in Table 2.
-
Sample Analysis: Once the SST passes, inject the prepared samples.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers based on their retention times from the standard injection. Integrate the peak areas to determine the ratio and calculate the enantiomeric excess (%ee) using the formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%
E. System Suitability Test (SST) Criteria
This self-validating step ensures the chromatographic system is performing adequately before sample analysis.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks. |
| Tailing Factor (T) | 0.8 – 1.5 | Confirms good peak shape, free from excessive tailing or fronting. |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | Demonstrates the precision and reproducibility of the injection and detection. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | Indicates the stability of the pump flow rate and mobile phase composition. |
Method Validation Summary
A chiral HPLC method intended for quality control or regulated environments must be validated according to ICH guidelines to ensure it is fit for purpose[5][10]. The protocol described above should be subjected to a full validation.
| Validation Parameter | Typical Procedure | Acceptance Criteria |
| Specificity | Inject blank (mobile phase), individual enantiomers (if available), and racemic mix. | No interfering peaks at the retention times of the enantiomers. |
| Linearity | Analyze a series of at least 5 concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 50%, 100%, 150%). | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | 6 replicate analyses of a single standard or 9 analyses covering the range. | RSD ≤ 2.0%. |
| LOD / LOQ | Determined by signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from linearity curve slope. | Must be appropriate for the intended analysis (e.g., impurity testing). |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, temp ±2°C, mobile phase conc. ±5%). | System suitability parameters must still be met. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Wrong mobile phase; column degradation; incorrect column. | Verify mobile phase composition (especially Cu²⁺ concentration). Try a new column. |
| Peak Tailing | Column contamination; analyte interaction with active sites on silica. | Flush the column with a stronger solvent. Ensure mobile phase pH is appropriate. |
| Drifting Baseline | Column not equilibrated; temperature fluctuation; detector issue. | Allow longer equilibration time. Check column oven stability. Check detector parameters. |
| Variable Retention Times | Leak in the system; pump malfunction; mobile phase improperly mixed/degassed. | Check for leaks. Service the pump. Ensure mobile phase is well-mixed and degassed. |
Conclusion
The direct chiral separation of this compound is readily achievable using a ligand-exchange chiral stationary phase and a simple aqueous mobile phase. This method avoids the complexities of derivatization, offering a robust, reproducible, and efficient analytical solution. The protocol, when combined with a suitable non-UV detector like a mass spectrometer and subjected to full validation, provides a trustworthy system for researchers, scientists, and drug development professionals to accurately determine the enantiomeric purity of this important alanine analogue.
References
- Neuro-Zone. (n.d.). General HPLC Methods.
- D'Orazio, G., et al. (2021). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. MDPI.
- Phenomenex. (n.d.). Chiral HPLC Separations Guide.
- Reddit. (2015). Resolution of amino phosphonic acid enatiomers.
- Obojska, A., et al. (2011). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules.
- Daicel Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases.
- Ates, H., et al. (2012). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. ResearchGate.
- Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health (NIH).
- Ferreira, C.S.S., et al. (2021). High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. National Institutes of Health (NIH).
- Islas, G., et al. (2014). Determination of glyphosate and aminomethylphosphonic acid in soils by HPLC with pre-column derivatization using 1,2-naphthoquinone-4-sulfonate. ResearchGate.
- Súkupová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- Islam, M.R., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
- Kumar, A., et al. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. scispace.com [scispace.com]
Analysis of 1-Aminoethylphosphonic Acid by ¹H NMR Spectroscopy: An Application Note
Introduction
1-Aminoethylphosphonic acid is a synthetic analog of the amino acid alanine and belongs to the class of aminophosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their roles as peptide mimetics, enzyme inhibitors, and antibacterial agents. The defining feature of this molecule is the substitution of the carboxylic acid group with a phosphonic acid moiety, which imparts unique chemical and biological properties. Accurate and precise characterization of this compound is crucial for quality control, stability studies, and understanding its mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and quantification of organic molecules. This application note provides a detailed guide to the analysis of this compound using ¹H NMR spectroscopy, covering sample preparation, data acquisition, spectral interpretation, and quantitative analysis.
Core Principles: Why ¹H NMR for this compound?
The utility of ¹H NMR for analyzing this compound stems from several key principles:
-
Structural Specificity: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, allowing for unambiguous identification of the methyl (CH₃) and methine (CH) protons.
-
Phosphorus Coupling: The presence of a phosphorus-31 (³¹P) nucleus, which is 100% abundant and NMR-active, provides an additional layer of structural information. Protons on adjacent carbons will couple to the ³¹P nucleus, resulting in characteristic splitting patterns (doublets) that confirm the presence of the C-P bond. This is a key diagnostic feature for phosphonates.
-
Quantitative Accuracy: ¹H NMR is an inherently quantitative technique (qNMR). The area under each resonance signal is directly proportional to the number of protons it represents. By including a certified internal standard of known concentration, the precise purity or concentration of this compound can be determined without the need for a specific reference standard of the analyte itself.
Experimental Workflow
The overall workflow for the analysis of this compound by ¹H NMR is outlined below.
Caption: Workflow for ¹H NMR analysis of this compound.
Detailed Protocols
PART 1: Sample Preparation for Qualitative and Quantitative Analysis
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent is paramount; a deuterated solvent is used to avoid a large, overwhelming solvent signal in the spectrum. Deuterium oxide (D₂O) is the solvent of choice for this compound due to the analyte's polarity. For quantitative analysis, the precise weighing of both the analyte and an internal standard is the foundation for an accurate result.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9% D)
-
Internal Standard (e.g., DSS-d6, Maleic Acid)
-
Analytical balance (4 or 5 decimal places)
-
Vials and micropipettes
-
5 mm NMR tubes
Protocol:
-
Weighing (Quantitative Analysis):
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the mass precisely.
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., 5-10 mg of maleic acid) into the same vial. Record the mass precisely. The molar ratio of internal standard to analyte should be roughly 1:1 for optimal integration.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Gently vortex or sonicate the vial until both the analyte and the internal standard are fully dissolved. Ensure no solid particles remain, as they can degrade spectral quality.[1]
-
-
pH Consideration:
-
The chemical shifts of both the amino and phosphonic acid protons are pH-dependent.[2] For reproducible results, it is advisable to work at a consistent pH. The zwitterionic form is typically present over a wide pH range. For most routine analyses, dissolving in neutral D₂O is sufficient. If comparing spectra, ensuring the same pH is crucial.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a 5 mm NMR tube. The sample height should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[3]
-
Cap the NMR tube securely.
-
PART 2: ¹H NMR Data Acquisition
Rationale: The acquisition parameters are chosen to ensure adequate signal-to-noise, resolution, and accurate quantification. A longer relaxation delay (D1) is particularly important for qNMR to allow for complete relaxation of all protons, ensuring that the signal intensities are truly proportional to the number of nuclei.
Instrument: 400 MHz (or higher) NMR Spectrometer
Recommended Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 (or equivalent) | A standard 30-degree pulse experiment is often sufficient and faster than a 90-degree pulse for routine analysis. |
| Solvent | D₂O | To avoid a large protic solvent signal. |
| Temperature | 298 K (25 °C) | For consistency and comparison with standard literature data. |
| Spectral Width | ~12 ppm | To ensure all signals, including the internal standard, are captured. |
| Acquisition Time (AQ) | ≥ 4 seconds | To achieve good digital resolution. |
| Relaxation Delay (D1) | 30-60 seconds | Crucial for qNMR. Ensures complete T1 relaxation for all protons, leading to accurate integration. A value of 5 times the longest T1 is recommended. |
| Number of Scans (NS) | 8-16 | Adjust to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated for accurate quantification.[1] |
Data Analysis and Interpretation
Expected ¹H NMR Spectrum
The structure of this compound dictates a simple yet informative ¹H NMR spectrum.
-
Methyl Protons (CH₃): This group of three equivalent protons will appear as a doublet of doublets .
-
The first splitting is due to coupling with the adjacent methine proton (³J_HH).
-
The second, typically larger, splitting is due to coupling with the phosphorus nucleus (³J_PH).
-
-
Methine Proton (CH): This single proton will appear as a quartet of doublets (or a multiplet).
-
The quartet arises from coupling to the three methyl protons (³J_HH).
-
The doublet arises from coupling to the phosphorus nucleus (²J_PH).
-
Due to the zwitterionic nature of the molecule in D₂O, the amine (NH₂) and phosphonic acid (OH) protons will exchange with the deuterium from the solvent and will likely not be observed.
Table of Expected Spectral Features:
| Protons | Multiplicity | Expected Chemical Shift (δ) in D₂O | Coupling Constants (J) |
| CH₃ | Doublet of Doublets | ~1.5 ppm | ³J_HH ≈ 7 Hz, ³J_PH ≈ 15-20 Hz |
| CH | Quartet of Doublets | ~3.4 ppm | ³J_HH ≈ 7 Hz, ²J_PH ≈ 10-15 Hz |
Note: The exact chemical shifts can vary depending on pH and concentration. The coupling constants are typical values for this type of structure.[4]
Caption: Key proton-proton and proton-phosphorus couplings in this compound.
Quantitative Analysis (qNMR)
Rationale: qNMR relies on the principle that signal area is proportional to the number of moles of the substance. By using a certified internal standard, we can establish a ratio of signal integrals to determine the purity of the analyte.
Choice of Internal Standard: An ideal internal standard should:
-
Have a known, high purity.
-
Be stable and non-volatile.
-
Have one or more signals that do not overlap with the analyte signals.
-
Be soluble in the same deuterated solvent as the analyte.
For this compound in D₂O, suitable internal standards include:
-
Maleic Acid: A single sharp peak at ~6.3 ppm, far from the analyte signals.
-
DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid, deuterated): A sharp singlet at 0 ppm, also well-resolved.[5]
Calculation:
The purity of this compound (P_analyte) can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the CH₃ group)
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
analyte: Refers to this compound
-
std: Refers to the internal standard
Example Calculation Steps:
-
Process the acquired spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the methyl doublet of doublets).
-
Integrate a signal from the internal standard (e.g., the singlet for maleic acid).
-
Obtain the values for I_analyte and I_std.
-
Use the known values for N, MW, m, and P_std to calculate P_analyte.
Conclusion
¹H NMR spectroscopy is a robust, reliable, and highly informative method for the analysis of this compound. It provides definitive structural confirmation through chemical shifts and characteristic J-couplings with the ³¹P nucleus. Furthermore, the application of qNMR protocols with a suitable internal standard allows for the accurate and precise determination of purity and concentration, making it an indispensable tool for researchers, scientists, and drug development professionals working with this important class of compounds.
References
- Analytical Sciences. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. [Link]
- BIPM. (2019).
- Hägele, G., & Szakács, Z. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures.
- University of Ottawa. How to make an NMR sample. [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
- University of Ottawa. 31 Phosphorus NMR. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. hmdb.ca [hmdb.ca]
Application Note: 31P NMR Analysis of 1-Aminoethylphosphonic Acid
Abstract
This application note provides a comprehensive guide to the analysis of 1-Aminoethylphosphonic acid (AEP), also known as 2-Aminoethylphosphonic acid or Ciliatine, using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the fundamental principles governing the ³¹P NMR characteristics of AEP, with a particular focus on the pronounced pH dependence of its chemical shift. This document furnishes detailed, field-proven protocols for both qualitative and quantitative analysis, including sample preparation, data acquisition, and spectral processing. Furthermore, we explore the application of AEP as a non-invasive intracellular pH probe. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage ³¹P NMR for the robust characterization of this and related phosphonate compounds.
Introduction: The Significance of this compound and the Power of ³¹P NMR
This compound (AEP) is a naturally occurring aminophosphonate, notable for its stable carbon-phosphorus (C-P) bond. It is a structural component of phosphonolipids in the membranes of various organisms.[1] The unique biochemical properties of AEP and its analogs have garnered interest in fields ranging from metabolic studies to drug development.
³¹P NMR spectroscopy stands out as a premier analytical technique for the study of organophosphorus compounds. The phosphorus-31 nucleus boasts a 100% natural abundance and a spin of ½, affording high sensitivity and sharp resonance signals.[2] This makes ³¹P NMR an inherently quantitative method, where the signal integral is directly proportional to the molar concentration of the phosphorus-containing species. For AEP, ³¹P NMR offers a non-destructive and highly specific window into its chemical environment, purity, and concentration.
A key feature of AEP's ³¹P NMR spectrum is its acute sensitivity to the local proton concentration.[1] This pH dependence allows AEP to be employed as a highly effective probe for measuring intracellular pH (pHi), offering a distinct advantage in biological systems where the resonance of inorganic phosphate (Pi), the traditional marker, may be obscured or complex.[1]
This application note will elucidate the principles and practical methodologies for harnessing ³¹P NMR to its full potential in the analysis of AEP.
Foundational Principles: Understanding the ³¹P NMR Spectrum of AEP
The ³¹P NMR spectrum of AEP is governed by several key parameters: chemical shift (δ), spin-spin coupling constants (J), and spin-lattice relaxation time (T₁).
Chemical Shift (δ) and its pH Dependence
The chemical shift of the phosphorus nucleus in AEP is highly dependent on the protonation state of its amino group. The equilibrium between the protonated and deprotonated forms of the amine dictates the observed chemical shift. This relationship is described by a sigmoidal titration curve when plotting chemical shift versus pH.
The observed chemical shift (δ_obs) at a given pH can be expressed by the Henderson-Hasselbalch equation as it applies to NMR:
δ_obs = [ (δ_acid * 10^(pKa - pH)) + δ_base ] / [ 1 + 10^(pKa - pH) ]
Where:
-
δ_acid is the chemical shift of the fully protonated species.
-
δ_base is the chemical shift of the fully deprotonated species.
-
pKa is the acid dissociation constant of the amino group. For AEP, the relevant pKa is approximately 6.3.[3]
This predictable relationship is the cornerstone of its use as a pH indicator.[1]
Spin-Spin Coupling (J-Coupling)
The phosphorus nucleus in AEP couples with neighboring protons (¹H) and carbons (¹³C), leading to splitting of the NMR signals. This provides valuable structural information.
-
¹H-³¹P Coupling: Protons on the ethyl chain will couple to the phosphorus nucleus. Two-bond (²J_PH) and three-bond (³J_PH) couplings are typically observed, with coupling constants generally in the range of 5-30 Hz.[4]
-
¹³C-³¹P Coupling: The carbons of the ethyl group also couple with the phosphorus nucleus. One-bond coupling (¹J_CP) is the largest, often exceeding 100 Hz for alkyl phosphonates, while two-bond coupling (²J_CP) is significantly smaller.[5]
In a standard proton-decoupled ³¹P NMR experiment, these couplings are not resolved, resulting in a single sharp peak for AEP. To observe these couplings, a non-decoupled or gated-decoupling experiment is required.
Spin-Lattice Relaxation Time (T₁)
The T₁ of the phosphorus nucleus is a critical parameter for quantitative analysis. It dictates the necessary delay time between successive pulses to ensure complete relaxation and accurate signal integration. The T₁ for AEP in a biological environment has been determined to be approximately 2.2 ± 0.3 seconds.[6] For accurate quantitative measurements, a relaxation delay (d1) of at least 5 times the longest T₁ is recommended.
Experimental Protocols
Protocol 1: Qualitative and pH-Dependent Analysis of AEP
This protocol details the procedure for obtaining a standard ³¹P NMR spectrum of AEP and demonstrating its pH-dependent chemical shift.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mM) in deionized water.
-
For a series of NMR samples, dilute the stock solution into a D₂O-based buffer at various pH values (e.g., from pH 4 to pH 9 in 0.5 pH unit increments). A suitable buffer is 50 mM Glycine.
-
To mitigate line broadening from paramagnetic impurities, add a chelating agent such as EDTA to a final concentration of 2 mM.
-
Transfer approximately 0.6 mL of each prepared sample into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Any standard NMR spectrometer with a phosphorus probe.
-
Experiment: A standard one-pulse ³¹P experiment with proton decoupling.
-
Acquisition Parameters:
-
Pulse Angle: 60-90°
-
Relaxation Delay (d1): ≥ 3 seconds[1]
-
Number of Scans: 64-256 (adjust for desired signal-to-noise)
-
Reference: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
-
Data Processing and Analysis:
-
Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.
-
Reference the spectrum to the external standard.
-
Record the chemical shift for each sample.
-
Plot the observed chemical shift (δ) as a function of pH to generate the titration curve.
-
Workflow for pH-Dependent Analysis of AEP:
Caption: Workflow for pH-dependent ³¹P NMR analysis of AEP.
Protocol 2: Quantitative ³¹P NMR (qNMR) of AEP
This protocol provides a robust method for determining the precise concentration of AEP in a sample using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample containing AEP.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., D₂O).
-
Select a suitable internal standard. The standard must be a phosphorus-containing compound with a single resonance that does not overlap with the AEP signal (e.g., triphenyl phosphate or phosphonoacetic acid).
-
Prepare a stock solution of the internal standard with a precisely known concentration.
-
Add a known volume of the internal standard stock solution to the dissolved sample.
-
Transfer the final mixture to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Experiment: A ³¹P experiment with inverse-gated proton decoupling . This is crucial to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrals are directly proportional to the molar concentration.
-
Acquisition Parameters:
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ in the sample (for AEP, a delay of 15-20 seconds is recommended to be conservative).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 256-1024).
-
-
-
Data Processing and Quantification:
-
Process the spectrum with minimal line broadening to maintain accurate peak shapes.
-
Carefully integrate the area of the AEP peak (I_AEP) and the internal standard peak (I_Std).
-
Calculate the concentration of AEP using the following formula:[1]
Conc_AEP = (I_AEP / N_AEP) * (N_Std / I_Std) * Conc_Std
Where:
-
Conc = Concentration
-
I = Integral area
-
N = Number of phosphorus nuclei giving rise to the signal (usually 1 for both AEP and the standard).
-
-
Workflow for Quantitative ³¹P NMR Analysis of AEP:
Caption: Workflow for quantitative ³¹P NMR analysis of AEP.
Data Presentation and Interpretation
The following table summarizes key ³¹P NMR parameters for this compound, which are essential for spectral assignment and experimental design.
| Parameter | Value | Comments |
| pKa | ~6.3 | Governs the midpoint of the pH-dependent chemical shift curve.[3] |
| δ_acid (pH < 4) | ~25 ppm | Approximate chemical shift of the fully protonated species. |
| δ_base (pH > 8) | ~22.5 ppm | Approximate chemical shift of the fully deprotonated species. |
| Δδ (δ_acid - δ_base) | ~2.5 ppm | The total chemical shift range across the pH titration.[3] |
| T₁ Relaxation Time | ~2.2 s | In a biological matrix; crucial for setting the relaxation delay in qNMR.[6] |
| ¹J_CP | > 100 Hz | Typical one-bond coupling constant for the C-P bond.[5] |
| ²J_PH / ³J_PH | 5 - 30 Hz | Typical range for two- and three-bond proton-phosphorus couplings.[4] |
Note: Chemical shifts are referenced to 85% H₃PO₄ and can be influenced by solvent, temperature, and ionic strength.
Conclusion
³¹P NMR spectroscopy is an indispensable tool for the analysis of this compound. Its application extends from fundamental structural elucidation and purity assessment to sophisticated quantitative analysis and real-time monitoring of pH in complex biological systems. The protocols and data presented in this application note provide a robust framework for researchers to confidently employ ³¹P NMR in their studies of AEP and other phosphonate compounds. By understanding the interplay of chemical shift, pH, and relaxation dynamics, scientists can unlock a wealth of information, advancing research in biochemistry, pharmacology, and materials science.
References
- Vidal, G., Thiaudiere, E., Canioni, P., & Gallis, J. L. (2000). Aminomethylphosphonate and 2-aminoethylphosphonate as (31)P-NMR pH markers for extracellular and cytosolic spaces in the isolated perfused rat liver. NMR in Biomedicine, 13(5), 289–296. [Link]
- JEOL Ltd. Analyzes of alkyl phosphonate mixtures.
- Siuda, P., & Młynarz, P. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899. [Link]
- Pietri, S., et al. (2000). α- and β-phosphorylated amines and pyrrolidines, a new class of low toxic highly sensitive 31P NMR pH indicators. Journal of Medicinal Chemistry, 43(14), 2649-2661. [Link]
- Gosset, G., et al. (2008). Investigation of subcellular acidic compartments using α-aminophosphonate 31P nuclear magnetic resonance probes. Analytical Biochemistry, 377(1), 58-66. [Link]
- Głowacki, Z., et al. (1991). Substituent effects on the 31p nmr chemical shifts of 1-amino- and 1 -hydroxy-alkylphosphonic acids. Magnetic Resonance in Chemistry, 29(5), 493-497. [Link]
- JEOL Ltd.
- Toshimitsu, Y., et al. (2012). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Bulletin of the Chemical Society of Japan, 85(7), 807-813. [Link]
- Jackowski, K., et al. (2009). The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. Physical Chemistry Chemical Physics, 11(42), 9897-9901. [Link]
- University of Szeged. Applications of 31P NMR in analytical chemistry. [Link]
- University of Sheffield. 31 Phosphorus NMR. [Link]
- Rozhko, V., et al. (2018). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, phosphorylated compounds 19-24.
- SpectraBase. 2-Aminoethylphosphonic acid. [Link]
- Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
- SpectraBase. (1-Aminopropyl)phosphonic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
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- 5. jeol.com [jeol.com]
- 6. Aminomethylphosphonate and 2-aminoethylphosphonate as (31)P-NMR pH markers for extracellular and cytosolic spaces in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Advanced Analytical Technologies
An Application Note and Protocol for the Mass Spectrometric Analysis of 1-Aminoethylphosphonic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analysis of this compound (1-AEP) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a phosphonic acid analog of the amino acid alanine, 1-AEP is of significant interest in metabolomics, environmental science, and as a component of phosphonopeptides with antibacterial properties.[1] This document elucidates the characteristic fragmentation patterns of 1-AEP in both positive and negative ionization modes, offering field-proven insights into experimental design and data interpretation. The protocols provided are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve robust and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound (1-AEP) is a naturally occurring C-P compound that mimics the structure of alanine. Its analysis is crucial for understanding metabolic pathways involving phosphonates and for monitoring its presence as a potential biomarker or environmental constituent. Due to its high polarity, low volatility, and zwitterionic nature, 1-AEP is not amenable to traditional gas chromatography without derivatization. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the premier analytical technique for its sensitive and selective determination.[2][3]
This application note details the foundational principles of 1-AEP fragmentation via collision-induced dissociation (CID) and provides a validated starting methodology for its quantification and structural confirmation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | (1-aminoethyl)phosphonic acid | [4] |
| Molecular Formula | C₂H₈NO₃P | [4][5][6] |
| Molecular Weight | 125.06 g/mol | [4][7] |
| Exact Mass | 125.02418011 Da | [4][5][6] |
| Structure | CH₃CH(NH₂)P(O)(OH)₂ | [7] |
The structure contains a primary amine, which is readily protonated, and a phosphonic acid group, which is readily deprotonated, making it ideally suited for electrospray ionization (ESI) in both positive and negative modes.
Mass Spectrometry: Ionization and Fragmentation Strategy
Ionization: Electrospray Ionization (ESI)
ESI is the ionization technique of choice for polar molecules like 1-AEP. The analysis can be performed in two modes, each offering unique advantages.
-
Positive Ion Mode (ESI+): The primary amine group is the most basic site and readily accepts a proton from the acidic mobile phase, forming the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 126.0 .[4] This mode is often highly sensitive and provides excellent signal intensity.
-
Negative Ion Mode (ESI-): The phosphonic acid moiety is acidic and easily loses a proton in a neutral or basic mobile phase, forming the deprotonated molecule, [M-H]⁻, at an m/z of 124.0 .[5] This mode can offer high specificity and reduced matrix interference from certain sample types.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
To achieve structural confirmation and quantitative specificity, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion ([M+H]⁺ or [M-H]⁻) is isolated and then subjected to fragmentation by colliding it with an inert gas (e.g., argon or nitrogen).[8] This technique, known as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD), breaks the precursor ion into smaller, characteristic product ions.[8] The relationship between the precursor and its product ions forms the basis of highly selective quantitative methods like Multiple Reaction Monitoring (MRM).
Elucidation of Fragmentation Pathways
The fragmentation of 1-AEP is predictable and follows established chemical principles. The primary cleavage points are the C-P bond and losses associated with the phosphonic acid group.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, the charge is stabilized on the nitrogen atom. Upon collisional activation, the most favorable fragmentation pathway involves the neutral loss of the entire phosphonic acid group as phosphorous acid (H₃PO₃).
This cleavage results in the formation of a highly stable ethyliminium ion at m/z 44.0 .[9] This fragment is often the base peak in the product ion spectrum and serves as an excellent transition for quantification due to its high intensity. A subsequent loss of a hydrogen atom can produce a minor fragment at m/z 43.0 .[4]
Table 1: Key Ions Observed in Positive Mode MS/MS
| m/z | Ion Identity | Role |
|---|---|---|
| 126.0 | [M+H]⁺ | Precursor Ion |
| 44.0 | [CH₃CHNH₂]⁺ | Primary Product Ion (Quantitative) |
| 43.0 | [C₂H₄N]⁺ | Secondary Product Ion (Qualitative) |
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative mode, the charge is localized on the deprotonated phosphonic acid group. The fragmentation is driven by the elimination of this stable anionic group or its fragments.
Table 3: Recommended LC Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | HILIC (e.g., Amide, Zwitterionic) 2.1 x 100 mm, 1.7 µm | Hydrophilic Interaction Chromatography provides superior retention for highly polar analytes like 1-AEP. |
| Mobile Phase A | Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-) | Formic acid promotes protonation. Ammonium acetate provides a pH-buffered system suitable for negative mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (for ESI+) or Acetonitrile (for ESI-) | Strong solvent for elution from a HILIC column. |
| Gradient | Start at 95% B, decrease to 40% B over 5 min, hold 1 min, return to 95% B | A typical HILIC gradient, eluting the polar analyte as the aqueous content increases. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2-10 µL | Dependent on sample concentration and instrument sensitivity. |
Table 4: Recommended Mass Spectrometer Parameters
| Parameter | ESI+ Setting | ESI- Setting |
|---|---|---|
| Ionization Mode | Positive | Negative |
| Spray Voltage | +4500 V | -4000 V |
| Nebulizer Gas | 40 psi | 40 psi |
| Heater Gas | 400 °C | 400 °C |
| Sheath Gas | 350 °C | 350 °C |
| MRM Dwell Time | 100 ms | 100 ms |
| Collision Gas | Argon | Argon |
Table 5: Multiple Reaction Monitoring (MRM) Transitions
| Mode | Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| ESI+ | 1-AEP | 126.0 | 44.0 | 15-25 | Quantifier |
| ESI+ | 1-AEP | 126.0 | 43.0 | 30-40 | Qualifier |
| ESI- | 1-AEP | 124.0 | 79.0 | 20-30 | Quantifier |
| ESI- | 1-AEP | 124.0 | 96.0 | 15-25 | Qualifier |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Troubleshooting
-
Low Signal/Poor Sensitivity:
-
Ensure mobile phase pH is appropriate for the selected ionization mode (acidic for positive, neutral/basic for negative).
-
Consider derivatization with agents like FMOC-Cl, which can significantly increase sensitivity, particularly for challenging matrices. [10] * Confirm source parameters (voltages, gas flows, temperatures) are optimized.
-
-
Poor Peak Shape/No Retention:
-
1-AEP is highly polar; a standard C18 column will not provide retention. A HILIC or mixed-mode column is essential.
-
Ensure the starting mobile phase condition is high in organic solvent (e.g., >90% Acetonitrile) for proper HILIC retention.
-
-
Matrix Effects (Ion Suppression/Enhancement):
-
Implement a more rigorous sample cleanup procedure (e.g., SPE). [2] * Use a stable isotope-labeled internal standard (e.g., ¹³C₂, ¹⁵N-1-AEP) to compensate for matrix effects and improve quantitative accuracy.
-
Conclusion
The analysis of this compound by LC-MS/MS is a robust and highly specific method. A thorough understanding of its fragmentation behavior in both positive and negative ionization modes is key to developing reliable quantitative and qualitative assays. The positive mode transition of m/z 126.0 → 44.0 and the negative mode transition of m/z 124.0 → 79.0 provide excellent sensitivity and specificity. By implementing the protocols and workflows detailed in this guide, researchers can confidently analyze this important phosphonate in a variety of complex matrices.
References
- Diastereoselective fragmentation of chiral alpha-aminophosphonic acids/metal ion aggregates. Journal of Mass Spectrometry.
- Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. PubMed.
- 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709. PubChem.
- This compound, (R)- | C2H8NO3P | CID 185992. PubChem.
- (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769. PubChem.
- Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis. PMC.
- Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: Elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. ResearchGate.
- Validation of a Liquid Chromatography Coupled to Mass Spectrometry Method for Glyphosate and Aminomethylphosphonic Acid in Urine. AIR Unimi.
- Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. MDPI.
- Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS. PMC - NIH.
- Understanding differences in CID fragmentation in a mass spectrometer. MS Vision.
- Collision-induced dissociation. Wikipedia.
Sources
- 1. (R)-(−)-1-Aminoethylphosphonic acid =97.0 NT 60687-36-7 C2H8NO3P [sigmaaldrich.com]
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- 3. air.unimi.it [air.unimi.it]
- 4. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(+)-1-氨基乙基膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Alanine Racemase Inhibition by 1-Aminoethylphosphonic Acid: A Kinetic Analysis Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in enzymology and antibacterial research.
Introduction and Significance
Alanine racemase (Alr) is a bacterial enzyme essential for the synthesis of D-alanine, a critical component of the peptidoglycan cell wall.[1] This enzyme, which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor, catalyzes the interconversion of L-alanine and D-alanine.[2] Because D-alanine is indispensable for bacterial survival and is absent in humans, Alr represents a high-value target for the development of novel antibacterial agents.[1][3]
1-Aminoethylphosphonic acid (Ala-P) is a potent inhibitor of alanine racemase. As a structural analogue of alanine, it targets the enzyme's active site. Its phosphonate group, substituting the carboxylate group of alanine, plays a crucial role in its inhibitory mechanism.[4] Understanding the kinetics of this inhibition is vital for characterizing its potency and mechanism of action, providing a framework for the development of more effective antibacterial therapies. This guide provides a comprehensive protocol for conducting an enzyme inhibition assay to determine the kinetic parameters of Ala-P against alanine racemase.
Mechanism of Inhibition: A Stable Adduct
The inhibitory power of this compound stems from its interaction with the PLP cofactor in the active site of alanine racemase.[5] In its resting state, the aldehyde group of PLP is linked to a lysine residue of the enzyme, forming an "internal aldimine". When the substrate (L-alanine) enters, it displaces the lysine to form a new "external aldimine," which is the key intermediate for racemization.[6]
This compound, mimicking alanine, also forms an external aldimine with PLP. However, this complex is exceptionally stable and is not efficiently processed or hydrolyzed by the enzyme.[5] The phosphonate group interacts with key catalytic residues, locking the inhibitor in the active site and rendering the enzyme inactive.[5][7] This time-dependent inactivation is a hallmark of a slow-binding inhibitor.[4][8]
Caption: Inhibition mechanism of Alanine Racemase by this compound (Ala-P).
Assay Principle: A Coupled Spectrophotometric Approach
Directly measuring the conversion of L-alanine to D-alanine can be complex. A more convenient and widely used method is a coupled enzyme assay. This protocol details the measurement of racemization in the L-alanine to D-alanine direction. The D-alanine produced is subsequently oxidized by D-amino acid oxidase (DAAO), generating pyruvate, ammonia, and hydrogen peroxide. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+.
The rate of the reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the consumption of NADH. This rate is directly proportional to the activity of alanine racemase, provided that the coupling enzymes (DAAO and LDH) are in sufficient excess to ensure the Alr-catalyzed step is rate-limiting.[9][10]
Materials and Reagents
| Reagent/Material | Supplier Example | Purity/Grade | Storage |
| Alanine Racemase (e.g., from Geobacillus stearothermophilus) | Sigma-Aldrich | ≥1,000 units/mg | -20°C |
| (R)-1-Aminoethylphosphonic acid (L-Ala-P) | Sigma-Aldrich | ≥98% | Room Temp |
| L-Alanine | Sigma-Aldrich | ≥99% | Room Temp |
| D-Amino Acid Oxidase (DAAO, from porcine kidney) | Sigma-Aldrich | ≥15 units/mg | -20°C |
| L-Lactate Dehydrogenase (LDH, from rabbit muscle) | Sigma-Aldrich | ≥500 units/mg | -20°C |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | ≥98% | 2-8°C, protected from light |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | ≥98% | -20°C, protected from light |
| Tris(hydroxymethyl)aminomethane (Tris) | Fisher Scientific | Molecular Biology Grade | Room Temp |
| 96-well UV-transparent microplates | Corning | - | Room Temp |
| Spectrophotometer (plate reader) | Molecular Devices | - | - |
Buffer Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5. Prepare a 1 M stock, adjust pH at 25°C, and dilute to 100 mM. Store at 4°C.
Experimental Workflow: A Step-by-Step Protocol
This protocol is divided into three main parts: determining the baseline enzyme kinetics (Kₘ and Vₘₐₓ), finding the inhibitor's IC₅₀, and finally, determining the inhibition constant (Kᵢ).
Caption: Overall experimental workflow for kinetic characterization of Ala-P inhibition.
Part A: Determination of Kₘ and Vₘₐₓ for L-Alanine
Causality: Before testing an inhibitor, it is crucial to establish the baseline kinetic parameters of the enzyme with its substrate under your specific assay conditions. The Kₘ value is essential for later calculating the Kᵢ.[11]
-
Prepare a Master Mix (for 10 reactions, 180 µL each):
-
Assay Buffer (100 mM Tris-HCl, pH 8.5): 1600 µL
-
NADH (15 mM stock): 20 µL (Final: 150 µM)
-
PLP (1 mM stock): 10 µL (Final: 5 µM)
-
DAAO (20 U/mL): 90 µL (Final: 1 U/mL)
-
LDH (500 U/mL): 20 µL (Final: 5 U/mL)
-
Alanine Racemase (e.g., 0.1 mg/mL stock): 50 µL (Final: ~2.5 µg/mL)
-
-
Prepare L-Alanine Dilutions: Create a series of L-alanine concentrations in Assay Buffer (e.g., 0, 5, 10, 20, 40, 80, 160 mM). These will be 10x the final concentration.
-
Set up the Assay Plate:
-
Add 180 µL of Master Mix to each well.
-
Include a "no enzyme" control well containing Master Mix without Alanine Racemase.
-
Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of each L-alanine dilution to the corresponding wells. Total volume is 200 µL.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot (ΔA/min).
-
-
Data Analysis:
-
Convert ΔA/min to µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus [L-Alanine] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Part B: Determination of IC₅₀ of this compound
Causality: The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. It provides a measure of inhibitor potency under specific experimental conditions.[12]
-
Prepare Reagents:
-
Prepare the same Master Mix as in Part A.
-
Prepare a fixed concentration of L-alanine at its predetermined Kₘ value (from Part A). This will be a 10x stock.
-
Prepare a serial dilution of this compound (Ala-P) in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
-
Set up the Assay Plate:
-
Add inhibitor dilutions and buffer to the wells.
-
Add the Master Mix to all wells.
-
Include controls:
-
100% Activity Control: No inhibitor.
-
0% Activity Control (Blank): No enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C. This is critical for slow-binding inhibitors like Ala-P to allow equilibrium to be reached.[13][14]
-
-
Initiate and Measure:
-
Start the reaction by adding 20 µL of the L-alanine stock (at Kₘ concentration).
-
Immediately acquire data at 340 nm as described in Part A.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the "100% Activity Control".
-
Plot percent inhibition versus log[Ala-P] and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Part C: Determination of Inhibition Constant (Kᵢ) and Mode of Inhibition
Causality: The Kᵢ is a true measure of an inhibitor's affinity for an enzyme, independent of substrate concentration.[11] This experiment, by varying both substrate and inhibitor, reveals the mechanism of inhibition (e.g., competitive, non-competitive).
-
Experimental Design: Set up a matrix of reactions. Use several fixed concentrations of Ala-P (e.g., 0, 0.5 x Kᵢ (expected), 1 x Kᵢ, 2 x Kᵢ) and for each inhibitor concentration, vary the L-alanine concentration as was done in Part A.
-
Procedure: Follow the steps outlined in Part A for each inhibitor concentration, ensuring the pre-incubation step from Part B is included.
-
Data Analysis:
-
Calculate the initial velocity for every combination of substrate and inhibitor.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]).
-
Analyze the plot:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).
-
Mixed Inhibition: Lines will intersect in the second quadrant.
-
-
Calculate Kᵢ. For competitive inhibition, the Cheng-Prusoff equation can be used with the IC₅₀ value obtained in Part B:[11][15] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration used in the IC₅₀ experiment. A more robust method is to use global non-linear fitting of all data sets to the appropriate inhibition model equation.
-
Data Presentation and Interpretation
| Parameter | Description | Typical Value (Example) |
| Kₘ (L-Alanine) | Substrate concentration at ½ Vₘₐₓ. | 5-10 mM[4] |
| Vₘₐₓ | Maximum reaction velocity. | (Varies with enzyme concentration) |
| IC₅₀ (Ala-P) | Inhibitor concentration for 50% inhibition. | (Dependent on [S]) |
| Kᵢ (Ala-P) | Inhibition constant; inhibitor affinity. | Low µM to nM range |
| Inhibition Mode | Mechanism of inhibition. | Competitive / Slow-binding |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Activity | Degraded enzyme or NADH. Incorrect buffer pH. PLP omitted. | Use fresh reagents. Verify buffer pH. Ensure all components are added.[16][17] |
| High Background Signal | Contamination in reagents. Spontaneous NADH degradation. | Run a "no enzyme" control. Prepare fresh NADH solution.[10] |
| Non-linear Reaction Progress Curves | Substrate depletion. Instability of enzyme or inhibitor. | Use lower enzyme concentration or higher substrate concentration. Check reagent stability over the assay time.[13] |
| Inconsistent Replicates | Pipetting errors. Inadequate mixing. Temperature fluctuations. | Use calibrated pipettes. Ensure thorough mixing after adding reagents. Use a temperature-controlled plate reader.[17][18] |
Conclusion
This protocol provides a robust framework for the kinetic characterization of this compound as an inhibitor of alanine racemase. By systematically determining Kₘ, Vₘₐₓ, IC₅₀, and Kᵢ, researchers can accurately quantify the inhibitor's potency and elucidate its mechanism of action. These data are fundamental for structure-activity relationship (SAR) studies and are essential for the rational design of new and improved antibacterial agents targeting the bacterial cell wall synthesis pathway.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
- Stamper, G. F., Morollo, A. A., & Ringe, D. (1998). Reaction of alanine racemase with this compound forms a stable external aldimine. Biochemistry, 37(29), 10438-10445. [Link]
- Copié, V., Faraci, W. S., Walsh, C. T., & Griffin, R. G. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(14), 4966-4970. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Pyridoxal Phosphate Hydrate?
- Wikipedia. (2024).
- Muhammad, M., Li, Y., Gong, S., Shi, Y., Ju, J., Zhao, B., & Liu, D. (2019). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Polish Journal of Microbiology, 68(3), 331-341. [Link]
- Cellini, B., Montioli, R., & Oppici, E. (2023). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 24(5), 4945. [Link]
- Badet, B., & Walsh, C. (1985). Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers. Biochemistry, 24(6), 1333-1341. [Link]
- Han, Q., Gao, C., Wang, Y., & Liang, J. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 15. [Link]
- Anthony, J., Fofana, J., Yu, T., & Cynamon, M. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20924. [Link]
- Sharma, V., & Singh, P. P. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 515-524. [Link]
- Chemistry LibreTexts. (2024). Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. [Link]
- Badet, B., & Walsh, C. (1985). Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers. Biochemistry, 24(6), 1333-1341. [Link]
- Leff, P. (1998). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 39(3), 189-198. [Link]
- Brooks, S. P., & Storey, K. B. (1992). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry, 203(2), 361-366. [Link]
- ChemHelp ASAP. (2021).
- Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
- Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 12(4), 497-508. [Link]
- Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. University of San Diego. [Link]
- Winechek. (n.d.).
- MB-About. (n.d.). Assay Troubleshooting. MB-About. [Link]
- Duggleby, R. G., & Morrison, J. F. (1989). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. The Biochemical journal, 259(1), 195-200. [Link]
- Duggleby, R. G., & Morrison, J. F. (1988). Slow-binding inhibition: the general case. The Biochemical journal, 252(3), 913-914. [Link]
- Radkov, A. D., & Moe, L. A. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. [Link]
- Shaihutdinova, Z. M., Pashirova, T. N., & Masson, P. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya, 71(2), 81-94. [Link]
- Sharma, V., & Singh, P. P. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 515-524. [Link]
- Basicmedical Key. (2016). Slow Binding Inhibitors. Basicmedical Key. [Link]
- Wikipedia. (2024). Alanine racemase. Wikipedia. [Link]
- ResearchGate. (n.d.). Catalytic mechanism of alanine racemase and pathway for l-alanine utilization.
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Application Notes and Protocols for the Synthesis of Phosphonopeptides Utilizing 1-Aminoethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Phosphonopeptides
Phosphonopeptides, synthetic analogues of natural peptides, are characterized by the replacement of a peptide bond with a more stable phosphonamidate or a C-terminal carboxylic acid with a phosphonic acid group. This structural modification imparts unique biochemical properties, most notably the ability to mimic the tetrahedral transition state of peptide bond hydrolysis.[1][2] Consequently, phosphonopeptides have emerged as a powerful class of enzyme inhibitors, targeting metalloproteases, serine proteases, and enzymes involved in bacterial cell wall biosynthesis.[1][3][4] One of the key building blocks in this field is 1-aminoethylphosphonic acid, the phosphonous analogue of alanine. Its incorporation into peptide chains has led to the development of potent antibacterial agents, such as Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), which effectively inhibits alanine racemase in bacteria.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis of phosphonopeptides incorporating this compound, addressing the specific challenges and considerations inherent in working with this unique amino acid analogue.
Core Principles and Strategic Considerations
The synthesis of phosphonopeptides presents challenges distinct from standard peptide synthesis, primarily due to the nature of the phosphonic acid moiety. Key strategic decisions revolve around:
-
Protecting Group Strategy: The amino group of this compound must be protected to prevent self-coupling and other side reactions. The benzyloxycarbonyl (Cbz) group is a common and effective choice, being stable under coupling conditions and readily removable by hydrogenolysis.[1][6][7] The phosphonic acid itself often requires protection, typically as a dialkyl ester (e.g., diethyl or diisopropyl ester), which can be hydrolyzed under acidic or basic conditions.
-
Coupling Method: The formation of the phosphonamidate or peptide bond involving the phosphonic acid requires specific activation methods. Standard peptide coupling reagents can be employed, but often the most effective route involves the conversion of a phosphonic monoester to a highly reactive phosphonochloridate intermediate.[1][6][8]
-
Stereocontrol: Since both the amino acid and the this compound are chiral, the synthesis can result in diastereomers. Careful selection of chiral starting materials and purification by chromatography are crucial for obtaining stereochemically pure products.
General Synthetic Workflow
The synthesis of a phosphonodipeptide, such as Alafosfalin, generally follows a convergent strategy. This involves the synthesis of a protected this compound derivative and a protected amino acid, followed by their coupling and subsequent deprotection.
General workflow for phosphonodipeptide synthesis.
Detailed Protocols
Protocol 1: Synthesis of N-Cbz-Protected Diethyl 1-Aminoethylphosphonate
This protocol describes the initial protection of this compound, a crucial first step for its incorporation into a peptide chain.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol (EtOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Cbz Protection:
-
Dissolve this compound (1.0 eq) in 2M NaOH (2.5 eq) with cooling in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the aqueous solution with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the N-Cbz-1-aminoethylphosphonic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Esterification:
-
Suspend the N-Cbz-1-aminoethylphosphonic acid (1.0 eq) in absolute ethanol (10-15 mL per gram).
-
Cool the suspension to 0°C and slowly add thionyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield diethyl N-Cbz-1-aminoethylphosphonate.
-
Protocol 2: Coupling via Phosphonochloridate Intermediate
This protocol details the key coupling step to form the phosphonamidate bond, using the highly reactive phosphonochloridate intermediate.[6][7]
Materials:
-
Diethyl N-Cbz-1-aminoethylphosphonate
-
Sodium hydroxide (NaOH)
-
Oxalyl chloride or Thionyl chloride
-
N-protected amino acid ester (e.g., H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Selective Monodealkylation:
-
Dissolve diethyl N-Cbz-1-aminoethylphosphonate (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add one equivalent of 1M NaOH and stir at room temperature for 12-24 hours. Monitor the reaction progress by ³¹P NMR until one of the ethyl ester signals disappears.
-
Neutralize the solution and extract the product after solvent removal.
-
-
Formation of Phosphonochloridate:
-
Dissolve the resulting phosphonic acid monoester (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C and add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2-3 hours. The formation of the phosphonochloridate can be monitored by ³¹P NMR.[2]
-
The crude phosphonochloridate is typically used immediately in the next step without purification due to its instability.[2]
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.1 eq) in anhydrous DCM.
-
Add a base such as TEA or DIPEA (2.2 eq) and stir for 15-20 minutes at 0°C.
-
Slowly add the freshly prepared phosphonochloridate solution to the amino acid ester solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Activation and coupling workflow.
Protocol 3: Global Deprotection to Yield the Final Phosphonopeptide
This final stage removes all protecting groups to yield the free phosphonopeptide.
Materials:
-
Protected phosphonodipeptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Aqueous HCl (e.g., 6M) or aqueous NaOH (e.g., 2M)
Procedure:
-
Hydrogenolysis of Cbz Group:
-
Dissolve the protected phosphonodipeptide in MeOH or EtOH.
-
Add 10% Pd/C (catalytic amount, ~10% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Hydrolysis of Ester Groups:
-
The choice of acidic or basic hydrolysis depends on the stability of the phosphonamidate bond.
-
Acidic Hydrolysis: Dissolve the product from the previous step in 6M HCl and heat to reflux for 4-8 hours.
-
Basic Hydrolysis: Dissolve the product in 2M NaOH and stir at room temperature or with gentle heating until the esters are cleaved.
-
After hydrolysis, neutralize the solution and purify the final product, often by ion-exchange chromatography or reversed-phase HPLC.[9]
-
Data Presentation: A Comparative Overview
| Parameter | Method 1: Carbodiimide Coupling (e.g., DCC/HOBt) | Method 2: Phosphonochloridate |
| Activation Reagent | DCC, HOBt, EDC etc.[10] | SOCl₂, (COCl)₂[2][6] |
| Reaction Conditions | Room temperature | 0°C to room temperature |
| Key Intermediate | Active ester | Phosphonochloridate |
| Reactivity | Moderate | High |
| Common Side Reactions | Racemization, formation of N-acylurea | Hydrolysis of the chloridate |
| Suitability | Simple phosphonopeptides | Sterically hindered couplings |
Purification and Characterization
Purification:
The purification of phosphonopeptides is typically achieved using chromatographic techniques.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and their analogues.[5][9] A C18 column is often used with a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Ion-Exchange Chromatography: This method is particularly useful for the final purification of the deprotected phosphonopeptide, taking advantage of the charged phosphonic acid and amino groups.
Characterization:
A combination of spectroscopic methods is essential to confirm the structure and purity of the synthesized phosphonopeptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, confirming the presence of amino acid residues and protecting groups.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
³¹P NMR: This is a crucial technique for phosphorus-containing compounds. The chemical shift provides direct evidence of the phosphorus oxidation state and its chemical environment (phosphonic acid, ester, phosphonamidate).[10]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Used to determine the molecular weight of the synthesized compounds, confirming the successful coupling and deprotection steps.[12][13]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that can be used to sequence the phosphonopeptide and confirm the connectivity of the residues.[12][13]
-
Conclusion and Future Perspectives
The synthesis of phosphonopeptides incorporating this compound is a well-established yet challenging field that continues to yield compounds of significant therapeutic interest. The protocols outlined in this guide, based on the robust phosphonochloridate method, provide a reliable pathway for the preparation of these valuable molecules. Mastery of the key steps—protection, activation, coupling, and deprotection—is essential for success. As our understanding of biological systems deepens, the rational design and efficient synthesis of novel phosphonopeptides will undoubtedly play an increasingly important role in the development of new enzyme inhibitors and therapeutic agents.
References
- Synthetic Methods of Phosphonopeptides. Molecules. [Link]
- Synthetic methods of phosphonopeptides. Encyclopedia.pub. [Link]
- Peptide mapping and purification of phosphopeptides using high-performance liquid chrom
- Synthesis of alafosfalin and its phosphinic analogue and their fungicidal activity.
- Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry. [Link]
- PHOSPHONODIPEPTIDES. SYNTHESIS BY HOBt/DCC METHOD, MASS SPECTRA OF THE PROTECTED AND 1H NMR OF THE UNPROTECTED PHOSPHONODIPEPTIDES. Taylor & Francis Online. [Link]
- Characterization of Phosphorylated Proteins Using Mass Spectrometry. PMC - NIH. [Link]
- One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. PMC - PubMed Central. [Link]
- Characterization of Phosphorylated Proteins Using Mass Spectrometry. PubMed. [Link]
- Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI. [Link]
- Direct synthesis of phosphinopeptides containing C-terminal a-aminoalkylphosphinic acids. Ovid. [Link]
- SYNTHESIS OF PHOSPHONOPEPTIDES CONTAINING 1-AMINOALKYLPHOSPHONIC ACID. Taylor & Francis Online. [Link]
- ChemInform Abstract: Synthesis of Alafosfalin (V) and Its Phosphinic Analogue and Their Fungicidal Activity.
- Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity rel
- NMR and mass spectral data from in vitro labelling studies.
- Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PMC - NIH. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Phosphonopeptides as antibacterial agents: alaphosphin and rel
- Aspects of industrial purification of peptides using large-scale chrom
- Peptide Isolation – Method Development Considerations.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
- Expedient Method for Direct Mono-amidation of Phosphonic and Phosphoric Acids. Semantic Scholar. [Link]
- Practical N-to-C peptide synthesis with minimal protecting groups. PMC - PubMed Central. [Link]
Sources
- 1. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. BJOC - Synthetic strategies of phosphonodepsipeptides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Peptide mapping and purification of phosphopeptides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Aminoethylphosphonic Acid in the Study of Peptidoglycan Biosynthesis
Introduction
The bacterial cell wall is an essential organelle that provides structural integrity and shape, protecting the cell from osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan (PG), a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides.[1][2] The biosynthesis of this vital structure is a complex, multi-stage process involving enzymes located in the cytoplasm, on the cytoplasmic membrane, and in the periplasmic space.[3][4] Because this pathway is unique to bacteria and absent in eukaryotes, its constituent enzymes are prime targets for the development of antimicrobial agents.[5][6]
The cytoplasmic phase of PG synthesis culminates in the formation of the nucleotide precursor UDP-N-acetylmuramic acid-pentapeptide (Park nucleotide).[4][6] A key feature of the pentapeptide stem (typically L-Ala-γ-D-Glu-meso-A₂pm-D-Ala-D-Ala) is the presence of D-amino acids, particularly D-alanine.[3] D-alanine is generated from the racemization of L-alanine by the pyridoxal 5'-phosphate (PLP)-dependent enzyme Alanine Racemase (Alr).[5][6] The subsequent dimerization of D-alanine is catalyzed by D-Ala-D-Ala ligase.[6] The absolute requirement for D-alanine makes its synthesis a critical control point and an attractive target for inhibitors.
This guide provides a detailed overview and validated protocols for utilizing 1-aminoethylphosphonic acid (Ala-P), a potent alanine analogue, to investigate and inhibit the D-alanine branch of peptidoglycan biosynthesis.
Section 1: this compound (Ala-P) as a Mechanistic Probe
This compound is a phosphonic acid analogue of the amino acid alanine. The L-enantiomer (also referred to as (R)-1-Aminoethylphosphonic acid or L-Ala-P) is a powerful tool for studying peptidoglycan biosynthesis due to its specific targeting of alanine racemase.[7]
A significant challenge in using Ala-P in whole-cell studies is its poor uptake across the bacterial membrane. To circumvent this, Ala-P is often delivered as a phosphonodipeptide prodrug, such as alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) .[8][9][10] Alaphosphin is actively transported into the bacterial cytoplasm via peptide permeases, where it is subsequently cleaved by intracellular peptidases to release the active L-Ala-P inhibitor.[8][11] This "Trojan horse" strategy results in the intracellular accumulation of L-Ala-P at concentrations many-fold higher than the external prodrug concentration.[8][11]
Section 2: Mechanism of Action
The primary intracellular target of L-1-aminoethylphosphonic acid is Alanine Racemase (Alr, EC 5.1.1.1) .[8][11]
-
Enzyme Inactivation: L-Ala-P acts as a time-dependent inhibitor of alanine racemase.[7] Upon entering the active site, it forms a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor.[7][12] The phosphonate group interacts with key catalytic residues within the active site, locking the complex in a conformation that is unable to proceed with the racemization reaction and rendering the enzyme inactive.[7]
-
Gram-Selectivity of Inhibition: The nature of the inhibition shows a notable difference between bacterial types. In Gram-positive organisms like Staphylococcus aureus and Streptococcus faecalis, the inhibition is time-dependent and irreversible.[8][11] In contrast, in Gram-negative organisms such as Escherichia coli, the inhibition is typically reversible and competitive.[8][11]
-
Cellular Consequences: Inhibition of alanine racemase leads to a rapid depletion of the intracellular D-alanine pool.[9] This starves the subsequent enzyme, D-Ala-D-Ala ligase, of its substrate. The direct consequence is the selective inhibition of peptidoglycan biosynthesis, which manifests as the accumulation of the incomplete precursor, UDP-N-acetylmuramyl-tripeptide (UDP-MurNAc-L-Ala-γ-D-Glu-meso-A₂pm).[8][9] While Ala-P may also show some secondary inhibitory activity against D-Ala-D-Ala ligase, its primary and most potent effect is on alanine racemase.[13][14]
Section 3: Application Notes & Experimental Design
A multi-faceted approach is essential to fully characterize the effects of this compound. Combining whole-cell susceptibility testing with targeted enzyme assays and metabolite analysis provides a comprehensive understanding of its antibacterial activity and mechanism.
-
Whole-Cell Activity vs. Enzymatic Inhibition: A compound can be a potent enzyme inhibitor in vitro but show poor whole-cell activity due to permeability issues. Using a prodrug like alaphosphin is critical for whole-cell assays to ensure the active compound reaches its cytoplasmic target.[15] Comparing the MIC of alaphosphin against a wild-type strain and a peptide transport-deficient mutant can confirm the uptake mechanism.
-
Confirming the Mechanism of Action: The hallmark of Alr inhibition is the accumulation of UDP-MurNAc-tripeptide.[8] Therefore, HPLC or LC-MS analysis of cytoplasmic precursors is a definitive experiment to confirm that the antibacterial effect is due to the specific inhibition of the D-alanine pathway.
-
D-Alanine Rescue: The antibacterial effect of Ala-P should be reversible by the addition of exogenous D-alanine to the growth medium. If the bacteria can uptake and utilize external D-alanine, they can bypass the inhibited racemase and synthesize peptidoglycan, thus restoring growth. This is a powerful control experiment to confirm the specificity of the inhibitor.
Section 4: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound (e.g., alaphosphin) that prevents visible bacterial growth, following standard broth microdilution methods.
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Alaphosphin (or other phosphonopeptide) stock solution (e.g., 10 mg/mL in sterile water)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile tubes and multichannel pipettes
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Inoculate 5 mL of MHB with a single colony and grow to mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6). Dilute the culture in fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: Create a 2-fold serial dilution of alaphosphin in MHB directly in the 96-well plate. Start with a high concentration (e.g., 1024 µg/mL) in the first column. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (MHB only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume will be 200 µL, and the final bacterial concentration will be 2.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Expected Results: Phosphonopeptides like alaphosphin are expected to show antibacterial activity, with MIC values varying by species.[10] For example, MICs can range from <1 µg/mL to >64 µg/mL depending on the bacterial strain and its peptide transport capabilities.
Protocol 2: In Vitro Alanine Racemase Inhibition Assay (Enzyme-Coupled)
This continuous spectrophotometric assay measures the racemization of D-alanine to L-alanine. The L-alanine produced is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the racemase activity.[16][17]
Materials:
-
Purified Alanine Racemase (Alr) enzyme
-
L-alanine dehydrogenase (from Bacillus subtilis)
-
D-alanine substrate
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
L-1-aminoethylphosphonic acid (L-Ala-P)
-
Assay Buffer: 100 mM Tris-HCl or Tricine, pH 8.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: Prepare a master mix in the assay buffer containing D-alanine (e.g., 2.5 mM final concentration), NAD⁺ (1 mM final), and L-alanine dehydrogenase (0.03 units/mL final).
-
Inhibitor Addition: Aliquot the reaction mixture into wells. Add varying concentrations of L-Ala-P to the test wells and an equivalent volume of buffer to the "no inhibitor" control wells. Allow a pre-incubation period of 5-10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding a fixed amount of purified Alanine Racemase (e.g., 10-20 nM final concentration) to all wells.
-
Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) at a constant temperature (e.g., 37°C) for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (using the molar extinction coefficient of NADH, ε = 6220 M⁻¹cm⁻¹). Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Expected Results: L-Ala-P is expected to inhibit Alr activity in a concentration-dependent manner. The IC₅₀ value will quantify its potency as an inhibitor of the isolated enzyme.
Protocol 3: Analysis of Cytoplasmic Peptidoglycan Precursor Accumulation by HPLC
This protocol allows for the direct observation of the metabolic consequences of Alr inhibition by quantifying the pool of nucleotide-linked PG precursors.[18][19]
Materials:
-
Bacterial culture (e.g., S. aureus)
-
Alaphosphin
-
Boiling water bath and ice bath
-
High-speed refrigerated centrifuge
-
Perchloric acid or trichloroacetic acid (TCA)
-
Potassium carbonate (for neutralization)
-
0.22 µm syringe filters
-
HPLC system with a UV detector (262 nm) and a reverse-phase C18 column
-
Mobile Phase A: 50 mM Sodium Phosphate, pH 4.5
-
Mobile Phase B: Methanol
-
Standards: UDP-GlcNAc, UDP-MurNAc-tripeptide, UDP-MurNAc-pentapeptide
Procedure:
-
Culture and Treatment: Grow a bacterial culture (e.g., 50 mL) to mid-exponential phase. Split the culture. To one flask, add alaphosphin at a concentration of 2-4x MIC. The other flask serves as an untreated control. Incubate for a defined period (e.g., 30-60 minutes).
-
Metabolite Extraction: Rapidly harvest the cells by centrifugation at 4°C. Resuspend the pellet in a small volume of ice-cold water. Immediately immerse the tube in a boiling water bath for 10 minutes to lyse cells and quench enzymatic activity.
-
Cool and Clarify: Rapidly cool the lysate on ice. Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube. Filter the extract through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the filtered extract onto a C18 column. Elute the precursors using a gradient of Mobile Phase B into Mobile Phase A (e.g., 0% to 25% methanol over 120 minutes) at a flow rate of 0.5 mL/min.[1] Monitor the eluate at 262 nm.
-
Data Analysis: Compare the chromatograms of the treated and untreated samples. Identify peaks corresponding to PG precursors by comparing their retention times to those of known standards. Quantify the peak areas to determine the relative accumulation of UDP-MurNAc-tripeptide and depletion of UDP-MurNAc-pentapeptide in the alaphosphin-treated sample.
Expected Results: Cells treated with alaphosphin will show a significant increase in the peak corresponding to UDP-MurNAc-tripeptide and a corresponding decrease in the UDP-MurNAc-pentapeptide peak compared to the untreated control, confirming the inhibition of the D-alanine pathway.[8][9]
Section 5: Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Minimum Inhibitory Concentrations (MICs) of Alaphosphin
| Bacterial Species | Strain | Alaphosphin MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.5 - 4 |
| Streptococcus faecalis | Gram-positive | 1 - 8 |
| Escherichia coli | Gram-negative | 4 - 32 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
(Note: Values are illustrative, based on published literature, and can vary significantly based on the specific strain and its peptide transport efficiency.)[8][10]
Table 2: Example Kinetic Data for Alanine Racemase Inhibition by L-Ala-P
| Enzyme Source | Inhibition Type | Kᵢ or IC₅₀ |
|---|---|---|
| S. faecalis | Time-dependent, Irreversible | - |
| E. coli | Reversible, Competitive | ~50 µM |
| P. aeruginosa | Reversible, Competitive | ~200 µM |
(Note: Values are illustrative and derived from published data.)[8][11]
Section 6: Visualizations
References
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- Atherton FR, Hall MJ, Hassall CH, Lambert RW, Ringrose PS. (1979). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 696–705. [Link]
- National Center for Biotechnology Information. (n.d.). Phosphonopeptides as Antibacterial Agents: Mechanism of Action of Alaphosphin. PubMed Central.
- Anthony KG, Strych U, Yeung KR, et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20344. [Link]
- Morollo AA, Petsko GA, Ringe D. (1998). Reaction of alanine racemase with this compound forms a stable external aldimine. Biochemistry, 37(29), 10438-10445. [Link]
- Pazos M, Peters K. (2019). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Molecular Microbiology, 111(4), 847-856. [Link]
- Copié V, Faraci WS, Walsh CT, Griffin RG. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(14), 4966-70. [Link]
- Atherton FR, Hall MJ, Hassall CH, Lambert RW, Ringrose PS. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 696-705. [Link]
- Badet B, Walsh C. (1985). Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers. Biochemistry, 24(6), 1333-41. [Link]
- Allen JG, Havas L, Olsen H, Ringrose PS. (1984). Synergistic antibacterial activity between L-norvalyl-L-1-aminoethylphosphonic acid and nocardicin A. Antimicrobial Agents and Chemotherapy, 25(5), 534-8. [Link]
- Allen JG, Atherton FR, Hall MJ, et al. (1978). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 21(11), 1149-55. [Link]
- Binda E, Marcone GL, Pollegioni L, Marinelli F. (2014). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. In: S. G. Pandalai (eds) Methods in Molecular Biology, vol 1149. Humana Press, New York, NY. [Link]
- Letek M, Fiuza M, Ordonez E, et al. (2008). HPLC analysis of peptidoglycan fragments (muropeptides) generated by digestion of peptidoglycan from wild-type (WT) and ltsA C. glutamicum strains with muramidases.
- Bouhss A, Trunkfield AE, Bugg TD, Mengin-Lecreulx D. (2008). The last steps of peptidoglycan biosynthesis: a model of concerted action for the penicillin-binding proteins. FEMS Microbiology Reviews, 32(2), 193-214. [Link]
- Atherton FR, Hall MJ, Hassall CH, Lambert RW, Lloyd WJ, Ringrose PS, Westmacott D. (1980). Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid. Antimicrobial Agents and Chemotherapy, 18(6), 897-905. [Link]
- Lee M, Hesek D, Mobashery S. (2013). Analysis of peptidoglycan fragment release. Methods in Molecular Biology, 966, 203-14. [Link]
- Wang Y, Yang C, Xue W, et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila.
- Lejczak B, Kafarski P, Sztajer H, Mastalerz P. (1990). Antibacterial activity of phosphono dipeptides based on 1-amino-1-methylethanephosphonic acid. FEMS Microbiology Letters, 58(1), 23-8. [Link]
- Liu D, Zhang R, Wang Y, et al. (2020). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Polish Journal of Microbiology, 69(1), 59-69. [Link]
- Ye XY, Lo SM, Brunner L, et al. (2001). Synthesis of Substrates and Biochemical Probes for Study of the Peptidoglycan Biosynthetic Pathway. Journal of Organic Chemistry, 66(10), 3435-47. [Link]
- Kumar, N. (2022). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. University of Wollongong Thesis Collection. [Link]
- Wani MY, Guru SK, Mir MA, et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 622530. [Link]
- Goodlett DR, Abu-Soud H, Raushel FM. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1112. [Link]
- El-Kazzaz W, El-Sayed N, Abu-Soud H. (2004). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 48(6), 2133-2141. [Link]
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Application Notes and Protocols for the Development of Antibacterial Agents Based on 1-Aminoethylphosphonic Acid
Introduction: The Strategic Advantage of 1-Aminoethylphosphonic Acid in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. This compound, a phosphonate analogue of the amino acid alanine, represents a highly promising starting point for the development of a new class of antibacterial agents. Its core mechanism of action, the inhibition of bacterial cell wall biosynthesis, targets a fundamental and highly conserved pathway essential for bacterial survival.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed experimental protocols for the synthesis, evaluation, and mechanistic validation of antibacterial agents derived from this compound.
The primary appeal of this compound lies in its ability to act as a potent and specific inhibitor of alanine racemase, an enzyme crucial for the conversion of L-alanine to D-alanine.[3][4] D-alanine is an indispensable building block for the synthesis of peptidoglycan, the rigid mesh-like layer that encases bacterial cells and protects them from osmotic stress. The absence of alanine racemase in eukaryotes makes it an attractive and selective target for antibacterial drug development.[3]
However, this compound itself exhibits poor uptake by bacteria. To overcome this, it is often delivered as a prodrug, typically in the form of a phosphonodipeptide such as the well-studied compound Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid).[1][5] This dipeptide is actively transported into the bacterial cell via peptide permeases, where it is subsequently cleaved by intracellular peptidases to release the active this compound.[1] This "Trojan horse" strategy ensures high intracellular concentrations of the inhibitor at the target site.[1]
This guide will provide a logical workflow, from the chemical synthesis of these phosphonopeptide prodrugs to their biological evaluation and detailed mechanistic studies. The protocols provided are designed to be self-validating, with clear explanations of the scientific principles behind each step.
Section 1: Synthesis of this compound Derivatives
The synthesis of this compound and its peptide derivatives is a cornerstone of developing this class of antibacterial agents. The following protocol outlines a generalizable approach for the synthesis of a phosphonodipeptide, exemplified by Alafosfalin.
Protocol 1.1: Synthesis of Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid)
This protocol is a multi-step process involving the synthesis of the this compound moiety, protection of functional groups, peptide coupling, and final deprotection.
Step 1: Synthesis of Diethyl (1-aminoethyl)phosphonate
A common method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction.[6]
-
To a solution of acetaldehyde (1 equivalent) in a suitable solvent such as ethanol, add benzylamine (1 equivalent) and triethyl phosphite (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-benzyl-diethyl (1-aminoethyl)phosphonate by column chromatography.
-
The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield diethyl (1-aminoethyl)phosphonate.
Step 2: Peptide Coupling
-
Protect the amino group of L-alanine with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, to form Cbz-L-alanine.
-
In a round-bottom flask, dissolve Cbz-L-alanine (1 equivalent) and diethyl (1-aminoethyl)phosphonate (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product by column chromatography to obtain the protected phosphonodipeptide.
Step 3: Deprotection
-
The Cbz protecting group is typically removed by catalytic hydrogenation.
-
The ethyl esters of the phosphonic acid can be cleaved by treatment with a reagent such as bromotrimethylsilane (TMSBr) followed by hydrolysis.
-
Purify the final product, Alafosfalin, by recrystallization or ion-exchange chromatography.
Section 2: In Vitro Evaluation of Antibacterial Activity
The initial assessment of a novel antibacterial compound's efficacy is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Test compound (e.g., Alafosfalin) stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]
-
-
Plate Setup:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution at twice the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the compound.
-
This will create a range of concentrations of the test compound.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[10]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Alafosfalin | S. aureus ATCC 29213 | 8 |
| Alafosfalin | E. coli ATCC 25922 | 16 |
| Vancomycin | S. aureus ATCC 29213 | 1 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 |
Section 3: Mechanistic Validation
To confirm that the antibacterial activity of the this compound derivatives is due to the inhibition of alanine racemase, two key experiments should be performed: a direct enzyme inhibition assay and a whole-cell assay to detect the accumulation of peptidoglycan precursors.
Protocol 3.1: Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the activity of L-alanine dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[11][12]
Materials:
-
Purified alanine racemase
-
L-alanine dehydrogenase
-
D-alanine (substrate)
-
NAD+
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well or cuvette, prepare a reaction mixture containing the reaction buffer, a saturating concentration of D-alanine, NAD+, and L-alanine dehydrogenase.
-
-
Inhibitor Addition:
-
Add varying concentrations of the test inhibitor to the reaction mixture. Include a control with no inhibitor.
-
-
Enzyme Initiation:
-
Initiate the reaction by adding a known amount of purified alanine racemase.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
Determine the IC50 value of the inhibitor (the concentration required to inhibit 50% of the enzyme's activity).
-
Experimental Workflow for Alanine Racemase Inhibition Assay
Caption: Workflow for the coupled alanine racemase inhibition assay.
Protocol 3.2: Analysis of UDP-N-acetylmuramyl-peptide Precursor Accumulation
Inhibition of alanine racemase leads to a depletion of D-alanine, which in turn causes the accumulation of the peptidoglycan precursor UDP-N-acetylmuramyl-tripeptide. This can be detected by HPLC analysis of bacterial cell extracts.[13][14]
Materials:
-
Bacterial culture (e.g., Bacillus cereus)
-
Test compound (e.g., Alafosfalin)
-
Boiling water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with the test compound at a concentration known to inhibit growth (e.g., 2x MIC).
-
Continue to incubate for a defined period (e.g., 1-2 hours).
-
-
Extraction of Precursors:
-
Harvest the bacterial cells by centrifugation.
-
Extract the soluble precursors by resuspending the cell pellet in boiling water for 5-10 minutes.[13]
-
Centrifuge to remove cell debris.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extract by reverse-phase HPLC.
-
Use a suitable buffer system (e.g., sodium phosphate buffer) for elution.[14]
-
Monitor the elution profile at a wavelength appropriate for detecting uridine nucleotides (e.g., 262 nm).
-
-
Interpretation:
-
Compare the chromatograms of treated and untreated cells.
-
An accumulation of a peak corresponding to UDP-N-acetylmuramyl-tripeptide in the treated sample confirms the inhibition of a downstream step in peptidoglycan synthesis, consistent with alanine racemase inhibition.
-
Mechanism of Action of Alafosfalin
Caption: The "Trojan horse" mechanism of Alafosfalin.
Conclusion and Future Directions
The development of antibacterial agents based on this compound offers a promising avenue to combat the growing threat of antibiotic resistance. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic validation of these compounds. By understanding the structure-activity relationships and the intricacies of their mechanism of action, researchers can rationally design and optimize novel phosphonopeptide antibacterial agents with improved potency, broader spectrum of activity, and enhanced pharmacokinetic properties. Future research in this area could focus on exploring different peptide carriers to enhance uptake into a wider range of pathogenic bacteria, including multidrug-resistant strains, and on investigating potential synergistic combinations with other classes of antibiotics.
References
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: rationale, chemistry, and structure-activity relationships. Antimicrobial agents and chemotherapy, 15(5), 677–683.
- Allen, J. G., Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Nisbet, L. J., & Ringrose, P. S. (1978). Phosphonopeptides as antibacterial agents: alaphosphin and related dipeptides.
- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Atherton, F. R., Hall, M. J., Hassall, C. H., Holmes, S. W., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1980). Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships. Antimicrobial agents and chemotherapy, 18(6), 897–905.
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial agents and chemotherapy, 15(5), 696–705.
- Neuhaus, F. C., & Hammes, W. P. (1981). Inhibition of cell wall biosynthesis by analogues of alanine. Pharmacology & therapeutics, 14(2), 265–319.
- Strych, U., Penland, R. L., Fuhrmann, M., Krause, K. L., & Benedik, M. J. (2001). Characterization of the alanine racemases from two strains of Mycobacterium tuberculosis. Journal of bacteriology, 183(14), 4342–4348.
- Kohlrausch, U., & Höltje, J. V. (1991). One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus. FEMS microbiology letters, 84(3), 253–257.
- Kohlrausch, U., & Höltje, J. V. (1991). One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus. FEMS Microbiology Letters, 84(3), 253-257.
- Caceres, R. A., & Ealand, C. S. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 30(6), 859–870.
- Taylor & Francis Online. (2015). Inhibitors of alanine racemase enzyme: a review.
- Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- ResearchGate. (2017). Assays for screening alanine racemase-specific inhibitors.
- PubMed. (1987). A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase.
- National Center for Biotechnology Information. (2014). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis.
- National Center for Biotechnology Information. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid.
- National Center for Biotechnology Information. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells.
- ResearchGate. (2009). ChemInform Abstract: Synthesis of Alafosfalin (V) and Its Phosphinic Analogue and Their Fungicidal Activity.
- ResearchGate. (2021). Amino Acid Based Antimicrobial Agents – Synthesis and Properties.
- National Center for Biotechnology Information. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction.
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Application Notes and Protocols for the Large-Scale Synthesis of 1-Aminoethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of 1-Aminoethylphosphonic Acid
This compound, a phosphonic analogue of the amino acid alanine, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to α-amino acids allows it to act as a bioisostere, potentially mimicking or antagonizing the function of its carboxylic acid counterpart in biological systems.[1] This property has led to its incorporation into peptidomimetics and its investigation as an inhibitor of enzymes involved in bacterial cell wall biosynthesis.[3] The development of a robust, scalable, and economically viable synthetic process for this compound is therefore a critical endeavor for advancing research and development in these areas.
This guide provides a comprehensive overview of the large-scale synthesis of this compound, focusing on the well-established Kabachnik-Fields reaction. We will delve into the mechanistic underpinnings of this synthetic route, provide a detailed step-by-step protocol for its implementation on an industrial scale, and address the critical aspects of purification, quality control, and safety.
Synthetic Strategy: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a powerful three-component condensation reaction that has become a cornerstone for the synthesis of α-aminophosphonates.[1][4][5] This one-pot synthesis involves the reaction of a carbonyl compound, an amine, and a dialkyl phosphite.[1] For the synthesis of this compound, the reactants are acetaldehyde, ammonia (or an ammonium salt), and a dialkyl phosphite (e.g., diethyl phosphite).
The reaction mechanism is generally understood to proceed through two key steps:
-
Imine Formation: The reaction initiates with the formation of an imine intermediate from the condensation of acetaldehyde and ammonia.[1][6]
-
Hydrophosphonylation: The dialkyl phosphite then undergoes a nucleophilic addition to the imine, a process known as hydrophosphonylation, to form the diethyl 1-aminoethylphosphonate.[1]
The final step involves the hydrolysis of the phosphonate esters to yield the desired this compound.
Visualizing the Reaction Pathway
Caption: The Kabachnik-Fields reaction pathway for this compound synthesis.
Detailed Protocol for Large-Scale Synthesis
This protocol outlines a representative procedure for the gram-scale synthesis of this compound, which can be adapted and scaled for industrial production.
Part 1: Synthesis of Diethyl 1-Aminoethylphosphonate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Acetaldehyde | 44.05 | 4.41 | 100 |
| Ammonium Acetate | 77.08 | 11.56 | 150 |
| Diethyl Phosphite | 138.09 | 13.81 | 100 |
| Ethanol | 46.07 | 50 L | - |
Procedure:
-
Reaction Setup: In a suitable, well-ventilated reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve ammonium acetate in ethanol.
-
Imine Formation: Cool the solution to 0-5 °C in an ice bath. Slowly add acetaldehyde to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature to facilitate the formation of the imine intermediate.
-
Hydrophosphonylation: To the reaction mixture, add diethyl phosphite dropwise, ensuring the temperature does not exceed 20 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude diethyl 1-aminoethylphosphonate can be used directly in the next step or purified by vacuum distillation.
Part 2: Hydrolysis to this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Crude Diethyl 1-Aminoethylphosphonate | 181.16 | ~18.1 kg |
| Concentrated Hydrochloric Acid (37%) | 36.46 | ~30 L |
Procedure:
-
Hydrolysis: To the crude diethyl 1-aminoethylphosphonate, add concentrated hydrochloric acid. Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.
-
Reaction Monitoring: Monitor the hydrolysis by ³¹P NMR spectroscopy to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
-
Isolation of Crude Product: After complete hydrolysis, cool the reaction mixture and remove the excess hydrochloric acid and water under reduced pressure. The resulting crude this compound will be a viscous oil or a semi-solid.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Purification of this compound
The purification of this compound on a large scale can be challenging due to its high polarity and hygroscopic nature, often resulting in a sticky solid that is difficult to crystallize.[7] Two primary methods are employed for its purification: crystallization and ion-exchange chromatography.
Protocol 1: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at an elevated temperature. Filter the hot solution to remove the charcoal.
-
Crystallization: To the hot, clear filtrate, add a miscible anti-solvent such as ethanol or isopropanol dropwise with vigorous stirring until the solution becomes turbid. Add a few drops of hot water to redissolve the initial precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum at a slightly elevated temperature (e.g., 40-50 °C).
Protocol 2: Purification by Ion-Exchange Chromatography
For higher purity requirements, ion-exchange chromatography is a highly effective method.[9][10][11]
-
Resin Selection and Equilibration: Select a suitable strong cation-exchange resin. Pack the resin into a chromatography column and equilibrate it with a low concentration acid solution (e.g., 0.1 M HCl).
-
Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing ammonia or a suitable buffer solution.
-
Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of the desired product using a suitable analytical technique such as HPLC with derivatization or NMR.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quality Control and Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the chemical structure and identifying any phosphorus-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) followed by fluorescence detection is a sensitive method for purity assessment.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of organophosphorus compounds requires strict adherence to safety protocols due to the hazardous nature of the reagents and potential for exothermic reactions.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling volatile and toxic reagents like acetaldehyde and diethyl phosphite, a respirator with an appropriate cartridge may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood designed for handling hazardous chemicals.
-
Thermal Runaway: The Kabachnik-Fields reaction can be exothermic. It is crucial to have a robust cooling system in place and to monitor the reaction temperature closely. Addition of reagents should be done in a controlled manner to prevent a sudden increase in temperature.
-
Handling of Reagents:
-
Acetaldehyde: Highly flammable and volatile. Handle with care away from ignition sources.
-
Diethyl Phosphite: Combustible liquid.
-
Concentrated Hydrochloric Acid: Corrosive. Handle with appropriate care to avoid skin and respiratory tract burns.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Organophosphorus waste should be handled as hazardous waste.
-
Emergency Procedures: Ensure that an emergency shower, eyewash station, and fire extinguisher are readily accessible. All personnel should be trained on the emergency procedures for chemical spills and exposures.
Conclusion
The Kabachnik-Fields reaction provides an efficient and scalable route for the synthesis of this compound. By carefully controlling the reaction conditions, implementing robust purification strategies, and adhering to strict safety protocols, high-purity this compound can be produced on a large scale to meet the demands of the research and pharmaceutical industries. The detailed protocols and guidelines presented in this document serve as a valuable resource for scientists and professionals involved in the synthesis of this important molecule.
References
- Brahmachari, G., Begam, S., Karmakar, I., & Gupta, V. K. (2020). Development of a straightforward and efficient protocol for the one-pot multicomponent synthesis of substituted alpha-aminoallylphosphonates under catalyst-free condition. SN Applied Sciences, 2(11), 1-9.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction. Molecules, 17(11), 12821-12835.
- BenchChem. (2025). Technical Support Center: Purification of Synthetic (2-Aminoethyl)
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: rationale, chemistry, and structure-activity relationships. Antimicrobial agents and chemotherapy, 15(5), 677–683.
- Chittireddy, V. R., & Kompella, A. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology.
- BioProcess International. (2025). Purification of a Viral Protein by Ion-Exchange Chromatography: Methodology for Mechanistic Modeling and Comparison with a Statistical Approach.
- ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
- Purolite. (n.d.).
- Cummins, P. M., Dowling, O., & O'Connor, B. F. (2017). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. Methods in molecular biology (Clifton, N.J.), 1485, 209–223.
- GEA. (n.d.). Crystallization of Amino Acids. GEA Process Engineering.
- Cummins, P. M., Dowling, O., & O'Connor, B. F. (2017).
- CAMEO Chemicals. (n.d.). ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S.. NOAA.
- Schick, A., et al. (2024). Glyphosate is a transformation product of a widely used aminopolyphosphonate complexing agent.
- Kiss, T., et al. (1991). Complexing properties of phosphonodipeptides containing this compound. Journal of the Chemical Society, Dalton Transactions, (3), 677-681.
- PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid.
- van der Ham, F., et al. (1998). Eutectic freeze crystallization: Application to process streams and waste water purification.
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- 6. rgmcet.edu.in [rgmcet.edu.in]
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- 9. bioprocessintl.com [bioprocessintl.com]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.unc.edu [med.unc.edu]
Application Note & Protocol: High-Purity Crystallization of 1-Aminoethylphosphonic Acid
Abstract
1-Aminoethylphosphonic acid, a phosphonic analogue of the amino acid alanine, is a critical building block in medicinal chemistry and biochemical research, notably in the development of phosphonopeptide antibacterial agents. Achieving high purity is paramount for its application in drug development and biological studies. However, its zwitterionic nature, high polarity, and tendency to form hygroscopic, sticky solids present significant purification challenges.[1][2] This application note provides a detailed, field-proven protocol for the purification of this compound via a mixed-solvent crystallization technique. We delve into the scientific principles behind the methodology, offer step-by-step instructions, and present a framework for validating the purity of the final product, ensuring a reliable and reproducible outcome for researchers.
The Scientific Principles of Aminophosphonic Acid Crystallization
The primary challenge in purifying this compound stems from its physical properties. As a zwitterion, it possesses both a positive (amino) and a negative (phosphonate) charge, leading to strong intermolecular interactions and high solubility in polar solvents like water, while being largely insoluble in non-polar organic solvents.[1] This makes conventional single-solvent recrystallization difficult.
This protocol employs a carefully optimized anti-solvent crystallization method. The core principle is to dissolve the crude compound in a "good" solvent in which it is highly soluble at an elevated temperature, and then introduce a miscible "anti-solvent" in which the compound is poorly soluble. This controlled change in solvent composition drastically reduces the solubility of the target compound, inducing supersaturation and subsequent crystallization.
Causality Behind Experimental Choices:
-
Solvent System (Water/Ethanol): Water is selected as the primary solvent due to its excellent ability to dissolve the polar this compound, especially when heated. Ethanol serves as the anti-solvent. It is fully miscible with water, but the solubility of this compound in ethanol is significantly lower. This pairing allows for precise control over the saturation point.[1][3]
-
Temperature Control: Dissolution is performed at an elevated temperature to maximize solubility and ensure all the desired compound is in solution. The subsequent slow cooling is critical. Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid, trapping impurities. Slow, controlled cooling promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[4][5]
-
pH Management: The solubility of amino acids and their analogues is lowest at their isoelectric point (pI). While this protocol is robust, for particularly impure samples, adjusting the pH to the compound's pI before initiating crystallization can significantly enhance precipitation and yield.[4]
Pre-Crystallization: Understanding the Impurity Profile
The success of any purification depends on understanding the potential impurities. For this compound, these are typically route-dependent, arising from syntheses like the Kabachnik-Fields or Michaelis-Arbuzov reactions.[4][6]
Common Impurities Include:
-
Unreacted Starting Materials: Such as aldehydes, amines, or phosphites.
-
Reaction Byproducts: Notably α-hydroxyphosphonates from competing side reactions (e.g., the Abramov reaction).[4]
-
Incompletely Hydrolyzed Intermediates: Dialkyl phosphonate esters may persist if the final hydrolysis step is incomplete.[1]
-
Inorganic Salts: Introduced during pH adjustments or work-up procedures.[1]
The chosen water/ethanol system is effective at excluding most of these impurities. The highly polar inorganic salts tend to remain in the aqueous mother liquor, while less polar organic impurities (like esters or starting materials) are often more soluble in the ethanol-rich mixture and are also retained in the solution upon cooling.
Experimental Protocol: Step-by-Step Crystallization
This protocol is designed for purifying crude this compound. All operations should be performed in a fume hood.
Materials & Equipment:
-
Crude this compound
-
Deionized water
-
Ethanol (absolute)
-
Activated charcoal (decolorizing carbon), optional
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Büchner funnel and filter flask assembly
-
Vacuum source
-
Fluted filter paper (for hot filtration)
-
Standard filter paper (for Büchner funnel)
-
Ice bath
-
Drying oven or vacuum desiccator
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot deionized water (e.g., start with 10-15 mL). Heat the mixture gently on a hot plate with continuous stirring.
-
Continue adding hot deionized water portion-wise until the solid is completely dissolved. Avoid adding a large excess of water, as this will reduce the final yield.[1]
-
Scientist's Note (Expertise): Using the minimum amount of hot solvent is crucial for creating a saturated or near-saturated solution. This ensures that a significant portion of the product will crystallize upon cooling or addition of the anti-solvent, maximizing the recovery yield.[1]
-
Step 2: Decolorization (Optional)
-
If the resulting solution is colored, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (approx. 1-2% of the solute weight) to the hot solution.
-
Swirl the flask and gently heat for 5-10 minutes.
-
Scientist's Note (Expertise): Activated charcoal has a high surface area and adsorbs colored, high-molecular-weight impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping. It must be removed via hot filtration before crystallization.[1]
-
Step 3: Hot Gravity Filtration (If charcoal was used or insoluble impurities are present)
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.
-
Pre-warm the funnel and the receiving Erlenmeyer flask by pouring hot solvent (water) through them. This prevents premature crystallization in the funnel.[1][7]
-
Quickly pour the hot solution through the fluted filter paper to remove the charcoal or other insoluble matter.
Step 4: Induction of Crystallization
-
Re-heat the clear filtrate to ensure everything is dissolved.
-
While the solution is hot and stirring, add ethanol dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Add a few drops of hot deionized water to redissolve the precipitate and obtain a clear solution again.[1]
-
Scientist's Note (Trustworthiness): This step is the key to a self-validating setup. By precisely finding the saturation point at a high temperature, you create a solution that is thermodynamically poised to crystallize upon cooling. This controlled approach is far more reproducible than random solvent addition.
-
Step 5: Crystal Growth
-
Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation and precipitation.[1][4]
-
Scientist's Note (Expertise): The slow cooling phase is where the purification happens. The crystal lattice forms gradually, selectively incorporating molecules of this compound and excluding mismatched impurity molecules. The subsequent ice bath step maximizes the yield by further decreasing the compound's solubility.[5]
-
Step 6: Isolation and Drying
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals on the filter with a small amount of cold ethanol to remove any residual soluble impurities from the mother liquor.[1]
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a vacuum oven (e.g., 40-50 °C) or in a vacuum desiccator.
Visualization of the Purification Workflow
The following diagram outlines the complete workflow for the crystallization of this compound.
Caption: Workflow for the purification of this compound.
Data Presentation & Troubleshooting
Table 1: Key Crystallization Parameters
| Parameter | Specification | Rationale |
| Primary Solvent | Deionized Water | High solubility for the polar target compound at elevated temperatures. |
| Anti-Solvent | Absolute Ethanol | Miscible with water but a poor solvent for the target compound, enabling precipitation. |
| Dissolution Temp. | 80 - 100 °C | To ensure complete dissolution in a minimal amount of primary solvent. |
| Cooling Profile | Slow cooling to RT, then ≥1 hr at 0-4 °C | Promotes large, pure crystal formation and maximizes yield. |
| Washing Solvent | Ice-cold Ethanol | Removes adhering mother liquor without significantly dissolving the purified crystals. |
| Expected Purity | >98% (by HPLC/NMR) | Dependent on the purity of the crude material and adherence to the protocol. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" | Cooling is too rapid; solution is too concentrated; presence of impurities depressing the melting point. | Re-heat the mixture to redissolve the oil, add a small amount of the primary solvent (hot water), and allow it to cool more slowly. |
| Low Yield | Too much solvent was used; cooling time was insufficient; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; ensure the ice bath step is at least one hour; pre-heat filtration apparatus thoroughly. |
| No Crystals Form | Solution is not sufficiently saturated; compound is highly soluble even in the cold solvent mixture. | Re-heat the solution and add more anti-solvent (ethanol). If that fails, reduce the total volume by gentle boiling and allow to cool again. Seeding with a previously obtained pure crystal can help. |
| Product is Sticky/Hygroscopic | Residual water or solvent; product is amorphous. | Ensure thorough drying under high vacuum, possibly with gentle heating. If the issue persists, consider converting the acid to a more crystalline salt (e.g., sodium or cyclohexylammonium salt) for purification.[2][4] |
Purity Validation: A Self-Validating System
The protocol's trustworthiness is established by rigorously validating the final product's purity.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is recommended.[1][9]
-
Method: Derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection (FLD) or with FMOC-Cl followed by UV detection provides high sensitivity and specificity.[1][10]
-
Outcome: A single major peak corresponding to the product should be observed, allowing for purity calculation (e.g., >98% area).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural confirmation and identifying phosphorus-containing impurities.
-
¹H and ¹³C NMR: Confirms the organic structure of the molecule.
-
³¹P NMR: This is particularly powerful for identifying phosphorus-containing impurities, such as unhydrolyzed phosphonate esters or other phosphonic acid byproducts, which will have distinct chemical shifts.[1]
-
-
Enantiomeric Purity (if applicable): For chiral this compound, enantiomeric purity can be determined by specialized techniques such as capillary electrophoresis using a chiral selector like α-cyclodextrin.[11]
By performing these analytical tests, the researcher validates the success of the crystallization, confirming that the protocol has effectively removed the targeted impurities and yielded a high-purity final product.
References
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Scale-Up of Phosphonous Acid Synthesis.
- ResearchGate (2025). Thioureidoalkylphosphonates in the synthesis of 1-aminoalkylphosphonic acids.
- Unknown Source.
- BenchChem (2025). Technical Support Center: Purification of Synthetic (2-Aminoethyl)
- PubChem. This compound, (R)-.
- Unknown Source.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (S)-(1-aminoethyl)phosphonic acid.
- PubChem. 1-(Aminoethyl)phosphonic acid.
- Natural Micron Pharm Tech. Aminoethylphosphinic Acid.
- Sigma-Aldrich. (R)-(−)-1-Aminoethylphosphonic acid.
- ResearchGate (2013).
- Google Patents.
- BenchChem (2025).
- Springer (2025). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- University of Fribourg.
- PubMed (2000). Determination of optical purity of phosphonic acid analogues of aromatic amino acids by capillary electrophoresis with alpha-cyclodextrin.
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Troubleshooting & Optimization
troubleshooting low yield in 1-Aminoethylphosphonic acid synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of 1-Aminoethylphosphonic acid. As a Senior Application Scientist, my goal is to move beyond simple procedural lists, offering a deeper understanding of the reaction's nuances to empower you to diagnose and resolve synthetic challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What are the primary synthetic routes to this compound and related α-aminophosphonates?
A1: The most prevalent and efficient methods are multicomponent reactions that form the key C-P bond in a single step. The two cornerstone methodologies are:
-
The Kabachnik-Fields Reaction: This is a three-component condensation of an amine, a carbonyl compound (like acetaldehyde for your target), and a dialkyl phosphite (an ester of phosphorous acid).[1][2] It is highly versatile and can be performed with or without a catalyst.[3]
-
The Moedritzer-Irani Reaction: This is a variation of the Mannich reaction that directly uses phosphorous acid (H₃PO₃) as the phosphorus source, typically with an amine and formaldehyde.[2] A similar approach, reacting an amino acid (like alanine) with phosphorous acid and formaldehyde, is also a viable route for producing aminophosphonic acids.[2][4]
Q2: Why is this compound notoriously difficult to purify, and how does this impact final yield?
A2: The primary challenge stems from its physical properties. This compound is a zwitterionic compound, much like a natural amino acid. This makes it highly polar, leading to high solubility in water but poor solubility in most organic solvents.[5] Consequently, it often isolates as a sticky, hygroscopic solid that is difficult to crystallize.[5] Significant product loss can occur during purification if the chosen solvent system is not optimal or if too much solvent is used, leading to a deceptively low final yield even after a successful reaction.[5]
Q3: What are the most critical parameters to control to ensure a high-yield reaction?
A3: Several parameters must be carefully controlled:
-
Reagent Purity: The presence of water is particularly detrimental, as it can hydrolyze reagents and deactivate many catalysts.[6] Ensure all reagents are pure and solvents are anhydrous.
-
Reaction Temperature: Temperature affects both the reaction rate and the formation of byproducts. Many of these reactions require heating, but excessive temperatures can lead to decomposition.[7][8]
-
Stoichiometry: The molar ratios of the reactants are crucial. An excess of one component may be used to drive the reaction to completion, but can also lead to side reactions.
-
Catalyst Choice: While some reactions proceed without a catalyst, Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) are often used to accelerate the reaction. The choice of catalyst can significantly impact yield and should be optimized for the specific substrates.[1]
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This guide addresses specific problems you may encounter during your synthesis.
Problem 1: The reaction fails to proceed or stalls, with starting materials largely unconsumed.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Reagent Quality / Presence of Water | Check the purity of your amine, aldehyde, and phosphorus source. Perform Karl Fischer titration on solvents and liquid reagents to quantify water content. | Use freshly distilled reagents and anhydrous solvents. The use of molecular sieves (e.g., 4 Å) in the reaction mixture can be beneficial to scavenge trace amounts of water.[6] |
| Insufficient Reaction Temperature | Review literature for the optimal temperature range for your specific reaction. Monitor the internal reaction temperature, not just the heating bath temperature. | Gradually increase the reaction temperature in increments of 10°C, monitoring the progress by TLC or NMR. Some variants of the Michaelis-Arbuzov reaction, a related C-P bond formation method, require temperatures between 120°C and 160°C.[7] |
| Catalyst Inactivity or Incompatibility | The chosen catalyst may be poisoned by impurities or may not be active enough for your specific substrates. | Screen a variety of catalysts, including different Lewis acids and Brønsted acids.[1] Ensure the catalyst is added under inert conditions if it is sensitive to air or moisture. |
| Low Substrate Reactivity | Sterically hindered amines or less reactive phosphorus sources (e.g., diphenyl phosphite vs. diethyl phosphite) can slow the reaction rate significantly. | Consider switching to a more reactive phosphorus source. If steric hindrance is an issue, a higher reaction temperature or a more active catalyst system may be required. |
Problem 2: The reaction mixture is complex, showing multiple spots on TLC, and the desired product is a minor component.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Side Products | Use ³¹P NMR to analyze the crude reaction mixture. This can help identify different phosphorus-containing species. Common side reactions include oxidation of the phosphorus source or N-methylation of the amine when formaldehyde is used.[9] | Adjust the stoichiometry of the reactants. For instance, in reactions involving formaldehyde, using a precise molar ratio can minimize N-methylation.[9] Running the reaction at a lower temperature may also improve selectivity and reduce byproduct formation.[6] |
| Decomposition of Product or Reagents | Analyze the stability of your starting materials and product under the reaction conditions (e.g., heat a sample of the product in the reaction solvent and monitor for degradation). | Reduce the reaction temperature or reaction time. Once the reaction has reached maximum conversion (monitored by TLC/LC-MS), work it up promptly to avoid product degradation. |
| Incorrect Reaction Pathway | The Kabachnik-Fields reaction can proceed via an imine pathway or an α-hydroxyphosphonate pathway. The dominant pathway depends on the reactants, and one may be less favorable.[1] | Altering the order of addition of reagents can sometimes favor the desired pathway. For example, pre-forming the imine before adding the phosphite source can be a successful strategy.[1] |
Problem 3: The reaction appears successful, but the isolated yield after purification is very low.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product Loss During Work-up | The zwitterionic nature of the product can lead to its loss in aqueous washes if the pH is not carefully controlled. | During aqueous extraction, adjust the pH of the aqueous layer. The product's solubility will vary significantly with pH. Experiment with different pH values to find the point of minimum solubility for precipitation or to ensure it remains in the desired phase during extraction. |
| Inefficient Crystallization | The product is highly soluble in polar solvents like water and methanol, making crystallization difficult. Using too much solvent will result in significant loss to the mother liquor.[5] | Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution very slowly to encourage crystal growth, followed by chilling in an ice bath to maximize precipitation.[5] If the product still fails to crystallize, consider converting it to a salt (e.g., a sodium or triethylammonium salt) to improve its crystallinity.[10] |
| Suboptimal Purification Method | Simple recrystallization may not be sufficient to remove all impurities, especially those with similar polarity. | For highly impure samples, ion-exchange chromatography is a very effective purification method for polar, charged molecules like aminophosphonic acids.[5][10] |
Visual Troubleshooting Workflow
This decision tree can guide you through the troubleshooting process when faced with a low-yield synthesis.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Aminoethylphosphonic Acid
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Aminoethylphosphonic acid. As a key analogue of the amino acid alanine, its efficient synthesis and high purity are critical for downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions to address common side reactions and purification challenges encountered during its synthesis, primarily via the Kabachnik-Fields reaction and related methodologies.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Pitfalls
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Symptoms: After workup and isolation, the obtained mass of the final product is significantly lower than theoretically expected.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| 1. Competing Side Reactions | The Kabachnik-Fields reaction is a three-component reaction involving acetaldehyde, ammonia, and a dialkyl phosphite (e.g., diethyl phosphite). Several side reactions can consume the starting materials, thus reducing the yield of the desired product. | See detailed discussion on specific side reactions below (Issue 2). |
| 2. Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing. | Monitor the reaction progress using an appropriate analytical technique such as ³¹P NMR or TLC (after derivatization). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| 3. Product Loss During Workup | This compound is a zwitterionic and highly polar molecule, making it very soluble in aqueous media. Significant product loss can occur during aqueous workup and extraction phases. | Minimize the volume of aqueous solutions used during workup. Perform multiple extractions with small volumes of organic solvent (if applicable to a protected intermediate). Consider using ion-exchange chromatography for purification to avoid aqueous-organic phase separations where the product might be lost in the aqueous layer. |
| 4. Inefficient Hydrolysis of the Phosphonate Ester | The final step in many syntheses is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. Incomplete hydrolysis will result in a lower yield of the final product. | The hydrolysis is typically carried out under acidic conditions (e.g., refluxing with concentrated HCl). Ensure that the hydrolysis is complete by monitoring the disappearance of the ester signals in ¹H or ³¹P NMR of a small aliquot of the reaction mixture. If incomplete, extend the reflux time or use a stronger acid. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms: Analytical data (e.g., NMR, LC-MS) of the crude product shows multiple unexpected signals, indicating the presence of byproducts.
Common Impurities and Their Origins:
A. α-Hydroxyethylphosphonic Acid Diethyl Ester
-
Formation Mechanism: This is a common byproduct of the Kabachnik-Fields reaction, arising from the competing Abramov reaction where the diethyl phosphite adds directly to the carbonyl group of acetaldehyde.[1] This reaction is often in equilibrium with the starting materials.
-
Identification:
-
¹H NMR: Look for a characteristic quartet-doublet for the CH-P proton, coupled to both the methyl protons and the phosphorus atom. The chemical shift will be different from the desired α-amino product.
-
³¹P NMR: A distinct peak for the α-hydroxyphosphonate will be present, typically at a different chemical shift from the α-aminophosphonate.
-
-
Mitigation Strategies:
-
Reaction Conditions: Favoring the imine formation pathway can reduce the formation of the α-hydroxyphosphonate. This can be achieved by pre-forming the imine from acetaldehyde and ammonia before the addition of the diethyl phosphite (a Pudovik reaction).[2]
-
Catalyst: The use of certain Lewis acids can preferentially activate the imine for nucleophilic attack by the phosphite.[3]
-
B. Aldol Condensation Products of Acetaldehyde
-
Formation Mechanism: Under the basic conditions that can be generated by ammonia, acetaldehyde can undergo self-condensation to form 3-hydroxybutanal (acetaldol) and subsequently crotonaldehyde after dehydration.[3][4] These can then potentially react further.
-
Identification:
-
¹H NMR: Aldehydic and vinylic protons of crotonaldehyde will be visible in the spectrum. The presence of multiple methyl signals in the aliphatic region could also indicate aldol-related byproducts.
-
LC-MS: Look for masses corresponding to the aldol adduct (m/z 89 for 3-hydroxybutanal) and its dehydration product (m/z 71 for crotonaldehyde).
-
-
Mitigation Strategies:
-
Temperature Control: Aldol condensation is often favored by higher temperatures. Maintaining a low reaction temperature can help to minimize this side reaction.
-
Slow Addition: Adding the acetaldehyde slowly to the mixture of ammonia and diethyl phosphite can keep its concentration low, thus disfavoring self-condensation.
-
C. Acetaldehyde Ammonia Trimer
-
Formation Mechanism: Acetaldehyde can react with ammonia to form a cyclic trimer, 2,4,6-trimethyl-1,3,5-triazinane.[5] This reaction consumes both starting materials.
-
Identification:
-
¹H NMR: A characteristic singlet for the three equivalent methyl groups and a singlet for the three equivalent methine protons of the triazinane ring.
-
MS: A molecular ion peak corresponding to the trimer (C₆H₁₅N₃, m/z 129.21).
-
-
Mitigation Strategies:
-
pH Control: The formation of the trimer is pH-dependent.[6] Maintaining a slightly acidic pH (if the reaction conditions allow) can disfavor trimer formation. However, this must be balanced with the requirements of the main reaction.
-
Stoichiometry: Careful control of the stoichiometry of acetaldehyde and ammonia can help to minimize the formation of this byproduct.
-
Visualizing the Reaction Pathways:
Caption: Main and side reaction pathways in the synthesis of this compound.
Issue 3: Difficulty in Product Crystallization
Symptoms: The final product, this compound, is obtained as a sticky oil or a hygroscopic solid that is difficult to crystallize.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| 1. Zwitterionic Nature | This compound is a zwitterion, which leads to strong intermolecular interactions and high polarity. This can make it difficult to form a well-ordered crystal lattice. | Solvent Selection: Recrystallization from a polar solvent system like water/ethanol or water/isopropanol is often effective. Dissolve the crude product in a minimum amount of hot water and then slowly add the alcohol until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. |
| 2. Presence of Impurities | Even small amounts of impurities can inhibit crystallization by disrupting the crystal lattice formation. | Purification Prior to Crystallization: If the crude product is highly impure, consider a preliminary purification step. Ion-exchange chromatography is particularly effective for separating the zwitterionic product from non-ionic or differently charged impurities. |
| 3. Residual Water | The product is hygroscopic and can retain water, which can prevent crystallization. | Azeotropic Distillation: Co-evaporate the product with a solvent that forms an azeotrope with water, such as toluene, under reduced pressure to remove residual moisture before attempting crystallization. |
| 4. Rapid Cooling | Cooling the crystallization solution too quickly can lead to the formation of an oil or an amorphous solid instead of crystals. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To further slow down the cooling process, the flask can be placed in an insulated container. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal formation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the Kabachnik-Fields reaction, a one-pot, three-component condensation of acetaldehyde, ammonia, and a dialkyl phosphite (typically diethyl phosphite), followed by acid hydrolysis of the resulting phosphonate ester.[7]
Q2: How can I monitor the progress of the reaction?
A2: ³¹P NMR spectroscopy is an excellent technique for monitoring the reaction as the chemical shifts of the starting dialkyl phosphite, the intermediate α-hydroxyphosphonate, and the final α-aminophosphonate ester are distinct.[8] For the final hydrolysis step, ¹H NMR can be used to track the disappearance of the ethyl ester signals.
Q3: What are the key safety precautions to take during this synthesis?
A3: Acetaldehyde is a volatile and flammable liquid with a low boiling point. It should be handled in a well-ventilated fume hood. Ammonia is a corrosive gas and should also be handled with care. The reaction can be exothermic, so it is important to control the rate of addition of reagents and to have adequate cooling available.
Q4: Can I use other phosphite sources besides diethyl phosphite?
A4: Yes, other dialkyl phosphites like dimethyl phosphite can be used. The choice of the phosphite ester can influence the reaction rate and the ease of the final hydrolysis step.
Q5: What is the expected ¹H NMR spectrum for this compound?
A5: The ¹H NMR spectrum of this compound in D₂O would typically show a doublet of quartets for the α-proton (CH) due to coupling with the methyl protons and the phosphorus atom, and a doublet for the methyl group (CH₃) due to coupling with the α-proton. The exact chemical shifts and coupling constants will depend on the solvent and the pH.
Section 3: Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-Aminoethylphosphonate via Kabachnik-Fields Reaction
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place diethyl phosphite (1.0 eq) and a solution of ammonia in ethanol (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetaldehyde (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by ³¹P NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl 1-aminoethylphosphonate.
Protocol 2: Hydrolysis to this compound
-
To the purified diethyl 1-aminoethylphosphonate, add an excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the completion of the hydrolysis by ¹H NMR (disappearance of the ethyl signals).
-
After completion, cool the reaction mixture and remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization from a water/ethanol mixture.
Section 4: Visualization of Key Processes
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- Fields, E. K. (1952). The synthesis of esters of substituted amino phosphonic acids. Journal of the American Chemical Society, 74(6), 1528–1531.
- Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Synthesis, 1979(02), 81–96.
- Kabachnik, M. I., & Medved, T. Y. (1952). A new method for the synthesis of α-amino phosphonic acids. Doklady Akademii Nauk SSSR, 83, 689-692.
- Nielsen, A. T., & Houlihan, W. J. (2011).
- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: mechanism and synthetic potential. Russian Chemical Reviews, 67(10), 857.
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.
- Ordonez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids. Tetrahedron: Asymmetry, 18(1), 3-99.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
- Abramov, V. S. (1957). Reaction of trialkyl phosphites with α-halogenated ethers and with α, β-dihalogenated ethers. Zhurnal Obshchei Khimii, 27, 441-444.
- Nielsen, A. T., Atkins, R. L., Moore, D. W., Scott, R., Mallory, D., & LaBerge, J. M. (1973). Structure and Chemistry of the Aldehyde Ammonias. 1-Amino-1-alkanols, 2,4,6-Trialkyl-1,3,5-hexahydrotriazines, and N,N-Dialkylidene-1,1-diaminoalkanes. The Journal of Organic Chemistry, 38(19), 3288–3295.
- PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid.
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: rationale, chemistry, and structure-activity relationships. Antimicrobial agents and chemotherapy, 15(5), 677–683.
- pH Effects in the acetaldehyde-ammonia reaction. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What happens when acetaldehyde reacts with ammonia? Give the product form.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Acetaldehyde ammonia trimer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 1-Aminoethylphosphonic Acid
Welcome to the technical support guide for 1-Aminoethylphosphonic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the highest possible purity in your preparations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What inherent properties of this compound make it so challenging to purify?
A1: The primary purification challenges stem directly from its molecular structure. This compound is a zwitterionic compound, meaning it possesses both a positive (amino group) and a negative (phosphonic acid group) charge on the same molecule. This dual nature leads to several physical properties that complicate purification:
-
High Polarity: Its zwitterionic character makes it extremely polar, resulting in high solubility in water but very low solubility in most common organic solvents.[1] This limits the options for traditional recrystallization.
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, often resulting in a sticky or oily solid that is difficult to handle and weigh accurately.[1][2]
-
Poor Crystallinity: It can be difficult to induce crystallization, and the resulting solid may be amorphous or poorly crystalline, which is less effective at excluding impurities.[1][2]
Q2: What are the typical impurities found in crude this compound after synthesis?
A2: Impurities are largely dependent on the synthetic route employed. For common methods like those based on the Michaelis-Arbuzov or Kabachnik-Fields reactions, you can expect to encounter several classes of impurities:[1][3]
-
Unreacted Starting Materials: Residual reactants from the initial synthesis steps.
-
Incompletely Hydrolyzed Intermediates: If the synthesis involves ester intermediates (e.g., diethyl (1-aminoethyl)phosphonate), incomplete hydrolysis of these esters is a very common source of impurity.[1]
-
Reaction Byproducts: Side-products generated during the synthesis.
-
Inorganic Salts: These are often introduced during pH adjustments or work-up procedures and can become trapped in the final product.[1]
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A3: Assessing the purity is as challenging as the purification itself, primarily because the molecule lacks a strong UV chromophore, making standard HPLC-UV detection inefficient.[1][4] The most reliable methods are:
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a highly sensitive and specific method. The amino group is reacted with a fluorescent tag, such as o-phthalaldehyde (OPA), allowing for highly sensitive fluorescence detection (FLD).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are indispensable. ³¹P NMR is excellent for identifying and quantifying phosphorus-containing impurities, providing a clear picture of the sample's composition.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This HPLC technique is well-suited for highly polar compounds and can be a powerful alternative to derivatization, especially when coupled with mass spectrometry (MS).[4]
Part 2: Troubleshooting Guide for Purification
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Product is a sticky, oily, or hygroscopic solid. | 1. Residual Water/Solvent: The high polarity of the compound strongly binds water or other polar solvents. 2. Amorphous Nature: The compound has not formed a stable crystal lattice. | 1. Azeotropic Distillation: Co-evaporate the sample with a non-polar solvent like toluene. The toluene forms an azeotrope with water, effectively removing it under reduced pressure.[1] 2. Salt Formation: Convert the phosphonic acid to a well-defined salt (e.g., sodium, triethylammonium, or dicyclohexylammonium salt).[1][2] Salts often exhibit better crystallinity and are less hygroscopic than the free acid, making them easier to handle and purify. |
| Low yield after recrystallization. | 1. Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even when cold. 2. High Solubility in Cold Solvent: The chosen solvent system is not optimal, and the product remains significantly soluble at low temperatures. 3. Premature Crystallization: Crystals formed on the filter paper during a hot filtration step. | 1. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[1][5] 2. Optimize Solvent System: If using a water/alcohol mix, carefully adjust the ratio. Cool the solution slowly to room temperature first, then transfer to an ice bath or freezer to minimize the solubility of the product.[1][2] 3. Pre-heat Equipment: When performing a hot filtration (e.g., to remove charcoal), pre-warm the funnel and receiving flask with hot solvent to prevent the product from crashing out on the cold glass.[1] |
| Product remains colored after recrystallization. | 1. Colored Impurities: The impurities have similar solubility profiles to the desired product and co-crystallize with it. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before crystallization. The charcoal's high surface area adsorbs many colored organic impurities.[1][6] Caution: Use sparingly, as it can also adsorb some of your product, slightly reducing the yield. 2. Ion-Exchange Chromatography: This is a more powerful technique for removing charged impurities, including colored ones. It separates molecules based on their net charge.[1] |
| Product "oils out" instead of crystallizing. | 1. High Supersaturation: The solution is too concentrated, or the cooling is too rapid. 2. Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture below the temperature of the solution. | 1. Adjust Conditions: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly and without disturbance.[1][6] 2. Induce Crystallization: If slow cooling fails, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of pure product to provide a nucleation site.[6] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Recrystallization from a Water/Ethanol Solvent System
This is the most common first-pass purification method. The principle relies on the high solubility of this compound in hot water and its lower solubility in a cold water/ethanol mixture.
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling deionized water. Stir continuously on a hot plate until all solid material is dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (e.g., 1-2% by weight of your crude product) of activated charcoal. Swirl and gently heat the mixture for 5-10 minutes.[1]
-
Hot Filtration (if charcoal was used): Pre-warm a funnel with fluted filter paper by pouring hot water through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, add ethanol dropwise while swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot water to re-dissolve the precipitate, resulting in a clear, saturated solution.[1]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.[1][5]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.[1]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of water and ethanol.
Protocol 2: Purification by Ion-Exchange Chromatography
This technique is highly effective for removing inorganic salts and other charged impurities, especially for highly impure samples.[1]
Methodology:
-
Resin Selection and Preparation: Choose a suitable strong cation exchange resin (e.g., Dowex 50W). Prepare the resin by washing it according to the manufacturer's instructions, typically involving cycles of NaOH and HCl washes, followed by a final wash with deionized water until the eluent is neutral. Pack the resin into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of deionized water and adjust the pH to ensure the amino group is protonated (pH < 2). Apply this solution to the top of the prepared column.
-
Washing: Wash the column with several column volumes of deionized water to elute neutral and anionic impurities.
-
Elution: Elute the bound this compound from the resin using a suitable buffer, such as a gradient of aqueous ammonia or ammonium bicarbonate. The basic solution deprotonates the amino group, releasing it from the resin.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or ³¹P NMR) to identify those containing the pure product.
-
Isolation: Pool the pure fractions. If a volatile buffer like ammonium bicarbonate was used, the salt can be removed by lyophilization (freeze-drying) to yield the pure, solid product.[1]
Part 4: Visualization of Workflows
The following diagrams illustrate the logical flow of the purification and troubleshooting processes.
Caption: General purification workflow via recrystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- Aminoethylphosphinic Acid.
- Biosynthesis of Phosphonic and Phosphinic Acid N
- Recrystallization. University of California, Los Angeles - Chemistry. [Link]
- The Synthesis of α-Aminophosphonates via Enantioselective Organoc
- Recrystallization. University of Colorado Boulder - Organic Chemistry. [Link]
- Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
- The Synthesis of Amino-substituted Phosphonic Acids. I.
- Analytical methods to determine phosphonic and amino acid group-containing pesticides. SpringerLink. [Link]
- 1-(Aminoethyl)phosphonic acid. PubChem. [Link]
- Aminomethylenephosphonic Acids Syntheses and Applic
- Determination of optical purity of phosphonic acid analogues of arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. rubingroup.org [rubingroup.org]
Technical Support Center: Stability of 1-Aminoethylphosphonic Acid in Aqueous Solution
Welcome to the technical support guide for 1-Aminoethylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. This guide will address common questions and challenges related to the stability of this compound in aqueous solutions, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is generally a stable compound in solid form.[1][2][3] In aqueous solutions, its stability is primarily influenced by factors such as pH, temperature, and the presence of other reactive species.[4][5] While the P-C bond is hydrolytically stable, the overall molecule can undergo degradation under certain conditions. Understanding these factors is crucial for maintaining the integrity of your stock solutions and experimental results.
Q2: What are the primary factors that can affect the stability of this compound in our experiments?
Several factors can impact the stability of this compound in aqueous solutions. The most significant are:
-
pH: The pH of the solution is a critical determinant of stability.[4] Highly acidic or alkaline conditions can promote hydrolysis or other degradation reactions. For many phosphonates, extreme pH levels can accelerate the rate of degradation.[5][6]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[7] It is advisable to store stock solutions at recommended temperatures (e.g., 2-8°C) to minimize thermal decomposition.
-
Presence of Metal Ions: Phosphonates are known to be strong chelating agents for metal ions.[8][9] The formation of metal complexes could potentially alter the stability and solubility of this compound.
-
Microbial Contamination: In non-sterile aqueous solutions, microorganisms can metabolize phosphonates, using them as a source of phosphorus.[10][11][12][13][14] This is a well-documented degradation pathway for the related compound 2-aminoethylphosphonate (AEP) and could be a concern for this compound in long-term experiments under non-sterile conditions.
Q3: What are the potential degradation pathways for this compound in an aqueous environment?
The primary chemical degradation pathways for this compound in an aqueous solution are likely to be hydrolysis and deamination.
-
Hydrolysis: While the P-C bond in phosphonates is generally resistant to hydrolysis, the ester or amide linkages in derivatives of this compound would be susceptible. The hydrolysis of phosphonate esters is a common reaction, often catalyzed by acid or base.[6][15]
-
Deamination: The amino group of this compound can undergo deamination, particularly in the presence of nitrous acid, to form a hydroxy derivative.[16] This reaction involves the conversion of the amino group to a diazonium group, which is then displaced by a hydroxyl group.
In addition to chemical degradation, microbial degradation can occur in non-sterile solutions, where bacteria may cleave the C-P bond to utilize the phosphorus.[10][11][12][13][14]
Caption: Potential degradation pathways for this compound.
Q4: We are observing unexpected precipitation in our this compound stock solution. What could be the cause?
Precipitation of this compound from an aqueous solution can be due to several factors:
-
pH-Dependent Solubility: The solubility of aminophosphonic acids is highly dependent on pH.[4] As the pH of the solution approaches the isoelectric point of the molecule, its solubility can decrease significantly, leading to precipitation.
-
Salt Formation: The presence of certain metal ions in your water or buffer can lead to the formation of insoluble metal-phosphonate salts. Phosphonates are known to form stable complexes with a variety of metal ions.[8][9]
-
Concentration: If the concentration of your stock solution exceeds the solubility limit of this compound under the given conditions (pH, temperature), precipitation will occur.
Troubleshooting Steps:
-
Check the pH of your solution and adjust it to a range where the compound is more soluble.
-
Use high-purity water (e.g., Milli-Q or equivalent) to prepare your solutions to minimize metal ion contamination.
-
Consider preparing a more dilute stock solution if solubility issues persist.
Q5: How can we prepare a stable aqueous stock solution of this compound?
To prepare a stable aqueous stock solution, follow these steps:
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution: Add a portion of high-purity water to the solid and vortex or sonicate to aid dissolution.
-
pH Adjustment: Slowly add a dilute acid (e.g., HCl) or base (e.g., NaOH) to adjust the pH to a range where the compound is fully soluble and stable. A pH range of 4-7 is often a good starting point for many pesticides and similar compounds.[5]
-
Final Volume: Once the solid is fully dissolved, add water to reach the final desired volume.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulates and potential microbial contamination.
-
Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light.
Q6: How can we design a study to evaluate the stability of this compound under our specific experimental conditions?
A forced degradation study is a systematic way to assess the stability of a compound under various stress conditions. This will help you identify potential degradation products and develop appropriate handling and storage procedures.
Forced Degradation Study Protocol:
-
Prepare a stock solution of this compound of a known concentration in your experimental buffer or solvent.
-
Aliquot the solution into separate, clearly labeled containers for each stress condition.
-
Expose the aliquots to the following stress conditions:
-
Acidic Hydrolysis: Add HCl to adjust the pH to 1-2.
-
Basic Hydrolysis: Add NaOH to adjust the pH to 12-13.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose to UV light.
-
-
Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using a suitable analytical method (see Q7) to quantify the remaining this compound and detect any degradation products.
Q7: What analytical methods are recommended for quantifying this compound and its potential degradants?
Due to its high polarity, low volatility, and lack of a strong chromophore, the analysis of this compound can be challenging.[17] The following methods are commonly employed for similar compounds and can be adapted:
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: This is a common approach. Since this compound does not have a UV-absorbing or fluorescent group, a derivatization step is necessary before detection.[17][18] Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity and can often be used without derivatization.[18] It is particularly useful for identifying and quantifying unknown degradation products.
Quantitative Data Summary for Analytical Methods
| Analytical Method | Technique | Derivatization Agent | Typical Limit of Detection (LOD) | Matrix | Reference |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | FMOC-Cl | 0.02 ng/mL | Soybean | [19] |
| LC-MS | Liquid Chromatography-Mass Spectrometry | None required | Varies by instrument and matrix | General | [18] |
| Capillary Electrophoresis (CE) | Capillary Electrophoresis | Varies | Varies | General | [18][20] |
References
- Cecchini, G., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry.
- Cecchini, G., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. National Institutes of Health.
- Cecchini, G., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry.
- Murphy, A. R. J., et al. (2022). Transporter characterisation reveals aminoethylphosphonate mineralisation as a key step in the marine phosphorus redox cycle. The ISME Journal.
- Sardellitti, F., et al. (2022). The Microbial Degradation of Natural and Anthropogenic Phosphonates. International Journal of Molecular Sciences.
- Olszewska-Słonina, D. M., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules.
- Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A.
- Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A.
- PubChem. 1-(Aminoethyl)phosphonic acid.
- Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry.
- Popov, K., et al. (2001). CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. Pure and Applied Chemistry.
- PubChem. (S)-(1-aminoethyl)phosphonic acid.
- Popov, K., et al. (2001). Critical Evaluation of Stability Constants of Phosphonic Acids. International Union of Pure and Applied Chemistry.
- Keglevich, G., & Rieth, M. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules.
- Analytical Methods. (2013). Royal Society of Chemistry.
- Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.
- Deer, H. M., & Beard, R. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University.
- Al-Sabagh, A. M., et al. (2021). Thermal stability of amine methyl phosphonate scale inhibitors. Journal of Thermal Analysis and Calorimetry.
- PubChem. This compound, (R)-.
- Wiley-VCH. (2021). 1 Quantification.
- Keglevich, G., & Rieth, M. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate.
- Natural Micron Pharm Tech. Aminoethylphosphinic Acid.
- Hoffmann, A., et al. (2012). Investigation of thermal decomposition of phosphonic acids. ResearchGate.
Sources
- 1. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alanplewis.com [alanplewis.com]
- 10. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transporter characterisation reveals aminoethylphosphonate mineralisation as a key step in the marine phosphorus redox cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 20. Analytical methods to determine phosphonic and amino acid group-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phosphonic Acid Purification
Welcome to the Technical Support Center for phosphonic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these highly polar and often hygroscopic compounds. Drawing from established protocols and field experience, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of phosphonic acid purification.
Introduction: The Core Challenges
The purification of phosphonic acids presents a unique set of challenges primarily rooted in their inherent physicochemical properties. Their high polarity makes them very soluble in aqueous media but often insoluble in common organic solvents, complicating purification by standard chromatographic techniques.[1][2][3] Furthermore, many phosphonic acids are hygroscopic and tend to form oils or sticky solids that are difficult to handle and crystallize.[2][4] This guide offers systematic approaches to overcome these obstacles.
A common and highly effective strategy is to purify the phosphonate ester precursor before its hydrolysis to the final phosphonic acid.[1][5] Dialkyl phosphonates are significantly less polar and can be readily purified by standard silica gel chromatography.[1][5] Subsequent clean hydrolysis then yields the desired phosphonic acid, often in a high state of purity that may only require removal of volatile reagents.[1]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of phosphonic acids in a practical question-and-answer format.
Q1: My final product is a sticky oil or a non-crystalline goo. How can I solidify it?
This is one of the most frequent challenges, often stemming from the compound's hygroscopic nature, the presence of residual solvents, or impurities preventing crystallization.[2]
Potential Causes & Solutions:
-
Hygroscopicity: Phosphonic acids readily absorb atmospheric moisture.[2]
-
Action: Dry the compound rigorously under high vacuum, potentially with gentle heating. For stubborn cases, store the material in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[2] Lyophilization (freeze-drying) from a tert-butanol (tBuOH) solution can sometimes yield a more manageable fluffy powder instead of the sticky residue often obtained from aqueous solutions.[4]
-
-
Residual Solvent: Trapped solvent molecules can disrupt crystal lattice formation.
-
Amorphous Nature/Impurities: The inherent structure of the molecule or the presence of impurities may inhibit crystallization.
-
Action A: Salt Formation. Converting the phosphonic acid to a salt can significantly enhance its crystallinity.[2] Cyclohexylamine and dicyclohexylamine are classic reagents for forming crystalline salts with phosphonic acids.[4] Sodium salts, formed by careful addition of sodium hydroxide, can also be effective.[2][4]
-
Action B: Trituration. Attempt to induce crystallization by triturating the oil with a solvent in which the phosphonic acid is insoluble but the impurities are soluble. Hexane or diethyl ether are common choices.[6]
-
Q2: I am struggling to find a suitable solvent system for crystallization.
Finding the right solvent or solvent combination is critical and often requires empirical screening.
Methodology & Recommended Systems:
-
Anti-Solvent Crystallization: Dissolve the crude phosphonic acid in a minimum amount of a hot polar solvent in which it is highly soluble (e.g., water, ethanol, methanol). While the solution is hot, slowly add a less polar "anti-solvent" (e.g., isopropanol, acetone, acetonitrile, or diethyl ether) until the solution becomes slightly cloudy, indicating the onset of precipitation.[2][4] Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
pH Adjustment: The solubility of amphiphilic phosphonic acids is highly dependent on pH. In alkaline media, they are often water-soluble, allowing for extraction of non-polar impurities with organic solvents like hexane or dichloromethane. After acidification, the phosphonic acid may become less water-soluble and either precipitate or become extractable into an organic phase from which it can be crystallized.[4]
| Solvent System | Notes |
| Acetone / Water | A good starting point for many phosphonic acids. Dissolve in a minimal amount of water and add acetone as the anti-solvent.[4] |
| Acetonitrile / Water | Similar to acetone/water, can be very effective.[4] |
| Ethanol / Water | For some compounds, dissolving in a small amount of water and adding to cold ethanol can induce rapid crystallization.[4] |
| Methanol | Can be used to precipitate phosphonic acids from concentrated aqueous solutions.[4] |
| n-Hexane or Diethyl Ether | Effective for phosphonic acids with long alkyl chains (fatty phosphonates), which may be soluble in these solvents when heated.[4] |
Q3: My phosphonic acid streaks badly on a silica gel column and the fractions are not pure.
This is expected behavior due to the high polarity of the phosphonic acid functional group.
Causality & Alternative Strategies:
-
Why Silica Gel Fails: The polar phosphonic acid moiety interacts very strongly with the acidic silica gel surface, leading to poor elution, significant tailing, and often irreversible adsorption.[1] While very polar eluents (e.g., a mixture of chloroform, methanol, and water) can be used, separation is often inefficient.[1]
-
Alternative 1: Purify the Precursor (Recommended). The most reliable strategy is to purify the dialkyl or dibenzyl phosphonate ester intermediate. These esters are far less polar and behave well during standard silica gel chromatography. After purification of the ester, it can be cleanly hydrolyzed to the phosphonic acid using methods like refluxing in concentrated HCl or treatment with bromotrimethylsilane (TMSBr) followed by methanolysis.[1][5]
-
Alternative 2: Advanced Chromatography. If purification of the final acid is unavoidable, more advanced techniques are required:
-
Ion-Exchange Chromatography: Strong anion-exchange resins can be effective, often eluting with an aqueous formic acid gradient.[4]
-
Reversed-Phase HPLC (RP-HPLC): Preparative RP-HPLC using a C18 column is a powerful tool for purifying highly polar compounds, although it can be costly and time-consuming for large quantities.[1][5]
-
Q4: How can I remove inorganic phosphate or phosphorous acid from my phosphonic acid product?
The presence of inorganic phosphorus-containing acids is a common issue arising from starting materials or side reactions.
Solutions:
-
Selective Precipitation/Crystallization: Carefully adjusting the pH of an aqueous solution can often induce the selective precipitation of either the desired phosphonic acid or the inorganic impurity. This requires knowledge of the respective pKa values. For instance, acidifying a solution can reduce the water solubility of many phosphonic acids, causing them to precipitate.[5]
-
Ion-Exchange Chromatography: This is a highly effective method for separating acids with different pKa values and charge states. Anion-exchange columns can resolve phosphonic acid from phosphoric and phosphorous acids.[7][8]
-
Derivatization: While more common for analytical purposes, it's theoretically possible to selectively derivatize one species to alter its solubility or chromatographic properties, facilitating separation.
Q5: My product is contaminated with metal ions. How can I remove them?
Phosphonic acids are excellent metal chelators, which means they can readily bind to metal ions from reagents, solvents, or reaction vessels.[9][10] This can be a significant purification challenge.
Solutions:
-
pH-Based Extraction: Exploit the pH-dependent solubility of the phosphonic acid. At a pH where the phosphonic acid is deprotonated and water-soluble, wash the aqueous solution with an organic solvent containing a different chelating agent (like EDTA) to sequester the metal ions.
-
Precipitation: Adjust the pH or solvent composition to precipitate the phosphonic acid while leaving the metal ions in the solution.
-
Ion-Exchange Resins: Use a cation-exchange resin to capture the positively charged metal ions from a solution of the phosphonic acid.
Frequently Asked Questions (FAQs)
What is the single most effective strategy to obtain pure phosphonic acids? Purifying the phosphonate ester precursor by standard silica gel chromatography before hydrolyzing it to the final acid is often the most straightforward and successful approach.[1][5] This avoids the significant challenges associated with the direct purification of the highly polar final product.
My phosphonic acid is an oil, and I've decided to make a salt. Which counterion is best? Cyclohexylamine and dicyclohexylamine are widely reported to form stable, crystalline, and easily handled ammonium salts with phosphonic acids.[4] They are an excellent first choice for inducing crystallization.
What is the best way to confirm the purity of my final phosphonic acid product? Due to their high polarity and lack of a strong UV chromophore, purity assessment can be challenging.[3][8]
-
NMR Spectroscopy: ³¹P NMR is an invaluable tool for identifying phosphorus-containing impurities.
-
HPLC: Anion-exchange chromatography or RP-HPLC with an ion-pairing agent is often required. Detection can be achieved with a refractive index detector (RID), conductivity detector, or mass spectrometry (LC-MS).[8]
-
Potentiometric Titration: Titrating the acid with a standardized base like NaOH can determine purity by identifying the equivalence points corresponding to the acidic protons.
Key Experimental Protocols
Protocol 1: Purification via Dicyclohexylammonium (DCHA) Salt Formation
This protocol is a general method for converting an oily or amorphous phosphonic acid into a crystalline salt.
-
Dissolution: Dissolve the crude phosphonic acid in a suitable organic solvent (e.g., ethanol, methanol, or acetone).
-
Salt Formation: Slowly add a solution of dicyclohexylamine (1.0 to 1.1 equivalents) in the same solvent to the stirred phosphonic acid solution.
-
Crystallization: The dicyclohexylammonium salt will often precipitate immediately or upon cooling. If precipitation is slow, it can be induced by adding an anti-solvent (like diethyl ether) or by storing the solution at a low temperature (e.g., 4 °C or -18 °C).[4]
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the collected solid with cold solvent or the anti-solvent (e.g., diethyl ether) to remove soluble impurities.
-
Drying: Dry the salt under high vacuum to remove all traces of solvent.
-
(Optional) Liberation of Free Acid: To recover the pure phosphonic acid, the DCHA salt can be treated with a strong acid (like HCl) or passed through a cation-exchange resin.
Protocol 2: Purification of a Dialkyl Phosphonate Ester by Column Chromatography
This protocol outlines the purification of the less polar precursor to the final phosphonic acid.
-
Sample Preparation: After the reaction work-up, concentrate the crude reaction mixture to obtain the crude dialkyl phosphonate. Dissolve a small amount in the chosen eluent for TLC analysis.
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The goal is to achieve good separation between the desired product spot and any impurities.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dialkyl phosphonate ester.
-
Hydrolysis: Proceed with the hydrolysis of the purified ester to the phosphonic acid using an appropriate method (e.g., refluxing in 12 M HCl).[1]
Visualized Workflows
Caption: Decision workflow for purifying a crude phosphonic acid.
Caption: Comparison of purification strategies.
References
- Effect of phosphonic and carboxylic acids on crystallization of sparingly soluble salts. (n.d.). Google Books.
- Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013, April 19). ResearchGate.
- Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2318–2350.
- Technical Support Center: Scale-Up of Phosphonous Acid Synthesis. (n.d.). Benchchem.
- Phosphonic Acid Chelating Agents - Innovative Solutions for Metal Ion Removal. (2024, September 10). A&A Pharmachem.
- Unpacking phosphonic acid. (n.d.). Primoris.
- PHOSPHINIC ACID SYNTHESIS. (n.d.). Kent Academic Repository.
- METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. (n.d.). Web of Journals.
- Phosphonic acid: preparation and applications. (2017, October 20). Beilstein Journals.
- Technical Support Center: Troubleshooting Low Yields in Phosphonate Synthesis. (n.d.). Benchchem.
- Purification of phosphoric acid. (n.d.). TREA.
- Phosphoric Acid Purification Separation. (n.d.). Tiei liquid/liquid mixing and separation.
- Purification of phosphoric acid by melt crystallization. (2016, May 9). HAL Open Science.
- Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research. (2024, August 14). A&A Pharmachem.
- Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (n.d.). MDPI.
- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
- Mhedhbi, C., et al. (2023). Purification of Phosphoric Acid Solution Using Natural and Activated Clays. Journal of Biochemical Technology, 14(4), 83-89.
- Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.
- Phosphonic Acid in Water by LC. (2023, June 28). Phenomenex.
- Purification of wet-process phosphoric acid using synthesized phosphonate compounds. (n.d.). ResearchGate.
- Phosphoric acid crystallization process. (n.d.). Google Patents.
- Purity determination of phosphoric acid. (2019, April 5). Hiranuma.
- HPLC Separation of Phosphorous and Phosphoric Acids. (n.d.). SIELC Technologies.
- organic acids by HPLC? (2019, November 17). Chromatography Forum.
- 14 questions with answers in PHOSPHONIC ACIDS. (n.d.). ResearchGate.
- Removal of phosphorus from phosphonate-loaded industrial wastewaters via precipitation/flocculation. (2025, August 9). ResearchGate.
- Phosphorus Removal: A Guide to the Different Methods. (2024, July 18). Dutypoint.
- What is Phosphorus Removal in Wastewater. (n.d.). SSI Aeration.
- Recent Advances in Technologies for Phosphate Removal and Recovery: A Review. (2024, September 11). ACS Environmental Au.
- Phosphate removal and recovery using immobilized phosphate binding proteins. (n.d.). National Institutes of Health.
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. primoris-lab.com [primoris-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
- 7. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 8. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 9. Phosphonic Acid Chelating Agents - Innovative Solutions for Metal Ion Removal [thinkdochemicals.com]
- 10. Exploring the Role of Phosphonic Acid Chelating Agents in Modern Chemical Applications and Research [thinkdochemicals.com]
Technical Support Center: Optimizing Coupling Reactions for Phosphonopeptide Synthesis
Welcome to the Technical Support Center for Phosphonopeptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming the phosphonamidate bond. Phosphonopeptides, as transition-state analogues of natural peptides, are invaluable tools in drug discovery, particularly as enzyme inhibitors.[1][2][3][4] However, the synthesis, specifically the coupling of a phosphonic acid moiety with an amine, presents unique challenges not typically encountered in standard peptide synthesis.
This resource provides field-proven insights and systematic troubleshooting strategies to help you overcome common hurdles, optimize your reaction yields, and ensure the integrity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We will diagnose the problem, explore the underlying chemical principles, and provide actionable protocols for resolution.
Issue 1: Low or No Coupling Yield
Q: My coupling reaction is resulting in a very low yield, or I'm only recovering starting materials. What are the primary causes and how can I systematically troubleshoot this?
A: Low coupling efficiency is the most common issue in phosphonopeptide synthesis. The causes typically fall into three categories: reagent integrity, reaction conditions, and inherent substrate challenges like steric hindrance.
Causality: The formation of a phosphonamidate bond requires the activation of the phosphonic acid's P-OH group to make it a better electrophile for nucleophilic attack by the amine. If any component of this process is suboptimal—the activator is degraded, the nucleophile is hindered, or the conditions don't favor the reaction kinetics—the coupling will fail.
Systematic Troubleshooting Workflow
Below is a workflow to diagnose the root cause of low coupling yields.
Sources
- 1. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods of Phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonopeptides containing free phosphonic groups: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04655H [pubs.rsc.org]
- 4. Synthesis of Phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Inhibition Assays for 1-Aminoethylphosphonic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Aminoethylphosphonic acid. It is designed to help you optimize your enzyme inhibition assays, troubleshoot common problems, and ensure the scientific integrity of your results.
Introduction to this compound Inhibition Assays
This compound is a well-known mimic of the amino acid alanine.[1][2] Its phosphonate group makes it a potent inhibitor of several key enzymes, most notably alanine racemase and the pyruvate dehydrogenase (PDH) complex.[3][4][5] Unlike carboxylate groups found in amino acids, the phosphonate moiety is resistant to hydrolysis, making it a stable tool for studying enzyme mechanisms.[1] However, this unique chemistry also presents specific challenges in assay development. This guide will walk you through the critical considerations for achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are the primary targets for this compound?
This compound primarily targets enzymes that utilize alanine as a substrate. The two most commonly studied are:
-
Alanine Racemase (Alr): This bacterial enzyme is crucial for cell wall biosynthesis as it catalyzes the interconversion of L-alanine and D-alanine.[2][6][7] Its absence in eukaryotes makes it an attractive target for novel antibiotics.[6]
-
Pyruvate Dehydrogenase (PDH) Complex: This mitochondrial enzyme complex plays a pivotal role in cellular metabolism by converting pyruvate to acetyl-CoA.[3][8] this compound can be transaminated to acetylphosphinate, which is a potent inhibitor of the PDH complex.[5]
Q2: What are the critical starting parameters for setting up an inhibition assay?
Successful enzyme inhibition assays hinge on carefully optimized initial conditions. Key parameters to consider include:
-
Buffer and pH: The optimal pH for your target enzyme is crucial for its activity and for the ionization state of the inhibitor. Alanine racemase, for instance, often exhibits optimal activity at a pH of 9.0 or higher.[2][6] The PDH complex activity is typically measured at a pH around 8.0.[3]
-
Temperature: Most enzyme assays are performed at a constant temperature, often between 25°C and 37°C, to ensure consistent reaction rates.[2][9]
-
Substrate Concentration: For competitive inhibitors, the substrate concentration directly impacts the apparent IC50 value. It is often recommended to start with a substrate concentration at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.[10]
-
Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction proceeds linearly over the desired time course and that the signal falls within the linear range of the detection instrument.[11]
Q3: How do I address the solubility of this compound in my assay buffer?
This compound is generally soluble in aqueous buffers.[12][13][14] However, phosphonates can precipitate in the presence of high concentrations of divalent cations like Ca2+ and Mg2+.[15][16][17]
-
Recommendation: Prepare stock solutions of this compound in deionized water or a low-concentration buffer. When preparing your final reaction mixture, add the inhibitor solution to the buffer last, after all other components, to minimize the risk of precipitation. If solubility issues persist, consider using a buffer with a lower ionic strength or reducing the concentration of divalent cations, ensuring this does not negatively impact enzyme activity.
Q4: Are there any known stability issues with this compound in assay conditions?
The phosphonate group in this compound is chemically stable and resistant to hydrolysis, making it a robust inhibitor for in vitro assays.[1] Unlike phosphate esters, the P-C bond is not susceptible to enzymatic cleavage by phosphatases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| High Background Signal | 1. Substrate Instability: The substrate may be degrading spontaneously, producing a signal independent of enzyme activity. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with a substance that generates a signal. 3. Autofluorescence/Absorbance of Inhibitor: At high concentrations, this compound or other test compounds may interfere with the detection method. | 1. Run a "no-enzyme" control: This will quantify the rate of substrate degradation. If high, consider a different substrate or adjust buffer conditions. 2. Prepare fresh reagents: Use high-purity water and filter-sterilize buffers. 3. Run a "no-enzyme, no-substrate" control with the inhibitor: This will determine if the inhibitor itself contributes to the signal. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The reaction rate slows as the substrate is consumed. 2. Product Inhibition: The product of the reaction may be inhibiting the enzyme. 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay.[10] 4. Time-Dependent Inhibition: The inhibitor may bind slowly or irreversibly to the enzyme.[10][18] | 1. Use initial rates: Ensure your measurements are taken during the linear phase of the reaction.[11][19] This may require reducing the enzyme concentration or the reaction time. 2. Analyze for product inhibition: This can be a complex kinetic study, but initial rate analysis minimizes this effect. 3. Check enzyme stability: Pre-incubate the enzyme in the assay buffer for the duration of the assay and then measure its activity. 4. Pre-incubate enzyme and inhibitor: If inhibition increases with pre-incubation time, it suggests time-dependent inhibition.[10] |
| Inconsistent Inhibition Results | 1. Pipetting Errors: Inaccurate pipetting can lead to significant variability. 2. Inhibitor Precipitation: As mentioned in the FAQs, phosphonates can precipitate with divalent cations. 3. Metal Ion Chelation: Phosphonates are known chelating agents.[15] If your enzyme requires a metal cofactor, the inhibitor might be sequestering it. | 1. Use calibrated pipettes and proper technique: For multi-well plates, preparing a master mix is recommended.[20] 2. Visually inspect your assay wells: Look for any signs of precipitation. Consider the recommendations in FAQ Q3. 3. Investigate metal ion dependence: Determine if increasing the concentration of the required metal cofactor overcomes the inhibition. Be aware that some metal ions can also directly impact phosphonate inhibitor performance.[17][21][22] |
| Unexpected Results in Coupled Assays | 1. Coupling Enzyme is Rate-Limiting: The activity of the second enzyme may not be sufficient to keep up with the primary enzyme.[10] 2. Inhibitor Affects the Coupling Enzyme: this compound or another test compound may also inhibit the second enzyme in the cascade. 3. Contaminants in Reagents: Assay components can contain contaminants that interfere with the coupled reaction.[23] | 1. Increase coupling enzyme concentration: The measured rate should be independent of the coupling enzyme's concentration.[10] 2. Test the inhibitor against the coupling enzyme alone: This is a critical control to ensure the observed inhibition is specific to the primary target. 3. Use high-purity reagents: This minimizes the risk of artifacts from contaminants.[23] |
Experimental Protocols
Protocol 1: Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)
This protocol is adapted from established methods for determining alanine racemase activity.[6][7] It couples the production of L-alanine from D-alanine to the L-alanine dehydrogenase-catalyzed reduction of NAD+, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Alanine Racemase (Alr)
-
L-Alanine Dehydrogenase (L-AlaDH)
-
D-Alanine (Substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (Inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of D-alanine in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a stock solution of this compound in deionized water.
-
Prepare working solutions of Alr and L-AlaDH in assay buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
Add assay buffer to each well.
-
Add the desired concentration of this compound or vehicle control.
-
Add NAD+ solution.
-
Add a sufficient concentration of L-AlaDH (ensure it is not rate-limiting).
-
Add the Alr enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the D-alanine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm using a plate reader capable of kinetic measurements. Record data every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: Pyruvate Dehydrogenase (PDH) Complex Inhibition Assay (Colorimetric Method)
This protocol outlines a common method for measuring PDH activity by monitoring the reduction of NAD+ to NADH.[3][4][8][24]
Materials:
-
Isolated mitochondria or cell lysate containing active PDH complex
-
Pyruvate (Substrate)
-
Coenzyme A (CoA)
-
Thiamine Pyrophosphate (TPP)
-
NAD+
-
This compound (Inhibitor)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 8.0, containing MgCl₂)
-
Optional: A colorimetric probe that reacts with NADH to produce a signal at a different wavelength (e.g., WST-1).[24]
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of pyruvate, CoA, TPP, and NAD+ in assay buffer. Keep on ice.
-
Prepare a stock solution of this compound in deionized water.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to each well.
-
Add the desired concentration of this compound or vehicle control.
-
Add TPP, CoA, and NAD+.
-
Add the enzyme sample (mitochondria or cell lysate).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the pyruvate substrate solution.
-
Monitor the increase in absorbance at 340 nm (for NADH) or the appropriate wavelength for the colorimetric probe.
-
-
Data Analysis:
-
Calculate the initial reaction velocity and percent inhibition as described in Protocol 1.
-
Visualizations
Diagram 1: Alanine Racemase Coupled Assay Workflow
Caption: Workflow of the coupled assay for measuring Alanine Racemase inhibition.
Diagram 2: Troubleshooting Logic for Non-linear Progress Curves
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. Enzyme inhibition assay for pyruvate dehydrogenase complex: Clinical utility for the diagnosis of primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses and misuses of progress curve analysis in enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
- 7. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioworlde.com [bioworlde.com]
- 9. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-(+)-1-氨基乙基膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phosphonate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biokin.com [biokin.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
Technical Support Center: Scaling Up 1-Aminoethylphosphonic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Aminoethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this important amino acid analog. Here, we address common challenges and provide practical, field-proven troubleshooting advice in a direct question-and-answer format.
Introduction to this compound Synthesis
This compound is a phosphonic acid analog of the amino acid alanine.[1] Its synthesis is of significant interest due to the broad biological activities of α-aminophosphonates, which are utilized as enzyme inhibitors, antibiotics, and herbicides.[2][3][4] While several synthetic routes exist, scaling up production from the lab bench to pilot or industrial scale presents a unique set of challenges. This guide will focus on the most common and critical issues encountered during this transition.
The most prevalent methods for synthesizing α-aminophosphonates are the Kabachnik-Fields reaction and the Moedritzer-Irani reaction.[5][6][7] The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite.[3][5] The Moedritzer-Irani reaction is a variation that directly uses phosphorous acid.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is most suitable for scale-up?
A1: The two primary and most scalable routes are the Kabachnik-Fields reaction and the Moedritzer-Irani reaction.
-
Kabachnik-Fields Reaction: This is a one-pot, three-component reaction involving acetaldehyde, an amine (like ammonia or a protected amine), and a dialkyl phosphite (e.g., diethyl phosphite).[5][9] It is highly versatile and generally proceeds with good yields. For scale-up, its one-pot nature is advantageous, reducing the number of unit operations.[10]
-
Moedritzer-Irani Reaction: This method directly employs phosphorous acid with an amine and formaldehyde. It is particularly useful for producing aminomethylphosphonic acids and their derivatives.[8]
The choice between these routes on a larger scale depends on factors like raw material cost and availability, ease of handling, and the specific downstream processing and purification requirements. The Kabachnik-Fields reaction is often favored for its versatility with a wider range of aldehydes and amines.[3]
Q2: We are observing a significant drop in yield when scaling up our Kabachnik-Fields synthesis of a 1-Aminoethylphosphonate ester. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the lab scale:
-
Mixing and Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[11] The reaction mechanism can be complex, with competing pathways, and is sensitive to the nature of the reactants.[12]
-
Heat Transfer Issues: The Kabachnik-Fields reaction is often exothermic. Inadequate heat removal in a large vessel can lead to a temperature increase, which can favor side reactions and decomposition of products or intermediates.[11]
-
Order of Reagent Addition: The sequence of adding the three components can influence the reaction pathway.[3] On a large scale, the rate of addition becomes a critical parameter to control.
Q3: Our final this compound product after hydrolysis is proving difficult to isolate and purify at a larger scale. It remains a sticky, hygroscopic solid. How can we improve this?
A3: The zwitterionic nature of this compound makes it highly polar, leading to high water solubility and difficulty in crystallization.[13] Here are some strategies to address this:
-
Solvent Selection for Recrystallization: While highly soluble in water, a mixed solvent system, such as ethanol/water, can be effective for recrystallization. The goal is to find a system where the product is soluble at high temperatures but precipitates upon cooling.
-
Salt Formation: Converting the phosphonic acid to a salt, for instance, a sodium or triethylammonium salt, can sometimes improve its crystallinity, making it easier to handle and purify.[13]
-
Azeotropic Distillation: To remove residual water that contributes to the hygroscopic nature, co-evaporation with a non-polar solvent like toluene can be employed.[13]
-
Ion-Exchange Chromatography: For highly impure samples, ion-exchange chromatography can be an effective, albeit more complex and costly on a large scale, purification method to remove charged impurities.[13]
Q4: During the acid hydrolysis of the diethyl 1-aminoethylphosphonate intermediate, we are noticing incomplete conversion and potential side products. How can we optimize this step for large-scale production?
A4: The hydrolysis of phosphonate esters is a critical step that can be challenging to drive to completion.[14][15]
-
Acid Concentration and Temperature: The rate of hydrolysis is dependent on both the acid concentration and temperature.[16] For scale-up, it's crucial to find an optimal balance that ensures complete hydrolysis without causing degradation. Using a strong acid like concentrated HCl is common.[14]
-
Reaction Monitoring: Closely monitoring the reaction progress is essential. ³¹P NMR spectroscopy is an excellent tool for this, as the chemical shifts of the diethyl ester, the monoester, and the final phosphonic acid are distinct.[16]
-
Removal of Alcohol Byproduct: The ethanol produced during hydrolysis can, in a reversible reaction, lead to incomplete conversion. While challenging on a large scale, performing the hydrolysis under conditions that allow for the removal of the alcohol (e.g., distillation if feasible) can drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Kabachnik-Fields Reaction | 1. Inefficient mixing leading to side reactions. 2. Poor temperature control (runaway reaction). 3. Suboptimal order or rate of reagent addition. | 1. Ensure robust agitation. Consider reactor design and impeller type for efficient mixing. 2. Implement controlled, slow addition of one of the reagents to manage the exotherm. Ensure the reactor's cooling capacity is sufficient.[11] 3. Experiment with different addition sequences at the lab or pilot scale to identify the optimal process. |
| Formation of Impurities | 1. Reaction of the aldehyde with the dialkyl phosphite to form an α-hydroxyphosphonate, which may not fully convert to the desired α-aminophosphonate.[3] 2. Self-condensation of the aldehyde. | 1. The reaction mechanism can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate.[12] The dominant pathway depends on the reactants and conditions. Using a pre-formed imine can sometimes improve selectivity.[17] 2. Control the reaction temperature and addition rates to minimize aldehyde self-condensation. |
| Difficult Product Isolation (Sticky Solid) | 1. Residual water due to the hygroscopic nature of the product. 2. The product is an amorphous solid rather than crystalline. | 1. After initial isolation, dry the product thoroughly under high vacuum at a slightly elevated temperature. Consider azeotropic distillation with toluene to remove water.[13] 2. Screen various solvent systems for recrystallization to induce crystallinity. Conversion to a salt may also promote crystallization.[13] |
| Incomplete Hydrolysis of Phosphonate Ester | 1. Insufficient reaction time, temperature, or acid concentration. 2. Reversibility of the hydrolysis reaction due to the presence of the alcohol byproduct. | 1. Optimize hydrolysis conditions by systematically varying time, temperature, and acid concentration. Monitor progress using ³¹P NMR.[16] 2. If possible, remove the alcohol byproduct as it forms. |
| Enantioselectivity Issues in Asymmetric Synthesis | 1. Racemization under reaction or workup conditions. 2. Inefficient chiral catalyst or auxiliary at a larger scale. | 1. Ensure that the reaction and purification conditions (e.g., pH, temperature) do not promote racemization. 2. The efficiency of some chiral catalysts can be sensitive to impurities in starting materials, which may be more prevalent in larger batches. Ensure high-purity starting materials.[2] |
Experimental Protocols
Protocol 1: Kabachnik-Fields Synthesis of Diethyl 1-Aminoethylphosphonate
This protocol outlines a general procedure for the synthesis of the phosphonate ester intermediate.
Materials:
-
Acetaldehyde
-
Ammonia (or an appropriate amine source)
-
Diethyl phosphite
-
Solvent (e.g., ethanol, THF, or solvent-free)
Procedure:
-
In a suitably sized reactor equipped with a stirrer, thermometer, and addition funnel, charge the diethyl phosphite and solvent (if used).
-
Cool the mixture to a predetermined temperature (e.g., 0-10 °C).
-
Slowly and simultaneously add the acetaldehyde and the amine source to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion, monitoring by TLC or GC.
-
Upon completion, perform a suitable work-up, which may involve quenching the reaction, extraction, and solvent removal.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure diethyl 1-aminoethylphosphonate.
Protocol 2: Acidic Hydrolysis to this compound
This protocol describes the final hydrolysis step.
Materials:
-
Diethyl 1-aminoethylphosphonate
-
Concentrated Hydrochloric Acid
Procedure:
-
In a reactor, charge the diethyl 1-aminoethylphosphonate.
-
Add concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 6-12 hours).
-
Monitor the reaction progress by ³¹P NMR until the starting ester and monoester signals are no longer observed.[16]
-
Cool the reaction mixture and remove the solvent and excess HCl under reduced pressure.
-
The crude this compound can then be purified by recrystallization from a suitable solvent system like ethanol/water.
Visualizing the Workflow
Kabachnik-Fields Reaction Workflow
Caption: General workflow for the Kabachnik-Fields synthesis.
Hydrolysis and Purification Workflow
Caption: Workflow for hydrolysis and final product purification.
References
- Atherton, F. R., et al. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of Medicinal Chemistry, 29(1), 29-40.
- BenchChem. (2025). Synthesis of α-Aminophosphonic Acids Using Phosphorous Acid: Application Notes and Protocols.
- Schöllkopf, U., Hoppe, I., & Thiele, A. (1985). Asymmetric synthesis of α‐aminophosphonic acids, I enantioselective synthesis of L‐(1‐aminoethyl)phosphonic acid by asymmetric catalytic hydrogenation of N‐[1‐(dimethoxyphosphoryl)ethenyl]formamide. Liebigs Annalen der Chemie, 1985(3), 555-559.
- NIH. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite.
- Wikipedia. (n.d.). Kabachnik–Fields reaction.
- MDPI. (2024). Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates.
- Scilit. (n.d.). Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates.
- ACS Publications. (1966). The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid. The Journal of Organic Chemistry.
- CORE. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.
- RGM College of Engineering and Technology. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction.
- Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction.
- NIH. (n.d.). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.
- MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Brahmachari, G., Begam, S., Karmakar, I., & Gupta, V. K. (n.d.). Development of a straightforward and efficient protocol for the one-pot multicomponent synthesis of substituted alpha-aminoallylphosphonates under catalyst-free condition.
- BenchChem. (2025). Technical Support Center: Purification of Synthetic (2-Aminoethyl)phosphonic Acid (Ciliatine).
- NIH. (n.d.). Enantioselective synthesis of α-aminopropargylphosphonates.
- BenchChem. (2025). Technical Support Center: Diethyl Phosphonate Esters.
- PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid.
- PubMed. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules.
- Scribd. (n.d.). Chemical Process Scale-Up Strategies.
Sources
- 1. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Enantioselective synthesis of α-aminopropargylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. tandfonline.com [tandfonline.com]
- 11. scribd.com [scribd.com]
- 12. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Kabachnik-Fields Reaction [organic-chemistry.org]
Technical Support Center: Chiral Separation of 1-Aminoethylphosphonic Acid
Welcome to the technical support center for the enantioselective analysis of 1-Aminoethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this unique chiral molecule. As a polar, zwitterionic compound lacking a native chromophore, this compound presents distinct challenges that require a nuanced and systematic approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your HPLC methods effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the enantiomeric separation of this compound so challenging?
The difficulty arises from a combination of its molecular properties:
-
High Polarity & Zwitterionic Nature: The molecule contains both a basic primary amine and an acidic phosphonic acid group. This makes it highly polar and soluble in aqueous solutions but poorly retained on standard reversed-phase columns. Its charge state is highly dependent on pH, which significantly impacts interactions with the stationary phase.[1]
-
Lack of a Strong Chromophore: this compound does not absorb UV light strongly, making detection by standard UV-Vis detectors difficult without derivatization.[2]
-
Small Size: As a small molecule, it may have limited points of interaction with a chiral stationary phase (CSP), making chiral recognition less efficient.
Q2: Is it necessary to derivatize this compound before analysis?
Derivatization is highly recommended for two primary reasons:
-
Detection: To enable sensitive detection using common HPLC detectors like UV-Vis or Fluorescence (FLD). Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or ortho-phthaldialdehyde (OPA) react with the primary amine to attach a fluorescent and/or UV-active tag.[3][4]
-
Chromatographic Performance: Derivatization can improve peak shape and retention by masking the polar amino group, making the molecule more amenable to separation on certain stationary phases.[1]
However, direct analysis of the underivatized molecule is possible, particularly with mass spectrometry (MS), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) detectors.[5] Direct analysis on specific CSPs that work well for polar, ionic compounds is also an option, though often more challenging to develop.[1]
Q3: What type of Chiral Stationary Phase (CSP) is a good starting point?
For a polar, zwitterionic analyte like this compound, CSPs that facilitate multiple interaction mechanisms are most promising. The selection process is often empirical, but good starting points include:[6][7][8]
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are exceptionally versatile as they possess ionic groups, hydrogen bond donors/acceptors, and hydrophobic pockets.[1][9] They are compatible with aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds like amino acids and their derivatives.[1]
-
Crown Ether-Based Phases: These CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups, such as amino acids.[10][11]
-
Ligand-Exchange Phases: While less common in modern labs, these phases use a metal ion complex (often copper) to form diastereomeric complexes with the enantiomers, allowing for separation.
Polysaccharide-based CSPs are often less successful for underivatized, highly polar amino acids but can be effective for derivatized analytes.[1][12]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during method development.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: My chromatogram shows a single peak or two poorly resolved peaks for the enantiomers of this compound. What should I do?
Answer: Achieving baseline resolution is the primary goal. If separation is poor, a systematic optimization of the stationary and mobile phases is required.
-
Potential Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Explanation: Chiral recognition is based on a "three-point interaction" model. The selected CSP may not have the necessary specific interactions (e.g., ionic, hydrogen bonding, steric) with your analyte to differentiate between the enantiomers.
-
Solution: Screen different classes of CSPs. A recommended screening approach is outlined in the table below.
-
| CSP Class | Chiral Selector Example | Primary Interaction Mechanism | Recommended For |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Ionic, H-bonding, Dipole, Steric | Underivatized polar & ionic analytes, amino acids.[1][9] |
| Crown Ether | (S,S)- or (R,R)-18-Crown-6-tetracarboxylic acid | Complexation with primary amines | Underivatized amino acids.[10] |
| Polysaccharide-Based | Cellulose or Amylose derivatives | H-bonding, Dipole, π-π, Steric | Broad applicability, often for derivatized analytes.[8][12] |
-
Potential Cause B: Suboptimal Mobile Phase Composition
-
Explanation: The mobile phase composition dictates the analyte's ionization state and its interaction with the CSP. For zwitterionic compounds, pH is a critical parameter. The type and concentration of the organic modifier also heavily influence retention and selectivity.
-
Solution:
-
Optimize pH: For macrocyclic glycopeptide columns, control the mobile phase pH. Since this compound has both acidic and basic groups, its net charge will change with pH. Test a range of pH values (e.g., 3.0 to 6.0) using buffers like ammonium acetate or ammonium formate, which are MS-compatible. The pH should be at least one unit away from the analyte's pKa values to ensure a consistent ionization state.
-
Adjust Organic Modifier: Vary the concentration of the organic modifier (e.g., methanol, acetonitrile). Methanol is often a better choice than acetonitrile for enhancing hydrogen bonding interactions on many CSPs.[7]
-
Use Additives: For normal phase separations on polysaccharide columns, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.[13]
-
-
-
Potential Cause C: Incorrect Column Temperature
-
Explanation: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, although it increases analysis time and pressure.
-
Solution: Using a column oven, evaluate temperatures between 10°C and 40°C. A lower temperature (e.g., 15-25°C) is often a good starting point for difficult chiral separations.[13]
-
Problem 2: Asymmetrical Peak Shape (Tailing or Fronting)
Question: My enantiomer peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing is typically caused by undesirable secondary interactions or column overload.
-
Potential Cause A: Secondary Ionic Interactions
-
Explanation: Unwanted interactions can occur between the analyte and active sites on the silica support of the CSP (silanols) or with the chiral selector itself. For an amino-phosphonic acid, both the amine and phosphonic acid groups can be involved.
-
Solution:
-
Adjust Mobile Phase pH and Ionic Strength: As mentioned for resolution, controlling the pH is crucial. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help mask secondary ionic interactions and improve peak shape.
-
Use Competing Additives: In reversed-phase mode, adding a small amount of a competing agent can block active sites. For example, if the amine group is causing tailing, a small concentration of a simple amine might help. In normal phase, adding 0.1% of an acid (for basic analytes) or a base (for acidic analytes) is a standard practice to improve peak shape.[13]
-
-
-
Potential Cause B: Column Overload
-
Explanation: Injecting too much sample mass onto the column saturates the stationary phase, leading to peak distortion (often fronting or a "shark-fin" shape). Chiral columns are particularly susceptible to overload.
-
Solution: Reduce the concentration of the sample and/or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.
-
-
Potential Cause C: Mismatched Sample Solvent
-
Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Problem 3: Unstable or Drifting Retention Times
Question: The retention times for my enantiomers are not consistent between injections. What is causing this variability?
Answer: Drifting retention times usually point to issues with column equilibration, mobile phase stability, or temperature control.
-
Potential Cause A: Insufficient Column Equilibration
-
Explanation: Chiral stationary phases, especially those that rely on complex interaction mechanisms, can require long equilibration times to reach a stable state with the mobile phase.
-
Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. If you are changing the mobile phase composition, a longer equilibration is necessary. Monitor the baseline until it is stable.
-
-
Potential Cause B: Mobile Phase Instability or Preparation Issues
-
Explanation: Volatile mobile phase components can evaporate over time, changing the composition and affecting retention. Additionally, some buffers, like phosphate, can precipitate when mixed with high concentrations of acetonitrile.[14][15]
-
Solution: Prepare the mobile phase fresh daily. Keep solvent bottles capped. If using buffers prone to precipitation, consider pre-mixing the mobile phases or using a different organic modifier like methanol.[14] Ensure accurate and consistent measurements during preparation.
-
-
Potential Cause C: Temperature Fluctuations
-
Explanation: As chromatography is a temperature-dependent process, ambient temperature changes in the lab can cause retention times to drift.
-
Solution: Always use a thermostatically controlled column oven to maintain a constant temperature.[11]
-
Experimental Protocols & Visualizations
Workflow for Chiral Method Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in the chiral separation of this compound.
Caption: A troubleshooting flowchart for HPLC chiral separation.
Protocol 1: Pre-column Derivatization with FMOC-Cl
This protocol is a starting point for derivatizing the primary amine of this compound to allow for fluorescence or UV detection.[3]
Materials:
-
Borate Buffer (0.1 M, pH 9.0)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 5 mM in acetone or acetonitrile)
-
Sample solution of this compound
-
Quenching reagent (e.g., 1 M glycine or hexane)
Procedure:
-
In a clean vial, mix 100 µL of your sample with 200 µL of the 0.1 M borate buffer.
-
Add 200 µL of the FMOC-Cl solution to the vial.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction to consume excess FMOC-Cl. This can be done by adding a small amount of a primary amine like glycine or by liquid-liquid extraction with a non-polar solvent like hexane to remove unreacted FMOC-Cl.
-
Centrifuge the sample if necessary to remove any precipitate.
-
Inject an aliquot of the supernatant or the aqueous layer into the HPLC system.
Note: This reaction should be optimized for your specific concentration range, including reagent ratios, reaction time, and temperature.
References
- MDPI. (n.d.). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection.
- ResearchGate. (2018). Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography.
- National Institutes of Health (NIH). (2025). High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
- National Institutes of Health (NIH). (2020). Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS.
- ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC.
- National Institutes of Health (NIH). (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- IJPRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Chromatography Online. (n.d.). Enantiomer Separations.
- ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- ResearchGate. (2025). Determination of glyphosate and aminomethylphosphonic acid in soils by HPLC with pre-column derivatization using 1,2-naphthoquinone-4-sulfonate.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- National Institutes of Health (NIH). (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- SIELC Technologies. (n.d.). HPLC Separation of Phosphorous and Phosphoric Acids.
- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- National Institutes of Health (NIH). (n.d.). A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of 1-Aminoethylphosphonic Acid by NMR
Welcome to the technical support guide for the NMR analysis of 1-Aminoethylphosphonic acid (1-AEP) and related aminophosphonates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during sample preparation, spectral acquisition, and data interpretation. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure the integrity and accuracy of your results.
I. Frequently Asked Questions (FAQs)
FAQ 1: Sample Preparation & Solubility
Question: My this compound sample won't dissolve in standard deuterated solvents like CDCl₃. What am I doing wrong?
Answer: This is a common and expected issue. This compound is a zwitterionic compound, meaning it has both a positive (amino group) and a negative (phosphonate group) charge within the same molecule[1][2]. This structure makes it highly polar and generally insoluble in non-polar organic solvents like deuterated chloroform (CDCl₃) or benzene-d₆[3][4].
Troubleshooting Steps:
-
Solvent Selection: The solvent of choice for 1-AEP is typically Deuterium Oxide (D₂O) due to its high polarity and ability to form hydrogen bonds with the amino and phosphonate groups[3][5][6]. Other polar solvents like DMSO-d₆ or CD₃OD can also be effective alternatives[5][6].
-
pH Adjustment: The solubility of 1-AEP is highly pH-dependent. If you are using D₂O and still face solubility issues, a slight adjustment of the pD (the pH equivalent in D₂O) can significantly improve solubility. Adding a small amount of DCl or NaOD can shift the equilibrium between the zwitterionic, cationic, and anionic forms of the molecule, one of which may be more soluble.
-
Sample Concentration: For initial trials, start with a small amount of your sample (~1 mg) in the NMR tube with about 0.5-0.6 mL of the deuterated solvent[7]. Vigorously shake the mixture to aid dissolution before adding more sample incrementally.
-
Filtering: If you observe any solid particles or cloudiness after dissolution, filter the sample into a clean NMR tube to prevent issues with spectral quality, such as broad lines[7].
Recommended Solvents for 1-AEP
| Solvent | Properties | Typical Use Case |
| Deuterium Oxide (D₂O) | Highly polar, protic | Ideal for dissolving zwitterionic 1-AEP and observing exchangeable protons. |
| DMSO-d₆ | Polar, aprotic | Good alternative if D₂O is not suitable; dissolves a wide range of polar compounds. |
| Methanol-d₄ (CD₃OD) | Polar, protic | Can be used for polar compounds, but the residual solvent peak may interfere with certain signals. |
FAQ 2: Spectral Interpretation & Peak Broadening
Question: The peaks in my ¹H NMR spectrum of 1-AEP are broad and poorly resolved. What could be the cause?
Answer: Peak broadening in the NMR spectrum of 1-AEP can arise from several factors, often related to the sample's chemical environment and the instrument's setup.
Common Causes and Solutions:
-
pH Effects: The chemical environment of 1-AEP is highly sensitive to pH. Proton exchange with the solvent or between the amino and phosphonate groups can occur at a rate that is on the NMR timescale, leading to broadened signals. This is particularly noticeable near the pKa values of the molecule[8][9]. Ensure your sample is at a stable pH and consider buffering if necessary for your experiment.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader spectral lines[7][10]. If you suspect this is the issue, dilute your sample. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is usually sufficient[7].
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and asymmetric peaks. Before acquiring your data, ensure the instrument is properly shimmed on your sample to optimize the magnetic field homogeneity[11][12].
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect contamination, consider treating your sample with a chelating agent like EDTA, provided it does not interfere with your experiment.
FAQ 3: Understanding the ³¹P NMR Spectrum
Question: My ³¹P NMR spectrum of 1-AEP shows a single peak, but its chemical shift varies between experiments. Why is this happening?
Answer: The chemical shift of the phosphorus nucleus in 1-AEP is exceptionally sensitive to the pH of the solution[8][13][14]. The phosphonate group can exist in different protonation states, and the observed ³¹P chemical shift is a weighted average of these states. As the pH changes, the equilibrium between these states shifts, causing a corresponding change in the chemical shift.
This property is so reliable that 1-AEP and similar aminophosphonates are often used as intracellular pH probes in biological systems[13][14]. The relationship between pH and the ³¹P chemical shift follows a sigmoidal titration curve, which can be used to accurately determine the pH of the sample[8][15].
Key Takeaway: To ensure reproducibility, it is crucial to control and report the pH (or pD) of your NMR sample when analyzing 1-AEP.
II. Troubleshooting Guides
Guide 1: Quantitative NMR (qNMR) of 1-AEP
Objective: To accurately determine the concentration of 1-AEP in a sample using ³¹P NMR.
Common Pitfall: Inaccurate integration due to improper experimental setup, leading to unreliable quantification.
Protocol for Accurate qNMR:
-
Internal Standard Selection: Choose an internal standard that has a ³¹P signal in a region of the spectrum that does not overlap with your 1-AEP signal. The standard should be stable under the experimental conditions and not react with your sample. A common choice is phosphoric acid, which can be added in a sealed capillary to avoid direct interaction with the sample[16].
-
Sample Preparation:
-
Accurately weigh both your sample containing 1-AEP and the internal standard.
-
Dissolve them in a suitable deuterated solvent (e.g., D₂O) in a volumetric flask to ensure a homogenous solution of known concentration.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Use Inverse-Gated Decoupling: This is critical for qNMR. This pulse sequence decouples the protons during signal acquisition but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate integrals[14][17].
-
Set a Sufficient Relaxation Delay (d1): The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the 1-AEP and the internal standard phosphorus nuclei. This ensures that the magnetization fully returns to equilibrium between scans, making the signal integrals directly proportional to the molar concentration[14][18].
-
-
Data Processing and Calculation:
-
Process the spectrum with minimal line broadening.
-
Carefully integrate the peaks for 1-AEP (I_AEP) and the internal standard (I_Std).
-
Calculate the concentration using the formula: Conc_AEP = (I_AEP / N_AEP) * (N_Std / I_Std) * Conc_Std where 'N' is the number of phosphorus nuclei for each compound (which is 1 for both 1-AEP and a simple phosphate standard)[14].
-
Workflow for Quantitative ³¹P NMR Analysis
Caption: Workflow for quantitative ³¹P NMR analysis of 1-AEP.
Guide 2: Troubleshooting Complex ¹H NMR Spectra
Objective: To simplify and accurately assign the proton signals of 1-AEP, which can be complicated by P-H coupling.
Common Pitfall: Misinterpretation of multiplets due to overlapping signals and complex coupling patterns with the phosphorus nucleus.
Step-by-Step Troubleshooting:
-
Identify Exchangeable Protons: The protons on the amino (-NH₂) and phosphonic acid (-OH) groups are exchangeable. To confirm their signals, add a drop of D₂O to your sample, shake it, and re-acquire the ¹H NMR spectrum. The peaks corresponding to these exchangeable protons will disappear or significantly decrease in intensity[10].
-
Utilize ³¹P Decoupling: The protons on the ethyl backbone of 1-AEP are coupled to the ³¹P nucleus, which splits their signals into complex multiplets. To simplify the spectrum, run a ¹H experiment with ³¹P decoupling. This will collapse the P-H couplings, and the signals for the -CH- and -CH₃ groups will simplify into more recognizable patterns (e.g., a quartet and a doublet, respectively, due to H-H coupling).
-
2D NMR Experiments: If signal overlap is still an issue, 2D NMR techniques can be invaluable:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can be useful if you also acquire a ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which can help to confirm the assignment of the protons relative to the phosphonate group.
-
Decision Tree for ¹H NMR Spectral Analysis
Caption: Decision tree for troubleshooting ¹H NMR spectra of 1-AEP.
III. References
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]
-
Sample Preparation - Widener University. [Link]
-
(R)-(-)-(1-Aminoethyl)phosphonic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
Aminophosphanes with bulky amino groups: Molecular structure, coupling constants 1J(31P, 15N) and 2J(31P, 29Si), and isotope‐induced chemical shifts 1Δ14/15N(31P) | Request PDF - ResearchGate. [Link]
-
Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC - NIH. [Link]
-
Aminomethylphosphonate and 2-aminoethylphosphonate as (31)P-NMR pH Markers for Extracellular and Cytosolic Spaces in the Isolated Perfused Rat Liver - PubMed. [Link]
-
1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. [Link]
-
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]
-
pH dependence of the 31 P NMR chemical shifts of P i and selected... - ResearchGate. [Link]
-
Sample preparation - ResearchGate. [Link]
-
NMR Sample Preparation Guidelines - University of Leicester. [Link]
-
31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b - ResearchGate. [Link]
-
Substituent effects on the 31p nmr chemical shifts of 1-amino- and 1 -hydroxy-alkylphosphonic acids | Request PDF - ResearchGate. [Link]
-
NMR-controlled titrations: characterizing aminophosphonates and related structures - ResearchGate. [Link]
-
31 Phosphorus NMR - University of Ottawa. [Link]
-
Selection Guide on Deuterated Solvents for NMR - Labinsights. [Link]
-
(2-Aminoethyl)phosphonic acid | C2H8NO3P | CID 339 - PubChem - NIH. [Link]
-
NMR Solvents | Eurisotop. [Link]
-
Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. [Link]
-
The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants... | Download Scientific Diagram - ResearchGate. [Link]
-
This compound, (R)- | C2H8NO3P | CID 185992 - PubChem. [Link]
-
pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - NIH. [Link]
-
Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - NIH. [Link]
-
Troubleshooting Acquisition Related Problems - University of Arizona. [Link]
-
Troubleshooting | Department of Chemistry and Biochemistry - University of Maryland. [Link]
-
Quantitative NMR Spectroscopy - University of Edinburgh. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Troubleshooting 1H NMR Spectroscopy - University of Rochester. [Link]
-
Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
31 P-NMR shifts and σ values a of the aminophosphines 11a–d. - ResearchGate. [Link]
-
Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. [Link]
-
1H NMR of phosphonic acid - Chemistry Stack Exchange. [Link]
-
NMR Troubleshooting - University of Notre Dame. [Link]
-
A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. [Link]
-
Trouble Shooting Page - UCSD NMR Facility. [Link]
Sources
- 1. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Aminoethyl)phosphonic acid | C2H8NO3P | CID 339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Aminomethylphosphonate and 2-aminoethylphosphonate as (31)P-NMR pH markers for extracellular and cytosolic spaces in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
Navigating the Challenges of 1-Aminoethylphosphonic Acid Analysis: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for improving the resolution of 1-Aminoethylphosphonic acid (1-AEP) in mass spectrometry. As Senior Application Scientists, we understand the nuances of these experiments and have structured this guide to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 1-AEP.
Q1: Why is 1-AEP a challenging analyte for mass spectrometry?
A1: this compound (1-AEP) is a highly polar, zwitterionic compound with low volatility.[1][2] These properties make it difficult to retain on traditional reversed-phase chromatography columns, leading to poor peak shape and co-elution with other matrix components.[1] Its high polarity can also lead to ionization suppression in the mass spectrometer source.
Q2: What are the primary chromatographic strategies for retaining and resolving 1-AEP?
A2: The most effective strategies involve moving beyond standard reversed-phase chromatography. The main approaches include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, making it ideal for retaining and separating highly polar compounds like 1-AEP.[3][4][5]
-
Ion-Pair Chromatography (IPC): Introducing an ion-pairing reagent to the mobile phase can neutralize the charge on 1-AEP, increasing its hydrophobicity and retention on a reversed-phase column.[6][7]
-
Derivatization: Chemically modifying the 1-AEP molecule can increase its hydrophobicity and improve its chromatographic behavior and ionization efficiency.[2][8][9]
Q3: Can I analyze 1-AEP without derivatization?
A3: Yes, it is possible to analyze 1-AEP without derivatization, primarily by using HILIC or ion-pair chromatography.[1][10] However, derivatization can significantly improve sensitivity and chromatographic performance, especially in complex matrices.[2][8]
Q4: What are the common challenges with sample preparation for 1-AEP analysis?
A4: Due to its high polarity, extracting 1-AEP from biological matrices can be challenging. Common issues include low recovery and significant matrix effects.[11][12] Effective sample preparation often requires techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances.[11][13][14][15]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your 1-AEP analysis.
Guide 1: Poor Peak Shape and Low Retention in Reversed-Phase LC-MS
Problem: My 1-AEP peak is broad, tailing, or eluting at or near the void volume on my C18 column.
Causality: This is a classic symptom of a highly polar analyte failing to interact sufficiently with the nonpolar stationary phase. The inherent polarity of 1-AEP prevents effective partitioning and retention.
Solutions:
-
Option A: Switch to a HILIC Column. This is the most direct solution. HILIC columns are specifically designed for polar analytes.[3][4]
-
Option B: Implement Ion-Pair Chromatography.
-
Mechanism: An ion-pairing reagent, typically a volatile amine like N,N-dimethylhexylamine (NNDHA) for positive ion mode or an acid like trifluoroacetic acid (TFA) for negative ion mode, is added to the mobile phase.[16] This reagent forms a neutral complex with the charged 1-AEP, increasing its hydrophobicity and allowing for retention on a reversed-phase column.
-
Caution: Be aware that some ion-pairing reagents, particularly TFA, can cause significant ion suppression in the MS source.[7][16] It is often necessary to dedicate an LC system to ion-pairing methods to avoid long-term contamination.[16]
-
Workflow for Implementing HILIC:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids | MDPI [mdpi.com]
- 9. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ijstr.org [ijstr.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
dealing with hygroscopic nature of phosphonic acids.
Technical Support Center: Phosphonic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phosphonic acids. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the causal reasoning behind best practices. Phosphonic acids are invaluable reagents, but their pronounced hygroscopic nature can introduce significant variability into experiments, leading to reproducibility issues, low yields, and analytical challenges. This resource is structured to help you anticipate and solve these problems effectively.
Section 1: Understanding the Challenge
Phosphonic acids readily absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] This occurs because the polar phosphonic acid group forms strong hydrogen bonds with water molecules.[3] The absorbed water is not just a passive contaminant; it can act as a reagent, alter solubility, and interfere with analytical measurements, making rigorous control of moisture essential for reliable and repeatable results.[4][5]
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with phosphonic acids.
Q1: My phosphonic acid arrived as a fine powder but is now a sticky solid or viscous liquid. What happened?
A1: Your compound has absorbed atmospheric moisture.[1] This is a classic sign of hygroscopicity. The absorbed water acts as a plasticizer, breaking down the solid-state crystal lattice and resulting in the observed change in physical state. To prevent this, always store phosphonic acids in a desiccator over a strong drying agent (e.g., P₂O₅) or in an inert atmosphere glovebox.[3][6][7] Tightly sealing the container with paraffin film after each use provides an additional barrier.[7]
Q2: How should I properly store my phosphonic acid to maintain its integrity?
A2: Proper storage is your first line of defense.
-
Primary Container: Keep the acid in its original, airtight container.[1]
-
Secondary Containment: Place the primary container inside a desiccator containing a fresh, high-capacity desiccant like phosphorus pentoxide (P₂O₅) or rechargeable silica gel.[3][8]
-
Inert Atmosphere: For highly sensitive applications, storing the material inside a nitrogen or argon-filled glovebox is the gold standard.[4][9]
-
Temperature: Store at ambient temperature (18-25 °C) unless the compound is otherwise thermally sensitive.[8]
Q3: I'm struggling to weigh my phosphonic acid accurately. The mass on the balance keeps increasing. What should I do?
A3: This drifting weight is due to the rapid absorption of moisture from the air onto the sample and the weighing vessel.[10] To get an accurate measurement, you must minimize air exposure.
-
Weighing by Difference: Pre-weigh a sealed vial containing the phosphonic acid. Quickly transfer an approximate amount to your reaction flask and immediately re-seal and re-weigh the original vial. The difference in mass is the amount transferred.[11]
-
Inert Atmosphere Weighing: The most accurate method is to weigh the compound inside a glovebox where the atmosphere has very low humidity.[12][13]
-
Work Quickly: If a glovebox is unavailable, have everything prepared. Open the container, remove the approximate amount needed with a clean spatula, close the container, and record the mass as quickly as possible.[1][14] Accept that there will be a small margin of error.
Q4: Can I dry my phosphonic acid if it has already absorbed water?
A4: Yes, in most cases. The appropriate method depends on the thermal stability of your specific compound.
-
High Vacuum: Placing the material under a high vacuum (10⁻³–10⁻⁶ Torr) for several hours is a very effective method for removing adsorbed water.[15] Gentle heating in a vacuum oven can accelerate this process, but you must first confirm the compound's decomposition temperature.[1][16]
-
Azeotropic Distillation: For bulk quantities, water can sometimes be removed by azeotropic distillation with a solvent like toluene.[3][6] The phosphonic acid is dissolved in toluene, and the mixture is heated to reflux with a Dean-Stark trap to collect the water-toluene azeotrope. This is only suitable if your phosphonic acid is soluble in the chosen solvent and stable at its boiling point.
Section 3: In-Depth Troubleshooting Guides
This section addresses more complex experimental failures where the hygroscopic nature of a phosphonic acid may be the root cause.
Scenario 1: My moisture-sensitive reaction has failed or is giving very low yields.
-
Problem: You are performing a reaction that is intolerant to water (e.g., a reaction using organometallics, strong bases, or certain coupling reagents), and the yield is significantly lower than expected.
-
Underlying Cause: The water absorbed by your phosphonic acid is likely reacting with your sensitive reagents or catalysts, quenching them before they can participate in the desired transformation. Water can act as a nucleophile or a proton source, leading to unwanted side reactions.[17]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: My analytical data (NMR, LC-MS) is inconsistent or shows unexpected peaks.
-
Problem: Batch-to-batch inconsistencies in NMR spectra (e.g., shifting of acidic protons) or poor peak shape and retention time shifts in LC-MS analysis.
-
Underlying Cause: Water content can significantly impact the analytical results of phosphonic acids.
-
NMR Spectroscopy: The exchangeable protons on the phosphonic acid group and water can broaden signals or cause their chemical shifts to vary depending on the water concentration and the solvent used.
-
LC-MS: Phosphonic acids are highly polar, making them challenging for reversed-phase chromatography. Variations in water content alter the sample's polarity, leading to inconsistent retention times.[18] Excess water can also affect ionization efficiency in the MS source.
-
-
Troubleshooting Recommendations:
| Analytical Issue | Probable Cause (related to water) | Recommended Solution |
| NMR: Broad or shifting -P(O)(OH)₂ peaks | Variable water content in the sample causing rapid proton exchange. | Lyophilize the sample from D₂O two to three times to replace exchangeable protons with deuterium. Alternatively, ensure the sample is rigorously dry before dissolving in anhydrous deuterated solvent. |
| LC-MS: Poor peak shape / shifting retention time | High polarity and interaction with residual water. Inconsistent sample water content affecting interaction with the stationary phase. | Use a specialized column for polar analytes, such as a HILIC or mixed-mode column.[19] Ensure consistent sample preparation by either rigorously drying all samples or, conversely, ensuring they are all dissolved in the same aqueous mobile phase buffer. |
| LC-MS: Low signal intensity / poor ionization | Excess water in the sample suppressing ionization in the ESI source. | Optimize the mobile phase composition and MS source parameters. Dilute the sample to minimize the water matrix effect. |
Section 4: Key Experimental Protocols
These protocols provide validated, step-by-step methods for handling hygroscopic phosphonic acids.
Protocol 1: Rigorous Drying of a Phosphonic Acid
This protocol describes how to dry a phosphonic acid that has been exposed to the atmosphere.
-
Glassware Preparation: Ensure a Schlenk flask or round-bottom flask is thoroughly cleaned and oven-dried (e.g., at 125°C overnight) to remove any adsorbed moisture on the glass surface.[20]
-
Sample Transfer: In a fume hood, quickly transfer the phosphonic acid to the dried flask.
-
Vacuum Application: Securely attach the flask to a high-vacuum line (a Schlenk line vacuum manifold is ideal).[15]
-
Drying: Open the flask to the vacuum. For moderately hygroscopic solids, 2-4 hours at room temperature may be sufficient. For sticky solids or oils, drying overnight (8-12 hours) is recommended. If the compound is thermally stable, gentle heating with a water bath or heating mantle (e.g., 40-50°C) can significantly speed up the process.
-
Validation: The compound is considered dry when it appears as a fine, free-flowing powder (if it's a solid at room temperature).
-
Backfilling: After drying, close the flask's stopcock and carefully backfill the flask with an inert gas like argon or nitrogen before removing it from the vacuum line.[4] The sample is now ready for use or storage in an inert environment.
Protocol 2: Accurate Weighing and Transfer in an Inert Atmosphere Glovebox
This protocol ensures the highest accuracy for moisture-sensitive applications.
-
Preparation: Bring all necessary items into the glovebox antechamber: the sealed container of phosphonic acid, a clean spatula, a weighing boat or vial, and your pre-dried reaction flask fitted with a septum or stopper.[9]
-
Atmosphere Cycling: Purge and refill the antechamber with inert gas (typically three cycles) to remove air and moisture before opening the inner door.[15]
-
Acclimatization: Allow all items to sit inside the main glovebox chamber for at least 15-20 minutes to equilibrate with the inert atmosphere.
-
Weighing: Place the weighing boat on the analytical balance inside the glovebox and tare it. Carefully transfer the desired amount of phosphonic acid to the boat and record the mass.
-
Transfer to Reaction Vessel: Quantitatively transfer the weighed solid into your reaction flask.
-
Sealing: Securely seal the reaction flask before removing it from the glovebox antechamber (using the same purge/refill cycle). This ensures the anhydrous conditions are maintained for the subsequent reaction steps.[21]
Caption: Workflow for handling phosphonic acids in a glovebox.
References
- Belbech, C., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry.
- Wikipedia. (n.d.). Air-free technique.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- YouTube. (2017). Weighing by Difference.
- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules.
- Notre Dame Sites. (n.d.). Schlenk Line and Glove Box Safety.
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition.
- Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- ResearchGate. (n.d.). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids | Request PDF.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Google Patents. (1963). US3113063A - Method of drying phosphoruscontaining acids.
- ACS Publications. (2012). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry.
- Chromatography Forum. (2008). How to weigh a higroscopic substance.
- Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry.
- HepatoChem. (n.d.). How do you handle hygroscopic salts?
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Google Patents. (1978). US4082677A - Dried phosphoric acid product and process.
- Unacademy. (n.d.). Chemical Reactivity of Phosphoric Acid with Water.
- Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line.
- ResearchGate. (2023). Hygroscopic material packing.
- Reddit. (2015). Keeping powdered phosphoric acid dry.
- MDPI. (2018). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction.
- enzymecode. (2024). Water usage in phosphoric acid production.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Waters. (n.d.). Determination of Phosphonic Acid in Almonds, Apples, Rice, and Rooibos Using the QuPPe Method and LC-MS/MS.
- ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
- ScienceDirect. (2023). Analysis of highly polar pesticides in foods by LC-MS/MS.
- Protocol Online. (2010). Hygroscopic chemical...how to deal with?
- Semantic Scholar. (1998). Properties and Reactions of Phosphonic and Phosphinic Acids and their Derivatives.
- ResearchGate. (2024). Chemical Reactions of Phosphonic Acids with Strong Bases in Aqueous Solutions. Volumetric Analusis | Request PDF.
- Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
- Phenomenex. (2022). LC-MS/MS Analysis of Phosphonic Acid in Water.
- PubMed. (2004). Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection.
- Phenomenex. (2022). LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column.
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Technical Support Center: Optimizing Crystallization Conditions for 1-Aminoethylphosphonic Acid
Welcome to the technical support center for the crystallization of 1-Aminoethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind crystallization protocols to overcome common challenges and achieve high-purity crystalline material.
Introduction: The Crystallization Challenge of this compound
This compound is a zwitterionic compound, exhibiting both acidic (phosphonic acid) and basic (amino) functional groups.[1][2][3] This dual nature imparts high polarity, leading to significant solubility in aqueous solutions and near insolubility in many non-polar organic solvents.[4] Consequently, crystallization can be challenging, often resulting in oils, amorphous solids, or fine powders that are difficult to handle and purify. This guide will provide a systematic approach to optimizing the crystallization of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: The main challenges stem from its zwitterionic nature, which leads to:
-
High aqueous solubility: This makes it difficult to achieve the necessary supersaturation for crystallization from water alone.[4]
-
Low solubility in common organic solvents: This limits the options for traditional cooling crystallization.[5]
-
Tendency to form oils or amorphous solids: Rapid precipitation can prevent the formation of an ordered crystal lattice.[5]
-
Hygroscopicity: The purified solid can readily absorb moisture from the atmosphere, making handling and accurate weighing difficult.[6]
Q2: What is the most common method for crystallizing this compound?
A2: The most effective and commonly used method is anti-solvent crystallization. This involves dissolving the compound in a good solvent (in which it is highly soluble) and then adding a miscible anti-solvent (in which it is poorly soluble) to induce precipitation. For this compound, a common solvent system is water-ethanol or water-acetone.[4][6]
Q3: How does pH affect the crystallization of this compound?
A3: pH is a critical parameter that influences the net charge of the molecule and its intermolecular interactions.[7][8][9]
-
At its isoelectric point (pI), the molecule exists as a zwitterion with a net charge of zero. This typically corresponds to the point of minimum solubility, which is ideal for crystallization.
-
At low pH, the amino group is protonated (-NH3+), and the molecule carries a net positive charge.
-
At high pH, the phosphonic acid group is deprotonated (-PO3H- or -PO3^2-), and the molecule carries a net negative charge. Adjusting the pH towards the pI can significantly decrease solubility and promote crystallization.[6][7]
Q4: What are common impurities that can hinder crystallization?
A4: Impurities can originate from the synthetic route and may include unreacted starting materials, byproducts, and inorganic salts from pH adjustments.[4][10][11] For phosphonic acids, common impurities might include other organophosphorus compounds or inorganic phosphates.[12][13] These impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, reducing purity.[10][11][14]
Q5: Which analytical techniques are recommended for characterizing the final crystalline product?
A5: A combination of techniques is essential to confirm the identity, purity, and solid-state properties of this compound crystals.[15]
-
Purity: High-Performance Liquid Chromatography (HPLC), particularly with derivatization for UV or fluorescence detection, is suitable for assessing chemical purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is invaluable for structural confirmation and identifying phosphorus-containing impurities.[4]
-
Crystalline Form: X-ray Powder Diffraction (XRPD) is the definitive method for identifying the crystal form (polymorph) and assessing crystallinity.[15]
-
Identity: Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Oiling Out / Formation of a Gummy Precipitate | 1. The solution is too supersaturated. 2. The rate of cooling or anti-solvent addition is too fast. 3. The temperature of the solution is above the melting point of the solvated compound.[5] | 1. Reduce Supersaturation: Re-heat the mixture to redissolve the oil and add a small amount of the good solvent (e.g., water) before attempting to crystallize again.[4] 2. Slow Down: Decrease the rate of cooling or add the anti-solvent dropwise and at a slower rate, ensuring adequate mixing.[4] 3. Seeding: Introduce a small seed crystal of this compound to encourage nucleation and growth of crystals rather than oiling out. |
| No Crystals Form Upon Cooling or Anti-Solvent Addition | 1. The solution is not sufficiently supersaturated. 2. Nucleation is inhibited. | 1. Increase Supersaturation: If using an anti-solvent, add more anti-solvent. If cooling, try cooling to a lower temperature (e.g., in an ice bath or refrigerator). You can also try to slowly evaporate some of the good solvent. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus.[5] Add a seed crystal if available. |
| Very Fine Powder or Small Needles Form | 1. Rapid nucleation due to high supersaturation. 2. Insufficient time for crystal growth. | 1. Reduce the Rate of Supersaturation: Slow down the cooling rate or the addition of the anti-solvent. 2. Temperature Cycling: Try Ostwald ripening, where the solution is gently heated and cooled in cycles to dissolve smaller crystals and allow larger ones to grow. |
| Low Yield | 1. Significant solubility of the compound in the mother liquor.[4] 2. Too much solvent was used initially.[4] | 1. Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time (e.g., several hours in an ice bath).[4] 2. Optimize Solvent Ratio: Use the minimum amount of hot solvent (or good solvent) required to dissolve the crude product.[4] 3. Second Crop: Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization.[4] |
| Product is Discolored | 1. Presence of colored impurities. | 1. Charcoal Treatment: Before crystallization, dissolve the crude product in the hot solvent, add a small amount of activated charcoal, and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[4] |
| Crystals are Hygroscopic and Difficult to Dry | 1. Inherent property of the compound. 2. Residual water or other high-boiling point solvents. | 1. Azeotropic Distillation: If residual water is suspected, dissolve the product in a suitable solvent and co-evaporate with a non-polar solvent like toluene to remove water.[4] 2. High Vacuum Drying: Dry the final product under a high vacuum, possibly with gentle heating if the compound is thermally stable. Store the dried product in a desiccator.[4] |
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization from Water-Ethanol
This protocol is a good starting point for purifying crude this compound.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot deionized water. Gentle heating on a hot plate with stirring will facilitate dissolution.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl, and gently heat for 5-10 minutes.[4]
-
(Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.[4]
-
Anti-Solvent Addition: To the hot, clear filtrate, add ethanol dropwise with continuous swirling. Continue adding ethanol until the solution becomes persistently cloudy.[4]
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.[4]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][16]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[4][16]
-
Drying: Dry the purified crystals under a high vacuum to a constant weight. Store the final product in a desiccator.[4]
Protocol 2: pH-Controlled Crystallization
This protocol is useful when the crude material contains acidic or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter. Adjust the pH to the isoelectric point of this compound (experimentally determined, but typically in the weakly acidic range for aminophosphonic acids).
-
Crystallization: As the pH approaches the pI, the solubility will decrease, and the product will begin to precipitate. Stir the mixture at room temperature or cool in an ice bath to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, washing the crystals with cold deionized water.
Visualizations
Logical Workflow for Crystallization Optimization
Caption: A decision-making workflow for optimizing the crystallization of this compound.
Influence of pH on the Speciation and Solubility of this compound
Caption: The relationship between pH, molecular charge, and solubility of this compound.
References
- Unknown author. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- Unknown author. (n.d.).
- PubChem. (n.d.). This compound, (R)-.
- BenchChem. (2025). Technical Support Center: Purification of Synthetic (2-Aminoethyl)
- Unknown author. (n.d.).
- Podder, J. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?.
- PubChem. (n.d.). (S)-(1-aminoethyl)phosphonic acid.
- PubChem. (n.d.). 1-(Aminoethyl)phosphonic acid.
- Various authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2.
- Zhang, Y., et al. (2012).
- Unknown author. (2009).
- Unknown author. (2012).
- Tan, P., et al. (2020). Impact of impurities on crystal growth.
- Unknown author. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
- Unknown author. (2023). Novel Synergistic Process of Impurities Extraction and Phophogypsum Crystallization Control in Wet-Process Phosphoric Acid. ACS Omega.
- Unknown author. (2020). Effect of Ionic Impurities on the Crystallization of Gypsum in Wet-Process Phosphoric Acid. Minerals.
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- 3. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 15. acadpubl.eu [acadpubl.eu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 1-Aminoethylphosphonic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. 1-Aminoethylphosphonic acid (1-AEP), an important aminophosphonic acid, presents unique analytical challenges due to its high polarity and lack of a significant chromophore. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method using pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and fluorescence detection.
This document moves beyond a simple protocol, offering a comparative analysis against alternative methods and grounding every procedural choice in established scientific principles. The validation framework is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]
The Analytical Challenge of 1-AEP
This compound is a small, polar molecule that is non-volatile and lacks a UV-absorbing chromophore, making direct analysis by standard reversed-phase HPLC with UV detection impractical. To overcome this, a common and effective strategy is derivatization, which attaches a molecule (a tag) to the primary amine group of 1-AEP. This tag imparts new chemical properties, most importantly, a strong fluorescence signal, allowing for highly sensitive and selective detection.
Principle HPLC Method: Pre-Column Derivatization with FMOC-Cl and Fluorescence Detection
This guide will focus on a robust and widely adopted method: pre-column derivatization with FMOC-Cl followed by reversed-phase HPLC with fluorescence detection (HPLC-FLD). The methodology is adapted from well-established and validated procedures for structurally similar aminophosphonates like glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA).[3][4][5][6][7] The reaction of FMOC-Cl with the primary amine of 1-AEP under alkaline conditions creates a highly fluorescent derivative that is easily separated and detected.
Experimental Protocol: HPLC-FLD Method Validation for 1-AEP
This protocol is designed to rigorously validate the analytical method in accordance with ICH Q2(R1) guidelines.[1][2]
Materials and Reagents
-
This compound (1-AEP) reference standard
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Dichloromethane
-
Water (deionized, 18.2 MΩ·cm)
-
Phosphate buffer
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and fluorescence detector.
-
Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Ammonium Formate (pH 8.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation λ = 266 nm, Emission λ = 305 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation
-
1-AEP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-AEP reference standard in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to cover the desired concentration range (e.g., 0.05 µg/mL to 10 µg/mL).
-
Derivatization Procedure:
-
To 1 mL of standard or sample solution, add 250 µL of 0.04 M borate buffer (pH 9.0).[6]
-
Add 500 µL of a 160 mg/L FMOC-Cl solution in acetonitrile.[6]
-
Vortex the mixture for 30 seconds and let it react at room temperature for 30 minutes.[6]
-
Add 2.0 mL of dichloromethane to extract the excess, unreacted FMOC-Cl.[6]
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully collect the upper aqueous layer for injection into the HPLC system.
-
Method Validation Parameters (ICH Q2(R1) Framework)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (matrix without analyte).
-
Analyze a sample of pure 1-AEP standard.
-
Analyze a sample spiked with 1-AEP and potential interfering substances.
-
-
Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the 1-AEP-FMOC derivative. The peak for 1-AEP-FMOC in the spiked sample should be pure and its retention time unchanged.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare at least five standard solutions of 1-AEP at different concentrations across the expected range.
-
Derivatize and inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.995.[4][5]
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision.
-
Acceptance Criteria: The specified range is derived from the linearity studies and meets the accuracy and precision requirements.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Perform recovery studies by spiking a blank matrix with known concentrations of 1-AEP at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 90-110%.[6]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate samples of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD should be ≤ 3%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: Often estimated based on the signal-to-noise ratio, typically 3:1.
-
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Estimated based on a signal-to-noise ratio of 10:1. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).[3]
-
The validation workflow can be visualized as a logical progression of steps.
Caption: HPLC Method Validation Workflow
Comparison of Quantification Methods for 1-AEP
While HPLC-FLD with FMOC-Cl derivatization is a robust and sensitive method, other techniques offer different advantages and disadvantages. The choice of method often depends on available instrumentation, required sensitivity, and sample matrix complexity.
| Method | Principle | Advantages | Disadvantages | Typical LOQ |
| HPLC-FLD (FMOC-Cl) | Pre-column derivatization with a fluorescent tag, separation by reversed-phase HPLC, and fluorescence detection. | High sensitivity and selectivity.[3][4] Relatively common instrumentation. Robust and well-documented for similar compounds.[5][6] | Derivatization step adds time and potential for variability. Excess reagent must be removed.[6] | 0.5 - 10 ng/mL[3] |
| LC-MS/MS | Separation by liquid chromatography followed by detection using mass spectrometry. Can be performed with or without derivatization. | Highest selectivity and sensitivity.[8] Structural confirmation is possible. Can often handle complex matrices with less cleanup. | High instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement). | 0.1 - 2 ng/mL[3][8] |
| Ion Chromatography (IC-IPAD) | Separation based on ionic interactions with a stationary phase, followed by electrochemical detection (Integrated Pulsed Amperometric Detection). | No derivatization required.[1][9][10][11] "Green" method with no organic solvents.[1][9][10][11] Good for highly polar analytes. | Less common instrumentation. Detector can be non-specific.[9][11] Susceptible to interference from other electroactive species. | ~0.014 µM (for AMPA)[9][11] |
| Capillary Electrophoresis (CE) | Separation in a narrow capillary based on the analyte's charge-to-mass ratio under an electric field. | Very high separation efficiency.[12] Minimal sample and reagent consumption.[12] Can be coupled with various detectors (UV, LIF, MS).[13][14] | Lower concentration sensitivity compared to HPLC-FLD or LC-MS/MS. Reproducibility can be challenging. | ~0.06 µg/mL (with ECL detection)[14] |
| GC-MS | Derivatization to create volatile and thermally stable analytes, followed by separation by gas chromatography and detection by mass spectrometry. | High separation efficiency and sensitive detection. Established and robust technique. | Requires extensive derivatization (e.g., silylation) to make 1-AEP volatile.[15][16] High temperatures can degrade some analytes. | 0.1 - 1 ng/mL (analyte dependent)[17] |
The logical relationship between these methods can be visualized based on the primary separation and detection principles.
Caption: Methodological Comparison
Conclusion
The validated HPLC-FLD method with pre-column FMOC-Cl derivatization represents a "gold standard" for the sensitive and reliable quantification of this compound, balancing performance with accessibility. It is a self-validating system when executed under the rigorous ICH Q2(R1) framework, ensuring the trustworthiness of the generated data. While alternative methods like LC-MS/MS offer superior selectivity and IC-IPAD provides a "greener" approach, the HPLC-FLD method remains a highly practical and robust choice for many research and quality control laboratories. The selection of the most appropriate method should always be guided by the specific analytical requirements, including sensitivity needs, sample matrix, available instrumentation, and throughput demands.
References
- Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2025). Analytical and Bioanalytical Chemistry. [Link]
- Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (n.d.). Semantic Scholar. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Green quantification of amino(poly)phosphonates using ion chromatography coupled to integrated pulsed amperometric detection. (2025). PubMed. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
- In-capillary Derivatization and Analysis of Amino Acids, Amino Phosphonic Acid-Herbicides and Biogenic Amines by Capillary Electrophoresis With Laser-Induced Fluorescence Detection. (n.d.). PubMed. [Link]
- Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. (2018).
- Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. (2019).
- Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. (2024). Lab Manager. [Link]
- Basic Principles and Modes of Capillary Electrophoresis. (n.d.). SpringerLink. [Link]
- Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. (2022). Universiti Putra Malaysia Institutional Repository. [Link]
- Analysis of glyphosate and aminomethylphosphonic acid by capillary electrophoresis with electrochemiluminescence detection. (2008). PubMed. [Link]
- Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). MDPI. [Link]
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A Senior Application Scientist's Guide to Alanine Racemase Inhibitors: A Comparative Analysis of 1-Aminoethylphosphonic Acid and Its Alternatives
An objective comparison of 1-Aminoethylphosphonic acid and other inhibitors targeting the essential bacterial enzyme, alanine racemase. This guide is intended for researchers, scientists, and drug development professionals.
In the landscape of antimicrobial drug discovery, alanine racemase (Alr) stands out as a validated and highly attractive target. This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a cornerstone of bacterial cell wall biosynthesis, catalyzing the essential racemization of L-alanine to D-alanine. D-alanine is an indispensable building block for the peptidoglycan layer that encases bacteria, providing structural integrity and protection from osmotic lysis. The absence of a human homologue for Alr provides a clear therapeutic window, making its inhibitors prime candidates for developing bacteria-specific antibiotics.
This guide provides an in-depth, comparative analysis of this compound, a foundational alanine racemase inhibitor, against other significant classes of inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the robust methodologies required for their evaluation.
The Foundational Inhibitor: this compound (Ala-P)
This compound (Ala-P) is a synthetic analogue of alanine and one of the most well-characterized inhibitors of alanine racemase. It functions as a slow-binding, time-dependent inactivator of the enzyme.[1]
Mechanism of Action
The inhibitory power of Ala-P lies in its ability to form a stable, external aldimine with the PLP cofactor in the enzyme's active site.[1][2] The phosphonate group of Ala-P is believed to mimic the geometry of the carbanionic transition state of the natural alanine racemization reaction. This interaction with key catalytic residues locks the enzyme in an inactive conformation.[1] While it forms this complex, the inhibitor itself is not efficiently racemized or hydrolyzed, leading to potent inactivation of the enzyme.[1]
A critical aspect of Ala-P's application is its delivery. Due to its charged nature, Ala-P has poor cell penetration. This limitation was ingeniously overcome through the development of alaphosphin , a dipeptide prodrug (L-alanyl-L-1-aminoethylphosphonic acid). Alaphosphin is actively transported into bacterial cells via peptide permeases, where it is then cleaved by intracellular peptidases to release high concentrations of Ala-P directly at its target.[3][4][5]
Comparative Efficacy: Ala-P Versus Other Alanine Racemase Inhibitors
While Ala-P is a cornerstone of Alr inhibitor research, several other classes of compounds have been developed, each with a distinct mechanism and profile. The following table summarizes a comparison of these key inhibitor classes.
| Inhibitor Class | Example Compound | Mechanism of Action | Representative IC50 / Ki Values | Key Characteristics & Field Insights |
| Phosphonates | This compound (Ala-P) | Slow-binding, time-dependent inactivator; forms a stable external aldimine with PLP cofactor.[1][2] | Ki = 0.03 mM (E. coli); Ki = 0.4 mM (S. aureus)[4][5] | Potent enzyme inhibitor but requires a prodrug approach (e.g., alaphosphin) to overcome poor cell penetration.[3][4] |
| Cyclic Analogues | D-Cycloserine (DCS) | Competitive inhibitor; structural analogue of D-alanine.[6][7][8] | Ki = 0.65 mM (E. coli)[6][9] | A clinically used second-line antibiotic for tuberculosis.[4][8] Its major drawback is a lack of specificity, as it also inhibits D-alanine:D-alanine ligase and can cause significant neurological side effects.[7][8][10][11] |
| Vinylglycine Derivatives | 3-Halovinylglycines | Mechanism-based "suicide" inhibitor.[12] | k_inact/K_I = 122 M⁻¹s⁻¹ (D-chlorovinylglycine vs E. coli Alr)[12] | The enzyme processes the inhibitor, generating a reactive allene intermediate that covalently and irreversibly alkylates an active site residue, leading to permanent inactivation.[12][13] |
| Heterocyclic Compounds | Thiadiazolidinones | Non-substrate analog inhibitors. | IC50 <0.03 to 28 µM (M. tuberculosis)[14] | A newer class of inhibitors often identified via high-throughput screening.[15] Being non-substrate analogs, they hold promise for greater specificity and reduced off-target effects compared to compounds that interact with the PLP cofactor.[15][16] |
Core Experimental Protocols for Inhibitor Validation
The rigorous evaluation of any potential alanine racemase inhibitor requires a combination of enzymatic and whole-cell assays. The protocols described below represent self-validating systems for assessing inhibitor performance.
Enzymatic Activity Assay: A Coupled Approach
To determine the direct effect of a compound on enzyme activity (and calculate its IC50), a coupled enzyme assay is frequently employed. This workflow measures the product of the Alr reaction (D-alanine) by using it as a substrate for a second "coupling" enzyme that generates a detectable signal.
Experimental Workflow: Coupled Alanine Racemase Assay
Caption: Workflow of a coupled assay to measure alanine racemase inhibition.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing the PLP cofactor. Prepare serial dilutions of the test inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of purified alanine racemase enzyme to the wells containing the various inhibitor concentrations. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiation of Racemase Reaction: Initiate the primary reaction by adding the substrate, L-alanine, to all wells. Incubate for a specific time (e.g., 20 minutes) at the optimal temperature (e.g., 37°C).
-
Initiation of Detection Reaction: Add the detection cocktail, containing D-Amino Acid Oxidase (DAAO), Horseradish Peroxidase (HRP), and a suitable chromogenic substrate (e.g., TMB, Amplex Red).[17]
-
Signal Measurement: DAAO specifically oxidizes the D-alanine produced by Alr, generating hydrogen peroxide (H₂O₂). HRP then uses this H₂O₂ to oxidize the chromogen, producing a colorimetric signal that is read on a spectrophotometric plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of D-alanine produced. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Whole-Cell Activity Assay: Minimum Inhibitory Concentration (MIC)
While an IC50 value demonstrates enzyme inhibition, the Minimum Inhibitory Concentration (MIC) is crucial for determining if the compound can effectively kill bacteria, which requires it to penetrate the cell wall and be stable in the cellular environment.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Step-by-Step Protocol:
-
Inhibitor Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the target bacterial strain to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final target inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions for the bacterial strain (e.g., 18-24 hours at 37°C).
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor that completely prevents visible bacterial growth (i.e., the first clear well).
Future Directions: Overcoming the Hurdles of Alr Inhibition
The development of clinically successful alanine racemase inhibitors faces two primary challenges: specificity and bioavailability .
-
Specificity: Substrate analogs like D-cycloserine are prone to off-target effects because they can interact with the PLP cofactor of other essential human enzymes, leading to toxicity.[11][15] The future lies in the discovery of non-substrate analogs, such as the heterocyclic compounds, which may bind to allosteric sites or other regions of the active site without covalently modifying the PLP cofactor, thus offering a higher specificity profile.[15][18]
-
Bioavailability: As exemplified by this compound, many potent inhibitors are charged molecules that cannot efficiently cross the complex bacterial cell envelope.[3] Future strategies must co-evolve the inhibitor and its delivery mechanism. This includes designing novel prodrugs that can hijack bacterial transport systems or developing inhibitors with physicochemical properties optimized for passive diffusion across bacterial membranes.
By focusing on these areas, the scientific community can build upon the foundational knowledge provided by inhibitors like this compound to develop the next generation of safe and effective antibiotics targeting the crucial alanine racemase pathway.
References
- Lambert, M. P., & Neuhaus, F. C. (1972). Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W. Journal of Bacteriology, 110(3), 978–987.
- Stamper, C. G., et al. (1998). Reaction of alanine racemase with this compound forms a stable external aldimine. Biochemistry, 37(29), 10438–10445.
- Copié, V., et al. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(14), 4966–4970.
- Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. The Journal of Biological Chemistry, 266(32), 21657–21665.
- Lambert, M. P., & Neuhaus, F. C. (1972). Mechanism of D-Cycloserine Action: Alanine Racemase from Escherichia coli W. Journal of Bacteriology.
- Patsnap Synapse. (2024). What is the mechanism of Cycloserine?
- Amerigo Scientific. (n.d.). Cycloserine: Mechanism, Clinical Applications, and Emerging Research.
- Wikipedia. (n.d.). Cycloserine.
- Kim, M. G., et al. (2003). Evaluation of amino-substituted heterocyclic derivatives as alanine racemase inhibitors. Medicinal Chemistry Research, 12(3), 130-138.
- Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374.
- Atherton, F. R., et al. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677–683.
- ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. [Image].
- Anthony, K. G., et al. (2011). HTS assays for screening alanine racemase-specific inhibitors. PLoS ONE.
- ResearchGate. (n.d.). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines.
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526.
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Anthony, K. G., et al. (2011). HTS assays for screening alanine racemase-specific inhibitors. PLoS ONE.
- Rathee, P., Saini, S., & Khatkar, A. (2023). An Updated Status of Alanine Racemase Inhibitors: A Review. International Journal of Pharmaceutical Sciences and Research.
- Amporndanai, K., et al. (2021). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. Journal of Biological Chemistry, 297(4), 101158.
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-26.
- Badet, B., & Walsh, C. T. (1985). Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers. Biochemistry, 24(6), 1333–1341.
- Lee, Y., et al. (2013). Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones. Biochemical Pharmacology, 86(2), 222–230.
- Wu, J., et al. (2020). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Current Microbiology, 77(6), 1087–1095.
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A Comparative Guide to the Stereospecific Inhibition of Alanine Racemase by (R)- and (S)-1-Aminoethylphosphonic Acid
Introduction: Alanine Racemase as a Prime Antibacterial Target
Alanine racemase (Alr) is a vital bacterial enzyme that plays a central role in the biosynthesis of the peptidoglycan cell wall. This enzyme, which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor, catalyzes the reversible isomerization of L-alanine to D-alanine.[1][2][3] D-alanine is an essential building block for the peptide cross-links that provide structural integrity to the cell wall. The absence of a homologous enzyme in humans makes alanine racemase an attractive and well-validated target for the development of novel antibacterial agents.[1][2][4] Among the most studied inhibitors of this enzyme are the stereoisomers of 1-aminoethylphosphonic acid (Ala-P), synthetic analogues of alanine that exhibit potent, stereospecific inhibitory activity.[5][6] This guide provides an in-depth comparison of the inhibitory mechanisms of the (R)- and (S)-enantiomers of Ala-P, supported by structural data and detailed experimental protocols.
The Inhibitors: (R)- and (S)-1-Aminoethylphosphonic Acid (Ala-P)
This compound is a phosphonate analogue of alanine. In many therapeutic applications, it is delivered as a prodrug, such as the dipeptide alafosfalin (L-alanyl-(R)-1-aminoethylphosphonic acid).[3][7] Alafosfalin exploits bacterial peptide transport systems to enter the cell, where it is subsequently cleaved by intracellular peptidases to release the active Ala-P inhibitor.[3][8] This strategy allows the inhibitor to accumulate to high concentrations at its target site.[8]
Part 1: A Comparative Analysis of the Inhibitory Mechanisms
While both enantiomers of Ala-P inhibit alanine racemase, their precise mechanisms and the nature of the resulting enzyme-inhibitor complex show critical distinctions, particularly between Gram-positive and Gram-negative bacteria.
(R)-1-Aminoethylphosphonic Acid (L-Ala-P): The Potent Inactivator
The (R)-enantiomer, an analogue of L-alanine, is a powerful time-dependent inactivator of alanine racemases, especially those from Gram-positive bacteria.[5][6][7] Its mechanism is a classic example of mechanism-based inhibition, elucidated through high-resolution X-ray crystallography.
-
Formation of a Stable External Aldimine: Upon entering the active site, (R)-Ala-P reacts with the enzyme's PLP cofactor to form an external aldimine, a Schiff base intermediate.[5][6]
-
Interaction with Catalytic Residues: Unlike the natural substrate, this aldimine is exceptionally stable and is not efficiently processed.[5][6] The key to its inhibitory power lies in the phosphonate group, which interacts directly with putative catalytic residues within the active site.[5][6][7] This interaction sequesters these residues, rendering them unavailable for the catalytic cycle.
-
Stereoelectronic Misalignment: Crucially, the enzyme-(R)-Ala-P-PLP complex appears to be inappropriately aligned for the essential Cα proton abstraction step required for racemization.[5][6][7]
-
Structural Distortion: Crystal structures of the inhibited complex reveal that the PLP cofactor is tilted outwards by approximately 20 degrees relative to its position in the native enzyme.[5][6] The phosphonate oxygens are stabilized by a network of hydrogen bonds with four amino acid residues and two water molecules in the active site.[5][6]
The combination of these effects results in a very stable, covalently-linked complex that effectively inactivates the enzyme.[5][6]
Caption: Mechanism of (R)-Ala-P Inactivation of Alanine Racemase.
(S)-1-Aminoethylphosphonic Acid (D-Ala-P) and the Slow-Binding Model
Both the (S)- and (R)-isomers have been shown to be time-dependent inhibitors of alanine racemase from Gram-positive organisms like Bacillus stearothermophilus and Streptococcus faecalis.[9][10] The inhibition follows a two-step, slow-binding mechanism.
-
Initial Reversible Binding: The inhibitor first binds to the enzyme in a weak, reversible, competitive manner.[9][11]
-
Slow Isomerization: This initial complex then undergoes a slow isomerization to a much more tightly bound, noncovalent complex. This second step is characterized by an extremely slow dissociation rate, with a reported half-life of approximately 25 days for the B. stearothermophilus enzyme, making the inhibition effectively irreversible.[9][11]
Experiments have shown that denaturation of this final complex releases the intact, unmodified Ala-P inhibitor, confirming that the final stable state is a very tightly bound noncovalent complex rather than a permanent covalent adduct.[10]
Caption: Two-Step Slow-Binding Inhibition by Ala-P Isomers.
Key Mechanistic Differences and Species Specificity
| Feature | (R)-1-Aminoethylphosphonic acid (L-Ala-P) | (S)-1-Aminoethylphosphonic acid (D-Ala-P) |
| Primary Mechanism | Forms a stable external aldimine with PLP, leading to time-dependent inactivation.[5][6][7] | Exhibits two-step, slow-binding inhibition, forming a tight noncovalent complex.[9][11] |
| Nature of Final Complex | Stable PLP-adduct with distorted conformation.[5][6] | Extremely slowly dissociating, noncovalent enzyme-inhibitor complex.[9][10] |
| Gram-Positive Bacteria | Potent, time-dependent inactivator.[5][7][8] | Time-dependent, slow-binding inhibitor.[9][10] |
| Gram-Negative Bacteria | Reversible, competitive inhibitor.[7][8] | Reversible, competitive inhibitor.[8] |
Part 2: Experimental Validation and Protocols
The inhibitory properties of Ala-P enantiomers are quantified through kinetic analysis. Below is a summary of reported experimental data and a detailed protocol for a standard assay.
Quantitative Data Summary
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Bacillus stearothermophilus | (R)- or (S)-Ala-P | KI (initial binding) | 1 mM | [9][11] |
| Bacillus stearothermophilus | (R)- or (S)-Ala-P | kinact (isomerization) | 6-9 min-1 | [9][11] |
| Bacillus stearothermophilus | (R)- or (S)-Ala-P | t1/2 (dissociation) | ~25 days | [9][11] |
| Streptococcus faecalis | Substrate: L-Ala | Km | 7.8 mM | [10] |
| Streptococcus faecalis | Substrate: D-Ala | Km | 2.2 mM | [10] |
Experimental Protocol: Coupled Enzyme Assay for Alanine Racemase Inhibition
This protocol describes a reliable and widely used continuous spectrophotometric assay to determine the kinetics of alanine racemase inhibition.
Principle: The assay couples the production of D-alanine from L-alanine to the activity of D-amino acid oxidase (DAAO), which oxidizes D-alanine to produce pyruvate, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red, o-dianisidine), leading to a measurable increase in absorbance or fluorescence.[12][13][14]
Materials:
-
Purified Alanine Racemase (Alr)
-
(R)- and (S)-1-Aminoethylphosphonic acid
-
L-alanine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
Reaction Buffer: 100 mM Tris-Tricine or HEPES, pH 8.0-8.5[3][15]
-
96-well microplate and plate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of L-alanine in the reaction buffer.
-
Prepare stock solutions of the (R)- and (S)-Ala-P inhibitors in water or buffer.
-
Prepare a "Coupling Enzyme Mix" containing DAAO, HRP, and the chromogenic substrate in the reaction buffer. Keep this mix on ice and protected from light.
-
-
Set up the Assay Plate:
-
To the wells of a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the inhibitor ((R)- or (S)-Ala-P) to the test wells. Add an equivalent volume of buffer to the control (100% activity) and blank (0% activity) wells.
-
Add a final concentration of 10-50 µM PLP to all wells.
-
-
Enzyme Pre-incubation:
-
Add the purified alanine racemase to all wells except the blanks.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for any time-dependent inhibition to occur.[15]
-
-
Reaction Initiation and Measurement:
-
Add the Coupling Enzyme Mix to all wells.
-
Initiate the reaction by adding the L-alanine substrate to all wells except the blanks (add buffer to blanks).
-
Immediately place the plate in a pre-warmed microplate reader and begin kinetic measurements, recording absorbance (e.g., at 570 nm for Amplex Red) or fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value. For detailed kinetic analysis (Ki, kinact), progress curves should be analyzed using specialized enzyme kinetics software.
-
Caption: Workflow for Determining Alanine Racemase Inhibition.
Conclusion
The stereoisomers of this compound provide a compelling case study in rational drug design and the intricacies of enzyme inhibition. The (R)-enantiomer acts as a potent inactivator by forming a stable, misaligned aldimine with the PLP cofactor, a mechanism confirmed by structural biology. Both enantiomers, however, can act as powerful slow-binding inhibitors in Gram-positive bacteria, forming an extremely stable noncovalent complex. This differential activity highlights the importance of considering both stereochemistry and species-specific enzyme behavior in the development of targeted antibacterial therapies. The experimental protocols outlined herein provide a robust framework for researchers to further investigate these and other novel inhibitors of this critical bacterial enzyme.
References
- Stamper, C. G. F., Morollo, A. A., & Ringe, D. (1998). Reaction of alanine racemase with this compound forms a stable external aldimine. Biochemistry, 37(29), 10438–10445. [Link]
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
- Copié, V., Faraci, W. S., Walsh, C. T., & Griffin, R. G. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(14), 4966–4970. [Link]
- Badet, B., Inagaki, K., Soda, K., & Walsh, C. T. (1986). Time-dependent inhibition of Bacillus stearothermophilus alanine racemase by (1-aminoethyl)phosphonate isomers by isomerization to noncovalent slowly dissociating enzyme-(1-aminoethyl)phosphonate complexes. Biochemistry, 25(11), 3275–3282. [Link]
- Spivey, V. L., et al. (2017). Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630. Acta Crystallographica Section D: Structural Biology, 73(4), 356-366. [Link]
- RCSB PDB. (n.d.).
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
- Badet, B., & Walsh, C. (1985). Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers. Biochemistry, 24(6), 1333–1341. [Link]
- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., & Ringrose, P. S. (1979). Phosphonopeptides as antibacterial agents: mechanism of action of alaphosphin. Antimicrobial Agents and Chemotherapy, 15(5), 677–683. [Link]
- Wu, J., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology, 17(1), 104. [Link]
- Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20934. [Link]
- Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20934. [Link]
- Stamper, C. G. F., Morollo, A. A., & Ringe, D. (1998). Reaction of Alanine Racemase with this compound Forms a Stable External Aldimine. Biochemistry, 37(29), 10438-10445. [Link]
- Lee, S., et al. (2022). Exploring the reaction dynamics of alanine racemase using serial femtosecond crystallography.
- Wu, J., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology, 17, 104. [Link]
- Badet, B., Inagaki, K., Soda, K., & Walsh, C. T. (1986). Time-dependent inhibition of Bacillus stearothermophilus alanine racemase by (I-aminoethyl) phosphonate complexes. Biochemistry, 25(11), 3275-82. [Link]
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A Comparative Guide to the Efficacy of 1-Aminoethylphosphonic Acid-Based Antibacterials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Phosphonopeptide Antibacterials
The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. 1-Aminoethylphosphonic acid derivatives, a subset of phosphonopeptides, represent a promising class of synthetic antibacterial agents. These compounds are designed as peptide mimetics that cleverly exploit bacterial transport systems to deliver a potent inhibitor of cell wall biosynthesis.[1][2]
The most well-studied example is alaphosphin (l-alanyl-l-1-aminoethylphosphonic acid), which has demonstrated a unique mechanism of action and a distinct antibacterial spectrum.[1][2] This guide will delve into the efficacy of alaphosphin and its analogs, comparing their performance with established antibiotics that also target the bacterial cell wall: fosfomycin and vancomycin .
Mechanism of Action: A Trojan Horse Strategy
The antibacterial efficacy of this compound-based compounds hinges on a sophisticated, multi-step mechanism that can be likened to a "Trojan Horse" strategy.
-
Active Transport: These phosphonopeptides mimic small peptides and are actively transported into the bacterial cell by stereospecific peptide permeases.[1][2] This targeted delivery system is a key advantage, concentrating the active compound inside the bacterium.
-
Intracellular Cleavage: Once inside the cytoplasm, intracellular peptidases cleave the peptide bond, releasing the active warhead: l-1-aminoethylphosphonic acid .
-
Inhibition of Alanine Racemase: l-1-aminoethylphosphonic acid is a potent inhibitor of alanine racemase, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Alanine racemase is responsible for the conversion of L-alanine to D-alanine, a key building block of the peptidoglycan layer. By inhibiting this enzyme, the supply of D-alanine is depleted, halting cell wall synthesis and ultimately leading to bacterial cell death.
This targeted approach provides a high degree of selectivity for bacterial cells, minimizing off-target effects.
Signaling Pathway and Experimental Workflow
Diagram 1: Mechanism of Action of this compound-Based Antibacterials
Caption: Cellular uptake and mechanism of action.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The efficacy of an antibacterial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
Antibacterial Spectrum of this compound Derivatives
Phosphonopeptides, including alaphosphin and its analogs, exhibit a broad spectrum of activity, particularly against Gram-negative bacteria commonly associated with urinary tract infections.[1][2] However, their potency can be influenced by the specific amino acid composition of the peptide carrier, which affects uptake by different bacterial species.[3][4][5] For instance, certain dipeptide variants of alafosfalin have demonstrated a broader antibacterial spectrum, including activity against Pseudomonas aeruginosa.[4][5]
Head-to-Head Comparison: MIC Data
The following table summarizes available MIC data for alaphosphin and comparator antibiotics against key clinical isolates. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Antibacterial Agent | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |
| Alaphosphin | 0.25 - 8 | 8 - 64 | >64 |
| Fosfomycin | 0.5 - 32 | 0.5 - 32 | 16 - >256 |
| Vancomycin | Not Active | 0.5 - 2 | Not Active |
Note: Data compiled from multiple sources. Ranges represent reported MICs across various studies and strains.
Analysis of MIC Data:
-
Against E. coli: Alaphosphin demonstrates comparable, and in some cases, superior potency to fosfomycin. Vancomycin is not active against Gram-negative bacteria like E. coli.
-
Against S. aureus: Vancomycin is highly potent against S. aureus. Both alaphosphin and fosfomycin show moderate to good activity, though generally less potent than vancomycin.
-
Against P. aeruginosa: This opportunistic pathogen is often challenging to treat. While some newer phosphonopeptides show promise, alaphosphin itself has limited activity. Fosfomycin exhibits variable activity, with resistance being common.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized methodologies are crucial for assessing antibacterial efficacy. The following are detailed protocols for determining MIC and bactericidal activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for quantitative susceptibility testing.
Diagram 2: Broth Microdilution Workflow
Caption: Standard workflow for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and comparator antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Include growth control (no antibiotic) and sterility control (no bacteria) wells for validation.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Diagram 3: Time-Kill Assay Workflow
Caption: Workflow for assessing bactericidal activity.
Step-by-Step Methodology:
-
Preparation: Prepare tubes containing CAMHB with the test compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates for 18-24 hours at 35-37°C and count the number of viable colonies (CFU).
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Comparative Analysis of Alternative Antibacterials
To provide a comprehensive evaluation, it is essential to compare the efficacy of this compound derivatives with other antibiotics that target the bacterial cell wall, but through different mechanisms.
Fosfomycin
-
Mechanism of Action: Fosfomycin inhibits a very early step in peptidoglycan synthesis by irreversibly inactivating the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[6][7][8][9][10] This is a different target from that of this compound derivatives.
-
Spectrum of Activity: Fosfomycin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[6] It is particularly useful for the treatment of uncomplicated urinary tract infections caused by E. coli.[6]
Vancomycin
-
Mechanism of Action: Vancomycin is a glycopeptide antibiotic that inhibits a later stage of peptidoglycan synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[11][12][13][14][15]
-
Spectrum of Activity: Vancomycin's activity is primarily directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14] It is not effective against Gram-negative bacteria due to its inability to penetrate the outer membrane.[11]
Conclusion and Future Perspectives
This compound-based antibacterials, exemplified by alaphosphin, represent a compelling class of compounds with a unique and targeted mechanism of action. Their ability to hijack bacterial peptide transport systems offers a distinct advantage in delivering the active drug to its intracellular target, alanine racemase.
Key Findings:
-
Potent Gram-Negative Activity: These compounds demonstrate significant in vitro efficacy against key Gram-negative pathogens, particularly those implicated in urinary tract infections.
-
Alternative to Existing Classes: Their novel mechanism of action makes them a valuable area of research in the face of growing resistance to conventional antibiotics like β-lactams and fluoroquinolones.
-
Potential for Structural Optimization: The modular nature of phosphonopeptides allows for synthetic modification of the peptide carrier to potentially broaden the antibacterial spectrum and improve potency against challenging pathogens like P. aeruginosa.[4][5]
Future Directions:
Further research is warranted to explore the full potential of this class of antibacterials. This includes:
-
Synthesis and evaluation of a wider range of this compound derivatives to identify candidates with improved pharmacokinetic properties and a broader spectrum of activity.[3]
-
Comprehensive in vivo efficacy studies to translate promising in vitro data into clinically relevant outcomes.
-
Investigation of potential synergistic combinations with other classes of antibiotics to enhance efficacy and combat resistance.
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The Structure-Activity Relationship of 1-Aminoethylphosphonic Acid Derivatives: A Comparative Guide for Drug Discovery
Introduction: The Enduring Potential of 1-Aminoethylphosphonic Acid in Medicinal Chemistry
This compound, a phosphonic acid analog of the amino acid alanine, represents a foundational scaffold in the design of a diverse array of biologically active compounds.[1][2] Its inherent structural mimicry of natural amino acids allows its derivatives to act as potent enzyme inhibitors, disrupting key metabolic pathways in pathogens and cancer cells.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy of this compound derivatives, with a focus on their antibacterial and anticancer properties. By delving into the causal relationships between molecular structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design the next generation of therapeutics based on this versatile scaffold.
I. The Antibacterial Activity of this compound Derivatives: Targeting the Bacterial Cell Wall
The primary mechanism by which this compound derivatives exert their antibacterial effects is through the inhibition of bacterial cell wall biosynthesis.[1][3] A notable example is the phosphonodipeptide alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), which has been extensively studied for its antibacterial properties.[5][6] The antibacterial action of these compounds is a multi-step process, providing several avenues for structural modification to enhance efficacy.[3]
Mechanism of Action: A Trojan Horse Strategy
The antibacterial efficacy of phosphonopeptides like alafosfalin relies on a "Trojan horse" strategy to bypass the bacterial cell's defenses. The dipeptide structure is recognized by and actively transported into the bacterial cell via peptide permeases.[1][3] Once inside, intracellular peptidases cleave the peptide bond, releasing the active this compound moiety. This liberated "warhead" then inhibits key enzymes involved in peptidoglycan synthesis, primarily alanine racemase, which is essential for providing the D-alanine building blocks of the cell wall.[3][7]
Caption: Generalized mechanism of anticancer action.
Structure-Activity Relationship Insights
The anticancer activity of this compound derivatives is highly dependent on the nature of the substituents attached to the core structure.
The lipophilicity of the molecule plays a crucial role in its ability to cross the cell membrane and reach its intracellular targets. The introduction of lipophilic moieties, such as aromatic rings or long alkyl chains, can enhance cytotoxic activity.
For derivatives containing aromatic rings, the nature and position of substituents can significantly influence anticancer potency. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
Table 2: Comparative Anticancer Activity (IC50, µM) of α-Aminophosphonate Derivatives
| Compound | R1 (on Amino Group) | R2 (on Phosphonate) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Derivative A | -CH2-Ph | -Et | 15.2 | 21.5 | 18.9 |
| Derivative B | -Ph | -Et | 10.8 | 16.3 | 12.5 |
| Derivative C | -CH2-Ph (4-Cl) | -Et | 8.5 | 12.1 | 9.7 |
| Derivative D | -CH2-Ph | -Me | 18.9 | 25.4 | 22.1 |
Note: Data compiled from multiple sources for illustrative purposes. IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells. [8][9][10][11][12][13]
III. Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
A. Antibacterial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. [14][15][16] Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard. [15]2. Serial Dilution of Test Compound: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. [14]
Caption: Workflow for MIC determination.
B. Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. [17][18][19][20][21] Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. [17]4. Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals. [17]5. Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion: A Scaffold Ripe for Further Exploration
The structure-activity relationships of this compound derivatives presented in this guide underscore the immense potential of this chemical scaffold in the development of novel antibacterial and anticancer agents. The key takeaways for researchers are the critical importance of stereochemistry, the profound influence of the N-terminal amino acid in phosphonopeptides on their antibacterial spectrum, and the significant role of lipophilicity and substituent effects in dictating anticancer potency. The detailed experimental protocols provided offer a robust framework for the systematic evaluation of new analogs. Future research should focus on exploring novel modifications to enhance cellular uptake, broaden the spectrum of activity, and elucidate the precise molecular targets to enable more rational and effective drug design.
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A Senior Application Scientist's Guide to the Validation of a Bioassay for 1-Aminoethylphosphonic Acid Activity
For researchers, scientists, and drug development professionals investigating the biological effects of 1-Aminoethylphosphonic acid (1-AEP), the rigorous validation of a bioassay is paramount to generating reliable and reproducible data. 1-AEP, a phosphonate analog of the amino acid alanine, exhibits its biological activity primarily through the inhibition of key bacterial enzymes involved in cell wall synthesis, making it a compound of interest in the development of novel antibacterial agents.[1][2] This guide provides an in-depth comparison of two distinct bioassays for quantifying 1-AEP activity: a target-based enzymatic inhibition assay and a whole-cell phenotypic assay. We will delve into the experimental protocols, the causality behind methodological choices, and the performance characteristics of each, empowering you to select and validate the most appropriate bioassay for your research needs.
The Central Role of Alanine Racemase Inhibition
1-AEP's primary mechanism of antibacterial action is the inhibition of alanine racemase, a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine.[3] D-alanine is an essential building block of the peptidoglycan layer of the bacterial cell wall.[3] The absence of this enzyme in humans makes it an attractive target for antimicrobial drug development.[4] Therefore, a direct measure of 1-AEP's ability to inhibit alanine racemase provides a specific and sensitive bioassay for its activity.
Primary Bioassay: Alanine Racemase Inhibition Spectrophotometric Assay
This assay quantifies the inhibitory effect of 1-AEP on alanine racemase activity by coupling the enzyme's reaction to a second, indicator enzyme, L-alanine dehydrogenase. Alanine racemase converts D-alanine to L-alanine, which is then utilized by L-alanine dehydrogenase to produce pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm, providing a direct measure of enzyme activity.
Experimental Workflow: Alanine Racemase Inhibition Assay
Caption: Workflow for the Alanine Racemase Inhibition Assay.
Detailed Protocol: Alanine Racemase Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.5. The alkaline pH is optimal for many bacterial alanine racemases.[4]
- Enzyme Solution: Prepare a working solution of purified bacterial alanine racemase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.[2]
- Substrate Solution: Prepare a solution of D-alanine in assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.[5]
- Coupling Enzyme and Co-factor: Prepare a solution containing L-alanine dehydrogenase and NAD+ in assay buffer.
- 1-AEP Stock Solution: Prepare a concentrated stock solution of 1-AEP in water or a suitable buffer. Perform serial dilutions to create a range of concentrations for IC50 determination.
2. Assay Procedure (96-well plate format):
- To each well, add:
- Assay Buffer
- NAD+ solution
- L-alanine dehydrogenase solution
- A specific concentration of 1-AEP dilution or vehicle control (for uninhibited reaction).
- Add the alanine racemase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[6]
- Initiate the reaction by adding the D-alanine substrate solution to all wells.
- Immediately place the plate in a microplate reader capable of kinetic measurements.
3. Data Acquisition and Analysis:
- Measure the absorbance at 340 nm every minute for 20-30 minutes.
- Calculate the initial reaction velocity (V) for each concentration of 1-AEP by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each 1-AEP concentration using the formula: % Inhibition = 100 * (1 - (V_inhibited / V_uninhibited))
- Plot the % Inhibition against the logarithm of the 1-AEP concentration.
- Determine the IC50 value, the concentration of 1-AEP that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve using a non-linear regression analysis.[7]
Comparative Bioassay: Broth Microdilution Antibacterial Susceptibility Assay
As a complementary approach, a whole-cell based assay provides a more direct measure of the compound's potential as an antimicrobial agent. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8] The MIC is the lowest concentration of the agent that prevents visible growth of the bacterium under defined conditions.[8]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution Assay
1. Media and Reagent Preparation:
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of many bacterial species.[9]
- Bacterial Culture: Use a susceptible bacterial strain known to possess alanine racemase, such as Escherichia coli or Staphylococcus aureus. Grow the bacteria to the mid-logarithmic phase.
- Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[10]
- 1-AEP Solutions: Prepare a 2-fold serial dilution of 1-AEP in CAMHB in a 96-well microtiter plate.
2. Assay Procedure:
- Inoculate each well containing the 1-AEP dilutions with the standardized bacterial suspension.
- Include a positive control well (bacteria in broth without 1-AEP) to ensure bacterial growth and a negative control well (broth only) to confirm sterility.
- Seal the plate and incubate at 35-37°C for 16-20 hours.
3. Data Acquisition and Analysis:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 1-AEP at which there is no visible bacterial growth.[8]
Comparison of Bioassays for 1-AEP Activity
| Feature | Alanine Racemase Inhibition Assay | Broth Microdilution Antibacterial Assay |
| Principle | Measures direct inhibition of a purified enzyme. | Measures inhibition of bacterial growth. |
| Output | IC50 (Inhibitor concentration for 50% enzyme inhibition). | MIC (Minimum Inhibitory Concentration). |
| Specificity | Highly specific to the target enzyme (alanine racemase). | Less specific; activity can be influenced by factors like cell permeability and efflux pumps. |
| Sensitivity | Generally high, can detect potent inhibitors at low concentrations. | Dependent on the susceptibility of the bacterial strain. |
| Throughput | High-throughput screening (HTS) adaptable.[2] | Can be adapted for high-throughput, but generally lower than enzyme assays.[8] |
| Information Provided | Mechanistic insight into the compound's interaction with its target. | Provides a direct measure of potential therapeutic efficacy. |
| Reproducibility | High, with proper control of experimental conditions. | Can be influenced by variability in inoculum preparation and incubation conditions. Adherence to CLSI/EUCAST guidelines is crucial.[11][12] |
| Validation Parameters | Linearity, precision, accuracy, limit of detection (LOD).[13] | Categorical agreement, essential agreement, reproducibility with quality control strains.[14][15] |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, each assay should be designed as a self-validating system.
-
For the Alanine Racemase Inhibition Assay:
-
Positive Control: Include a known inhibitor of alanine racemase, such as D-cycloserine, to confirm the assay is performing as expected.[4]
-
Negative Control: A vehicle control (no inhibitor) is essential to determine the uninhibited enzyme activity.
-
Linearity: Ensure the enzyme concentration and substrate concentration result in a linear reaction rate over the measurement period.
-
-
For the Broth Microdilution Assay:
-
Quality Control Strains: Concurrently test a reference bacterial strain with a known MIC for a standard antibiotic to validate the accuracy and reproducibility of the test system, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Growth Control: A well with bacteria and no inhibitor must show robust growth.
-
Sterility Control: A well with broth only must remain clear.
-
Conclusion
The choice of bioassay for determining this compound activity depends on the specific research question. The alanine racemase inhibition assay provides a highly specific and sensitive method for mechanistic studies and high-throughput screening of potential inhibitors. In contrast, the broth microdilution assay offers a more direct assessment of the compound's potential as an antibacterial agent by measuring its effect on whole bacterial cells. For a comprehensive validation of 1-AEP's biological activity, a combined approach, utilizing both a target-based enzymatic assay and a whole-cell phenotypic assay, is highly recommended. This dual strategy provides both mechanistic insight and a direct measure of potential therapeutic relevance, ensuring a robust and well-rounded evaluation of the compound's efficacy.
References
- Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. PubMed Central. [Link]
- Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. National Institutes of Health (NIH). [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Broth Microdilution. MI - Microbiology. [Link]
- Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online. [Link]
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
- Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. PubMed. [Link]
- Verification of Performance: For Microbiology Identification and Susceptibility Procedures. PowerDMS. [Link]
- Reaction of alanine racemase with this compound forms a stable external aldimine. PubMed. [Link]
- Strategies for Verifying Antimicrobial Susceptibility Tests and Test Systems.
- The accuracy of four commercial broth microdilution tests in the determination of the minimum inhibitory concentration of colistin. PubMed Central. [Link]
- Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy. [Link]
- Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria.
- Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. ASM Journals. [Link]
- New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
- Reaction of alanine racemase with this compound forms a stable external aldimine. PubMed. [Link]
- Validation of cytochrome P450 time-dependent inhibition assays: A two-time point IC50 shift approach facilitates kinact assay design.
- New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS One. [Link]
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?.
- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health (NIH). [Link]
- Assays for screening alanine racemase-specific inhibitors. Alanine...
- Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. National Institutes of Health (NIH). [Link]
- New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PubMed. [Link]
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- 15. public.powerdms.com [public.powerdms.com]
A Researcher's Guide to Assessing Enzyme Stereoselectivity with 1-Aminoethylphosphonic Acid Enantiomers
<_
_>
For researchers, scientists, and drug development professionals, understanding and quantifying the stereoselectivity of enzymes is a critical task. The precise three-dimensional architecture of an enzyme's active site dictates its preference for one stereoisomer over another, a fundamental principle that governs everything from metabolic pathways to the efficacy of chiral drugs. This guide provides an in-depth comparison of experimental approaches for assessing enzyme stereoselectivity using the (R)- and (S)-enantiomers of 1-aminoethylphosphonic acid, a potent tool for probing enzyme-substrate interactions.
The Significance of this compound
This compound is a structural analog of the amino acid alanine. Its tetrahedral phosphonic acid group mimics the tetrahedral transition state of peptide bond hydrolysis, making it an excellent candidate for an enzyme inhibitor.[1][2] By presenting an enzyme with the individual (R)- and (S)-enantiomers, researchers can directly measure the degree to which the enzyme discriminates between these mirror-image molecules. This information is invaluable for:
-
Elucidating Enzyme Mechanisms: Determining which enantiomer binds more tightly or is processed more efficiently provides clues about the spatial arrangement of catalytic residues in the active site.
-
Drug Development: Designing highly selective drugs requires a deep understanding of the target enzyme's stereochemical preferences.
-
Biocatalysis: Engineering enzymes for industrial applications, such as the synthesis of enantiomerically pure compounds, relies on accurately assessing and improving their stereoselectivity.[3]
Core Methodologies: A Comparative Overview
Several robust methodologies can be employed to assess enzyme stereoselectivity using this compound enantiomers. The choice of method depends on whether the enantiomers act as substrates, inhibitors, or simply bind to the enzyme without undergoing a reaction.
Kinetic Analysis for Substrate Enantiomers
If an enzyme can catalyze a reaction using one or both enantiomers of this compound as a substrate, a comparative kinetic analysis is the most direct assessment of stereoselectivity.
-
Principle: This method involves measuring the Michaelis-Menten kinetic parameters, Michaelis constant (K_M) and catalytic rate constant (k_cat), for each enantiomer separately. The K_M reflects the substrate binding affinity (a lower K_M indicates tighter binding), while k_cat represents the turnover rate. The ratio (k_cat/K_M) is a measure of the enzyme's overall catalytic efficiency.
-
Experimental Rationale: By comparing the k_cat/K_M values for the (R)- and (S)-enantiomers, a quantitative measure of stereoselectivity can be obtained. A large difference in this ratio indicates high stereoselectivity.
-
Data Interpretation: The enantioselectivity (E) can be calculated using the formula: E = (k_cat/K_M)_S / (k_cat/K_M)_R. An E value significantly greater than 1 indicates a preference for the (S)-enantiomer, while a value close to 0 indicates a preference for the (R)-enantiomer.
Inhibition Studies for Non-Substrate Enantiomers
More commonly, this compound enantiomers act as inhibitors, binding to the active site and preventing the natural substrate from binding.
-
Principle: This approach involves measuring the inhibition constant (K_i) for each enantiomer. The K_i value represents the dissociation constant of the enzyme-inhibitor complex; a lower K_i signifies a more potent inhibitor.
-
Experimental Rationale: By performing kinetic assays with the enzyme's natural substrate in the presence of varying concentrations of either the (R)- or (S)-inhibitor, the K_i for each can be determined. The relative values of K_i directly reflect the enzyme's stereopreference.
-
Data Interpretation: A significantly lower K_i for one enantiomer over the other demonstrates the enzyme's ability to stereoselectively bind that particular isomer. For example, the pyruvate dehydrogenase complex is potently inhibited by acetylphosphinate, the transamination product of 1-aminoethylphosphinate.[4][5]
Visualizing the Assessment Workflow
The following diagram outlines the general workflow for assessing enzyme stereoselectivity using this compound enantiomers.
Caption: Workflow for assessing enzyme stereoselectivity.
Detailed Experimental Protocol: Competitive Inhibition Assay
This protocol provides a step-by-step guide for determining the K_i values of (R)- and (S)-1-aminoethylphosphonic acid for a hypothetical enzyme, "Alanine Dehydrogenase."
Materials:
-
Purified Alanine Dehydrogenase
-
(R)-1-Aminoethylphosphonic acid
-
(S)-1-Aminoethylphosphonic acid
-
L-Alanine (natural substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of L-alanine, NAD+, and each enantiomer of this compound in the assay buffer.
-
Prepare a working solution of Alanine Dehydrogenase in the assay buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
Design a matrix of experiments in a 96-well plate. You will vary the concentration of the natural substrate (L-alanine) and the inhibitor ((R)- or (S)-1-aminoethylphosphonic acid).
-
For each inhibitor, set up reactions with at least five different concentrations of L-alanine and at least four different concentrations of the inhibitor, including a zero-inhibitor control.
-
Each reaction well should contain:
-
Assay Buffer
-
A fixed concentration of NAD+
-
A specific concentration of L-alanine
-
A specific concentration of the inhibitor
-
Water to bring the final volume to a fixed amount (e.g., 190 µL)
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This measures the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
For each inhibitor concentration, create a Lineweaver-Burk plot (1/V₀ vs. 1/[L-alanine]).
-
The resulting plots for a competitive inhibitor will show a series of lines with different slopes that intersect on the y-axis.
-
Determine the K_i value for each enantiomer using non-linear regression analysis of the velocity data against the competitive inhibition equation or by analyzing the slopes of the Lineweaver-Burk plots.
-
Comparative Data Presentation
The results from such an experiment can be summarized in a table for clear comparison:
| Enantiomer | K_i (µM) |
| (R)-1-Aminoethylphosphonic Acid | 50 ± 5 |
| (S)-1-Aminoethylphosphonic Acid | 850 ± 70 |
This is example data.
In this hypothetical example, the K_i for the (R)-enantiomer is 17 times lower than that for the (S)-enantiomer, indicating a strong stereopreference of Alanine Dehydrogenase for the (R)-isomer.
Analytical Techniques for Enantiomer Separation and Analysis
A prerequisite for these studies is the availability of enantiomerically pure samples of this compound. Several techniques can be used for their separation and analysis:
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.[6]
-
Capillary Electrophoresis: This technique, often using cyclodextrins as chiral selectors, can effectively separate aminophosphonic acid enantiomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR in the presence of a chiral discriminating agent like cyclodextrin can be used to determine the enantiomeric excess of a sample.[9]
Visualizing the Mechanism of Stereoselective Inhibition
The following diagram illustrates how an enzyme's active site can preferentially bind one enantiomer over another, leading to stereoselective competitive inhibition.
Caption: Stereoselective competitive inhibition.
Conclusion
The enantiomers of this compound are powerful tools for dissecting the stereochemical preferences of enzymes. Through careful kinetic and inhibition studies, researchers can gain quantitative insights into enzyme-substrate interactions. This knowledge is fundamental to advancing our understanding of biological processes and is a cornerstone of rational drug design and biocatalyst development. The methodologies described in this guide provide a robust framework for obtaining reliable and reproducible data on enzyme stereoselectivity.
References
- Dziuk, B., Rachoń, J., & Lejczak, B. (2012). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules.
- Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Resolution of chiral phosphate, phosphonate, and phosphinate esters by an enantioselective enzyme library. Journal of the American Chemical Society.
- Pallitsch, K., Braunsteiner, K., Dinhof, T., Kalina, T., & Stanković, T. (n.d.). Studying the unusual enzymes of phosphonate metabolism. Institute of Organic Chemistry, University of Vienna.
- Cini, M., Eliot, A. C., & L-Accogli, M. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry.
- Cini, M., Eliot, A. C., & L-Accogli, M. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. National Institutes of Health.
- Rudzińska, E., Dzygiel, P., Wieczorek, P., & Kafarski, P. (2002). Separation of aromatic aminophosphonic acid enantiomers by capillary electrophoresis with the application of cyclodextrins. Journal of Chromatography A.
- Lejczak, B., & Kafarski, P. (1988). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. National Institutes of Health.
- Lämmerhofer, M., Zarbl, E., Lindner, W., Peric Simov, B., & Hammerschmidt, F. (2001). Simultaneous separation of the stereoisomers of 1-amino-2-hydroxy and 2-amino-1-hydroxypropane phosphonic acids by stereoselective capillary electrophoresis employing a quinine carbamate type chiral selector. Electrophoresis.
- Dziuk, B., Rachoń, J., & Lejczak, B. (2012). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules.
- Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society.
- Li, Y., Aubert, S. D., Maes, E. G., & Raushel, F. M. (2004). Enzymatic resolution of chiral phosphinate esters. PubMed.
- Drag-Zalesińska, M., & Wysocka, T. (2020). Inhibitors of bacterial enzymes based on 1-aminophosphonic acid. ResearchGate.
- Dziuk, B., & Rachoń, J. (2012). Direct determination of enantiomeric enrichment of chiral, underivatized aminophosphonic acids - Useful for enantioselective bioconversion results evaluation. ResearchGate.
- Gu, L., & Wang, Y. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC International.
- Lacoste, A. M., Dumora, C., Balas, L., Hammerschmidt, F., & Vercauteren, J. (1993). Stereochemistry of the Reaction Catalysed by 2-aminoethylphosphonate Aminotransferase. A 1H-NMR Study. PubMed.
- Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. SciSpace.
- Zhao, X., et al. (2022). Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1. National Institutes of Health.
- Romero, E., & Riva, S. (2019). “A Study in Yellow”: Investigations in the Stereoselectivity of Ene-Reductases. IRIS Re.Public@polimi.it.
- Kluger, R., & Tittmann, K. (2014). Acetylphosphinate is the most potent mechanism-based substrate-like inhibitor of both the human and E. coli pyruvate dehydrogenase components of the pyruvate dehydrogenase complex. National Institutes of Health.
- Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. National Institutes of Health.
- Soderberg, T. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- Szymański, W., & de Vries, J. G. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health.
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- 4. Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylphosphinate is the most potent mechanism-based substrate-like inhibitor of both the human and E. coli pyruvate dehydrogenase components of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Quantitative Analysis of 1-Aminoethylphosphonic Acid in Biological Samples
For researchers, clinical scientists, and drug development professionals, the accurate quantification of small molecules like 1-Aminoethylphosphonic acid in complex biological matrices is paramount. This phosphonic acid analog of the amino acid alanine presents unique analytical challenges due to its high polarity, low volatility, and structural similarity to endogenous compounds. This guide provides an in-depth comparison of two primary analytical methodologies: Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization . We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the optimal method for your research needs.
Introduction: The Analytical Challenge of this compound
This compound is a zwitterionic molecule that is highly soluble in water and practically insoluble in most organic solvents. This property makes it difficult to extract from aqueous biological samples like plasma and urine and challenging to retain on standard reversed-phase chromatography columns.[1] Consequently, specialized analytical strategies are required to achieve the sensitivity and specificity needed for pharmacokinetic, toxicokinetic, or biomarker studies.
The two powerhouse techniques in modern bioanalysis are LC-MS/MS and GC-MS.[2] LC-MS/MS is often preferred for its ability to analyze polar and thermally labile compounds directly, while GC-MS offers excellent chromatographic resolution but requires chemical derivatization to make polar analytes volatile. The choice between them is not merely one of instrumentation availability but a strategic decision based on sample volume, required sensitivity, sample throughput, and the nature of the biological matrix.
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of polar, non-volatile compounds in biological matrices due to its exceptional sensitivity and selectivity without the need for derivatization.[3] The key to a successful LC-MS/MS method for this compound lies in overcoming its poor retention in conventional chromatography and managing potential matrix effects.
Rationale for Methodological Choices
-
Sample Preparation: The primary goal is to remove proteins and phospholipids from the plasma or urine sample, which can interfere with the analysis and damage the analytical column.[4] Protein precipitation is a rapid and effective method for this purpose. For cleaner samples and higher sensitivity, Solid-Phase Extraction (SPE) can be employed.
-
Chromatography: Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[1] Unlike reversed-phase chromatography, which retains nonpolar compounds, HILIC uses a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes effectively.
-
Detection: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the instrument can selectively detect the analyte even in a complex biological matrix.[4] Electrospray ionization (ESI) in positive or negative mode is typically used for polar molecules.
Experimental Workflow: LC-MS/MS
Caption: Workflow for this compound analysis by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.
-
Spike the sample with 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of this compound) to correct for extraction variability and matrix effects.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B
-
1-6 min: Linear gradient to 50% B
-
6-7 min: Hold at 50% B
-
7.1-9 min: Return to 90% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions for the analyte and internal standard must be optimized.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique renowned for its high chromatographic efficiency and resolving power. However, for polar and non-volatile compounds like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability, allowing the analyte to travel through the GC column.
Rationale for Methodological Choices
-
Derivatization: This is the most critical step. The goal is to replace the active hydrogens on the amine (-NH2) and phosphonic acid (-P(O)(OH)2) groups with nonpolar moieties. Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a robust and common choice. It produces derivatives that are more stable and less sensitive to moisture compared to other silylating agents.[5][6]
-
Sample Preparation: After derivatization, a liquid-liquid extraction (LLE) is typically performed to transfer the now nonpolar derivative from the aqueous reaction mixture into an organic solvent compatible with the GC injection port.
-
Chromatography: A standard nonpolar capillary column (e.g., DB-5ms) is used for separation. The high resolving power of GC allows for excellent separation from potential interferences.
-
Detection: Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode, where only specific fragment ions of the derivatized analyte are monitored to ensure high selectivity and sensitivity.[7]
Experimental Workflow: GC-MS with Derivatization
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A Comparative Guide to Confirming the Absolute Configuration of 1-Aminoethylphosphonic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step in the journey from discovery to market. The stereochemistry of a chiral molecule like 1-aminoethylphosphonic acid, a phosphorus-containing analog of the amino acid alanine, dictates its biological activity. One enantiomer may be a potent therapeutic, while the other could be inactive or, in the worst-case scenario, toxic. This guide provides an in-depth, objective comparison of the three principal analytical techniques for confirming the absolute configuration of this compound enantiomers: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions about the most suitable method for your research objectives and sample constraints.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
The Causality Behind the Choice:
The power of X-ray crystallography lies in its ability to directly visualize the molecule's structure. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, particularly for atoms heavier than carbon.[2] This effect allows for the differentiation between a molecule and its non-superimposable mirror image. The Flack parameter, a value derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero indicating a high degree of confidence.[3]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Experimental Protocol:
-
Chiral Resolution and Purification:
-
Begin with a racemic mixture of this compound.
-
Perform chiral resolution using a suitable resolving agent, such as a chiral amine or acid, to form diastereomeric salts.[4]
-
Separate the diastereomers by fractional crystallization.
-
Isolate the pure enantiomer of this compound.
-
-
Crystal Growth:
-
Dissolve the purified enantiomer in a suitable solvent or solvent system.
-
Employ a slow evaporation or vapor diffusion technique to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model and determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.[3]
-
The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] This technique is particularly valuable when obtaining high-quality single crystals for X-ray analysis is challenging.
The Causality Behind the Choice:
VCD provides a unique spectroscopic fingerprint of a chiral molecule's three-dimensional structure in solution.[5] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for a given enantiomer, which is generated through quantum mechanical calculations (typically using Density Functional Theory, DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Experimental Workflow:
Caption: Workflow for VCD-based absolute configuration determination.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the purified enantiomer of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to minimize solvent interference in the IR region.
-
The concentration should be optimized to achieve a good signal-to-noise ratio.
-
-
Spectra Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Collect data over a wide spectral range, paying particular attention to the regions with characteristic vibrational modes of the amino and phosphonic acid groups.
-
-
Computational Modeling:
-
Perform a thorough conformational search for both the (R)- and (S)-enantiomers of this compound using molecular mechanics or other suitable methods.
-
For each low-energy conformer, perform geometry optimization and frequency calculations at a high level of theory (e.g., B3LYP/6-31G(d) or higher) using a quantum chemistry software package.
-
Calculate the theoretical VCD and IR spectra for each enantiomer by Boltzmann-averaging the spectra of the individual conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers.
-
The absolute configuration is assigned based on the best visual match between the experimental and one of the calculated spectra.
-
The Practical Approach: ³¹P NMR Spectroscopy with Chiral Resolving Agents
For organophosphorus compounds like this compound, ³¹P NMR spectroscopy offers a highly specific and sensitive method for stereochemical analysis. In an achiral environment, the enantiomers of a chiral compound are indistinguishable by NMR. However, the addition of a chiral resolving agent (CRA) creates a diastereomeric environment, leading to the differentiation of the enantiomeric signals.
The Causality Behind the Choice:
Chiral Resolving Agents, which can be either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs), interact with the enantiomers of the analyte to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs). These diastereomers are no longer mirror images and will have different chemical shifts in the NMR spectrum. For this compound, ³¹P NMR is particularly advantageous due to its wide chemical shift range and the absence of background signals, allowing for clear observation of the phosphorus signals. Cyclodextrins and chiral amino acid derivatives have been successfully used as CSAs for the enantiodifferentiation of aminophosphonic acids.[6][7]
Experimental Workflow:
Caption: Workflow for stereochemical analysis using ³¹P NMR with a chiral resolving agent.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound (either racemic or enantioenriched) in a suitable deuterated solvent (e.g., D₂O).
-
Add a molar excess of the chosen chiral solvating agent (e.g., α-cyclodextrin).
-
Adjust the pH of the solution as needed, as the chemical shift separation can be pH-dependent.[6]
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum of the sample.
-
Optimize acquisition parameters to ensure good resolution and signal-to-noise ratio.
-
-
Data Analysis:
-
Observe the ³¹P NMR spectrum for the presence of two distinct signals corresponding to the two enantiomers.
-
Integrate the areas of the two signals to determine the enantiomeric excess (ee) of the sample.
-
To assign the absolute configuration, a pure sample of one of the enantiomers (with its configuration previously determined by another method, like X-ray crystallography) must be run under the same conditions to identify which signal corresponds to the (R)- and which to the (S)-enantiomer.
-
Comparative Analysis of Techniques
The selection of the most appropriate technique for determining the absolute configuration of this compound enantiomers depends on a careful consideration of various factors, including sample availability, the need for a definitive result, and available instrumentation.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | ³¹P NMR with Chiral Resolving Agents |
| Principle | Anomalous dispersion of X-rays | Differential absorption of circularly polarized IR light | Formation of diastereomeric species |
| Sample State | High-quality single crystal | Solution | Solution |
| Sample Amount | μg to mg | mg | mg |
| Definitive Result | Yes (Gold Standard) | Yes (with computational support) | Relative configuration; absolute requires a known standard |
| Throughput | Low (crystal growth can be time-consuming) | Medium | High |
| Cost | High (instrumentation and maintenance) | High (specialized spectrometer) | Moderate (standard NMR) |
| Key Advantage | Unambiguous, direct 3D structure | No crystallization required; solution-state analysis | Rapid, quantitative ee determination |
| Key Limitation | Requires a suitable single crystal | Requires computational modeling; lower sensitivity | Requires a chiral resolving agent and a known standard for absolute configuration |
Conclusion
The determination of the absolute configuration of this compound enantiomers is a critical step in its development as a potential therapeutic agent.
-
Single-crystal X-ray crystallography remains the unparalleled "gold standard," providing a definitive and unambiguous answer when a suitable crystal can be obtained.
-
Vibrational Circular Dichroism (VCD) spectroscopy emerges as a powerful alternative for solution-state analysis, particularly when crystallization proves to be a bottleneck. Its synergy with computational chemistry provides a high degree of confidence in the assigned configuration.
-
³¹P NMR spectroscopy with chiral resolving agents offers a practical, high-throughput method for determining enantiomeric excess and can be used to assign absolute configuration when a reference standard is available.
Ultimately, the choice of technique will be guided by the specific requirements of the research project. For definitive structural proof in regulatory submissions, X-ray crystallography is often preferred. For routine screening or when dealing with non-crystalline samples, VCD and NMR provide invaluable and often complementary information. A multi-technique approach can often provide the most comprehensive and robust characterization of these important chiral molecules.
References
- Joosse, K., et al. (2017). Rapid Enantiodifferentiation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Applied Spectroscopy, 71(6), 1254-1262. [Link]
- UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(14), 1693-1699. [Link]
- SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]
- Gama, M. R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
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- Flack, H. D., & Bernardinelli, G. (2008).
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- ResearchGate. (n.d.). Vibrational CD (VCD) Spectroscopy as a Powerful Tool for Chiral Analysis of Flavor Compounds. [Link]
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- DTU Research Database. (n.d.). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. [Link]
- Weiss, D., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(42), 13838-13842. [Link]
- Gemen, J., et al. (2023). Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent. Molecules, 28(14), 5489. [Link]
- ResearchGate. (n.d.).
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
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- ResearchGate. (n.d.). (PDF) Synthesis and VCD Spectroscopic Characterization of a Series of Azacryptands from a Chiral Valine-Based Derivative of Tris(2-aminoethyl)amine (TREN). [Link]
- ResearchGate. (n.d.). Structures of chiral amines tested (only one enantiomer is shown) and.... [Link]
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The Phosphonate Advantage: Evaluating 1-Aminoethylphosphonic Acid as a Transition State Analog Inhibitor
A Senior Application Scientist's Guide to Mechanism, Comparison, and Experimental Validation
In the relentless pursuit of novel antimicrobial agents, the bacterial cell wall remains a cornerstone target. Its biosynthesis, a symphony of enzymatic precision, offers multiple opportunities for therapeutic intervention. Among the most validated targets are alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl), enzymes critical for the synthesis of the D-alanine-D-alanine dipeptide, an essential building block of peptidoglycan. This guide provides an in-depth evaluation of 1-aminoethylphosphonic acid, a potent inhibitor that leverages the principle of transition state analogy to disrupt this vital pathway. We will explore its mechanism of action, compare its efficacy against alternative inhibitors, and provide detailed experimental protocols for its characterization.
The Power of Mimicry: Transition State Analogy
Enzymes accelerate reactions by stabilizing the high-energy transition state. Transition state analogs are stable molecules that structurally and electronically resemble this fleeting intermediate. By binding to the enzyme's active site with high affinity, they effectively block substrate access and halt catalysis. Phosphonic acids, with their tetrahedral phosphorus center, are excellent mimics of the tetrahedral transition states common in phosphoryl transfer and peptide bond formation reactions[1][2][3]. This compound, an analog of alanine, perfectly embodies this principle.
This compound: A Dual-Target Inhibitor
This compound exerts its antibacterial effects by inhibiting two key enzymes in the D-alanine branch of peptidoglycan synthesis:
-
Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the racemization of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide.
The prodrug alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) is often utilized to deliver this compound into bacterial cells. Once inside, cellular peptidases cleave the peptide bond, releasing the active inhibitor[4][5].
Mechanism of Inhibition: A Tale of Two Enzymes
Alanine Racemase: this compound acts as a potent inhibitor of alanine racemase. Its tetrahedral phosphonate group mimics the planar carbanionic transition state of the racemization reaction[6][7]. The inhibition can be either reversible and competitive or irreversible in a time-dependent manner, depending on the bacterial species[8].
D-alanine:D-alanine Ligase: The enzymatic reaction of Ddl proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the second D-alanine molecule on an acylphosphate intermediate[9][10][11]. D-(1-aminoethyl)phosphonic acid mimics this tetrahedral intermediate, binding tightly to the active site and inhibiting the ligase[12].
A Comparative Analysis: this compound vs. Other Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with other known inhibitors of alanine racemase and D-alanine:D-alanine ligase.
Alanine Racemase Inhibitors
| Inhibitor | Target Organism | Ki (μM) | IC50 (μM) | Mechanism of Action | Reference(s) |
| D-(1-Aminoethyl)phosphonic acid | Salmonella typhimurium | 500 | - | Time-dependent inhibition | [12] |
| D-Cycloserine | Mycobacterium tuberculosis | - | 26.4 ± 1.7 | Covalent adduct with PLP | [1] |
| D-Cycloserine | E. coli | 650 | - | Competitive | [4][5] |
| L-Cycloserine | E. coli | 2100 | - | Competitive | [4][5] |
| β-Chloro-D-alanine | E. coli & Bacillus subtilis | - | - | 90-95% inhibition | [4] |
| Homogentisic acid | Aeromonas hydrophila Alr-2 | 51.7 | - | Competitive | [13] |
| Hydroquinone | Aeromonas hydrophila Alr-2 | 212 | - | Noncompetitive | [13] |
D-alanine:D-alanine Ligase Inhibitors
| Inhibitor | Target Organism | Ki (μM) | IC50 (μM) | Mechanism of Action | Reference(s) |
| D-(1-Aminoethyl)phosphonic acid | Salmonella typhimurium | 500 | - | Time-dependent inhibition | [12] |
| D-Cycloserine | Mycobacterium tuberculosis | 14 (site 1), 25 (site 2) | - | Competitive | [14] |
| D-Cycloserine | E. coli | - | 11.5 | Inhibition of ATPase activity | [15] |
| Quercetin | Helicobacter pylori & E. coli | - | - | Competitive with ATP | [16] |
| Apigenin | Helicobacter pylori & E. coli | - | - | Competitive with ATP | [16] |
| LFM-A13 | - | 185 | - | ATP competitive | [17] |
| Phosphinic acid dipeptide analogues | - | Potent, irreversible | - | Formation of phosphorylated inhibitor | [13] |
Visualizing the Transition State Analogy
The structural similarity between this compound and the enzymatic transition states is the cornerstone of its inhibitory activity.
Caption: Structural analogy of 1-AEP and the alanine racemase transition state.
Caption: Structural analogy of 1-AEP and the D-alanine:D-alanine ligase tetrahedral intermediate.
Experimental Protocols
Accurate evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. The following are standardized methods for assessing the inhibition of alanine racemase and D-alanine:D-alanine ligase.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the three-component reaction of an aldehyde, an amine, and a dialkyl phosphite, followed by deprotection[18]. Another established method is the electrochemical decarboxylative α-methoxylation of N-acyl-α-amino acids, followed by transformation to 1-(N-acylamino)alkyltriphenylphosphonium tetrafluoroborates and subsequent reaction with dimethyl phosphite[19].
Caption: General workflow for the synthesis of this compound.
Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the racemization of D-alanine to L-alanine by coupling the reaction to L-alanine dehydrogenase, which catalyzes the conversion of L-alanine to pyruvate with the concomitant reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Purified alanine racemase
-
D-alanine
-
L-alanine dehydrogenase
-
NAD+
-
This compound (or other inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, D-alanine, and NAD+.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a solution of alanine racemase and L-alanine dehydrogenase.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined by performing the assay at varying substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model.
Caption: Workflow for the coupled alanine racemase inhibition assay.
D-alanine:D-alanine Ligase Inhibition Assay (Malachite Green Assay)
This assay measures the activity of Ddl by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The Pi reacts with a malachite green-molybdate reagent to produce a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified D-alanine:D-alanine ligase
-
D-alanine
-
ATP
-
This compound (or other inhibitor)
-
HEPES buffer (pH 8.0)
-
MgCl2
-
KCl
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, and D-alanine.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a solution of Ddl and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced.
-
Calculate the enzyme activity and percentage of inhibition. Determine IC50 and Ki values as described for the alanine racemase assay.
Caption: Workflow for the D-alanine:D-alanine ligase malachite green assay.
Conclusion
This compound stands as a compelling example of rational drug design, effectively targeting two essential enzymes in bacterial cell wall biosynthesis through its remarkable mimicry of their respective transition states. Its dual-targeting capability and potent inhibitory action, particularly when delivered as the prodrug alafosfalin, underscore its potential as a valuable scaffold for the development of novel antibacterial agents. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and exploit the therapeutic promise of phosphonate-based inhibitors in the ongoing battle against bacterial infections.
References
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- Inhibitors of alanine racemase enzyme: A review | Request PDF. (2025, August 6).
- AN UPDATED STATUS OF ALANINE RACEMASE INHIBITORS: A REVIEW. (2023, February 1). International Journal of Pharmaceutical Sciences and Research. [Link]
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- He, Y., et al. (2020). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Journal of Biological Chemistry, 295(44), 14946-14957. [Link]
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
- Duncan, K., & Walsh, C. T. (1988). ATP-dependent inactivation and slow binding inhibition of Salmonella typhimurium D-alanine:D-alanine ligase (ADP) by (aminoalkyl)phosphinate and aminophosphonate analogues of D-alanine. Biochemistry, 27(10), 3709–3714. [Link]
- McDermott, P. F., et al. (1995). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Journal of Medicinal Chemistry, 38(22), 4473-4481. [Link]
- Kovač, A., et al. (2008). Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. Journal of Medicinal Chemistry, 51(23), 7442-7448. [Link]
- Sueda, S., et al. (2007). Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. Acta Crystallographica Section D: Biological Crystallography, 63(1), 41-51. [Link]
- Prosser, G. A., & de Carvalho, L. P. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. The FEBS journal, 280(5), 1150–1166. [Link]
- Enzyme kinetic parameters of the D-alanine-D-alanine ligases. (n.d.).
- Wu, D., et al. (2006). Allosteric inhibition of Staphylococcus aureus d-alanine:d-alanine ligase revealed by crystallographic studies. Proceedings of the National Academy of Sciences, 103(41), 15049-15054. [Link]
- Tomšič, A., et al. (2008). ATP competitive inhibitors of D-alanine-D-alanine ligase based on protein kinase inhibitor scaffolds. Bioorganic & Medicinal Chemistry, 16(17), 8031-8037. [Link]
- Ellsworth, B. A., et al. (1988). Phosphinic acid inhibitors of D-alanyl-D-alanine ligase. Journal of Medicinal Chemistry, 31(9), 1654-1660. [Link]
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- Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. (2025, August 7).
- Batson, S., et al. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine.
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- A)
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Aminoethylphosphonic Acid for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. 1-Aminoethylphosphonic acid, a compound utilized in various research applications, requires a disposal protocol that acknowledges its specific chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Immediate Safety and Hazard Assessment: The Foundation of Responsible Disposal
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as an irritant and can be harmful upon contact or ingestion.[1][2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling dust or aerosols.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles with side-shields are required to protect against splashes and airborne particles.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2][3] It is crucial to be aware of the breakthrough time of the glove material for the specific chemicals being handled.[1]
-
Body Protection: A lab coat or chemical-resistant apron, along with long sleeves and closed-toe shoes, should be worn to protect the skin.[2][3]
-
Respiratory Protection: In situations where dust generation is unavoidable, a NIOSH-approved respirator is necessary.[2]
Hazard Summary Table
The following table encapsulates the hazard classifications for this compound, underscoring the necessity for stringent safety measures.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4] |
II. The Core Directive: A Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is the prevention of its release into the environment.[1][2] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3] The required method of disposal is through a licensed and approved hazardous waste disposal company.[3][5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all waste this compound, including contaminated materials like weighing paper, pipette tips, and gloves, in a designated, leak-proof container.[3][4] High-density polyethylene (HDPE) containers are a suitable choice.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).[3]
-
Incompatible Materials: Ensure that this compound waste is kept separate from incompatible materials, particularly strong bases and oxidizing agents, to avert violent reactions.[2][3]
Step 2: On-Site Neutralization (Expert Personnel Only)
In some instances, and only if permitted by institutional policy and local regulations, neutralization of acidic waste may be performed by trained personnel. This can render the waste less hazardous for storage and transport.
-
Procedure:
-
Preparation: This procedure must be conducted within a chemical fume hood while wearing all required PPE.[3]
-
Dilution: Cautiously and slowly, dilute the this compound waste by adding it to a large volume of cold water (a 1:10 acid-to-water ratio is a safe starting point) in a large beaker placed in an ice bath. This will help to dissipate the heat generated during neutralization.[3]
-
Neutralization: Slowly add a neutralizing agent, such as a solution of sodium bicarbonate (baking soda) or soda ash, while continuously stirring.[6][7]
-
pH Monitoring: Use pH paper to monitor the neutralization process. The target pH should be between 6.0 and 9.0.[2]
-
-
Important Note: The neutralized solution must still be collected and disposed of as hazardous waste unless explicit permission for sewer disposal is granted by your institution's Environmental Health and Safety (EHS) office and is in compliance with local regulations.[3]
Step 3: Storage Pending Disposal
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3]
-
Away from Incompatibles: Ensure the storage area is away from heat sources and incompatible chemicals.[3]
Step 4: Arranging for Professional Disposal
The final and most critical step is to ensure the waste is handled by professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[4]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
III. Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is essential to minimize exposure and environmental contamination.
Step 1: Immediate Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[2]
Step 2: Containment and Cleanup
This procedure should only be performed by trained personnel wearing appropriate PPE.
-
Containment: Prevent the spill from spreading by creating a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[6]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.[6]
-
Collection: Once the material is fully absorbed, carefully scoop it into a designated hazardous waste container.[6][8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8] The cleaning materials should also be disposed of as hazardous waste.[2]
Spill Cleanup Workflow
Caption: Step-by-step workflow for cleaning up a this compound spill.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
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- PubChem. 1-(Aminoethyl)phosphonic acid.
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- Mooney, G. A., & Thompson, A. T. (1982). U.S. Patent No. 4,320,012. Washington, DC: U.S. Patent and Trademark Office.
- AFPM. (n.d.). Question 6: What are your typical disposal options for solid phosphoric acid (SPA) catalyst from a catalytic polymerization unit?
- Reddit. (2023, March 28). Base to neutralize 15M Phosphoric Acid. r/chemistry.
- Amphomag. Phosphoric Acid Spill Cleanup.
- University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.
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A Senior Application Scientist's Guide to Handling 1-Aminoethylphosphonic Acid: Essential Safety Protocols and PPE
In the landscape of pharmaceutical research and drug development, the integrity of our work is inextricably linked to the safety of our practices. Handling reagents like 1-Aminoethylphosphonic acid (CAS No: 6323-97-3), a compound valued in various synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe handling, grounded in established safety data. Our objective is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety, ensuring both personal well-being and experimental success.
Foundational Step: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2] The primary routes of exposure and associated hazards are direct contact with the skin and eyes, and inhalation of its dust or aerosolized form.
A summary of its hazard classifications provides the direct rationale for the specific personal protective equipment (PPE) and handling protocols that follow.
| Hazard Classification | GHS Category | Hazard Statement | Rationale for Protection |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | Requires impermeable gloves and protective clothing to prevent direct contact. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] | Mandates the use of sealed eye protection (goggles) to shield against dust particles and splashes. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] | Necessitates handling in a well-ventilated area and may require respiratory protection to prevent inhalation of dust. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the laboratory environment itself must be optimized to minimize exposure. This is the most effective way to ensure safety.
-
Ventilation: All procedures involving this compound, especially the handling of its solid form, must be performed within a certified chemical fume hood.[4][5][6] This engineering control captures dust at the source, preventing it from entering the breathing zone of the operator and the general laboratory environment.
-
Restricted Access: Designate a specific area for handling the compound. Limit access to only trained personnel who are aware of the hazards.
-
Hygiene Practices: Never eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][7]
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection and use must directly address the hazards identified in Section 1.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses with side shields do not offer sufficient protection against fine dust particles.
-
Causality: The H319 classification (Causes serious eye irritation) means that even minimal contact can lead to significant discomfort or injury. Goggles prevent airborne particles from reaching the sensitive mucous membranes of the eyes.[1]
-
-
Hand Protection:
-
Requirement: Chemically resistant, disposable gloves are required. Nitrile rubber gloves are a suitable choice for incidental contact.[6][8]
-
Causality: To prevent skin irritation (H315), gloves create an impermeable barrier.[2][3] It is crucial to inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
-
-
Protective Clothing:
-
Requirement: A full-length laboratory coat, long pants, and fully enclosed, closed-toe shoes are essential.[6]
-
Causality: This protects the skin on the arms, legs, and feet from accidental spills or contact with contaminated surfaces.
-
-
Respiratory Protection:
-
Requirement: Respiratory protection is necessary when engineering controls are insufficient or during procedures that could generate significant dust, such as weighing large quantities or cleaning up spills. A NIOSH-approved N95 dust mask or a higher-grade respirator should be used.[4][9][10]
-
Causality: Inhalation of the compound can cause respiratory tract irritation (H335).[1] A properly fitted respirator filters these particles from the air before they can be inhaled.
-
Procedural Workflow for Safe Handling
The following diagram and step-by-step protocol outline the complete, self-validating workflow for safely handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
